Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYLEGFCHNTQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609465 | |
| Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253177-03-6 | |
| Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Synthesis of tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore a robust and widely adopted two-step synthetic pathway, detailing not only the procedural steps but also the fundamental chemical principles that underpin this transformation. By focusing on the causality behind experimental choices, this document aims to equip researchers with the knowledge for successful and reproducible synthesis.
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine motif is a cornerstone in the design of a multitude of pharmaceutical agents. Its prevalence stems from its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for specific interactions with biological targets. The title compound, this compound, is a particularly valuable intermediate. The tert-butyloxycarbonyl (Boc) group provides a stable yet easily removable protecting group for the piperidine nitrogen. Concurrently, the iodomethyl substituent at the 3-position serves as a reactive electrophile, facilitating the incorporation of the piperidine core into more complex molecules through nucleophilic substitution reactions. This compound is a vital component in the synthesis of various active pharmaceutical ingredients.[1]
The Synthetic Blueprint: A Two-Step Conversion
A reliable and efficient route to this compound begins with the commercially available tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[2][3] This method is favored due to its high yields and the stability of the involved intermediates. The overall process is a two-step sequence:
-
Mesylation: The primary alcohol is first activated by converting the hydroxyl group into a mesylate, which is an excellent leaving group.
-
Finkelstein Reaction: The mesylate is then displaced by an iodide ion in a classic Finkelstein reaction to yield the final product.[4][5][6]
Figure 1: The two-step synthetic pathway from the hydroxymethyl precursor to the final iodomethyl product.
Detailed Experimental Protocol
This section outlines the step-by-step methodology for the synthesis.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Purity | Notes |
| tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 215.29 | >98% | Starting Material |
| Methanesulfonyl chloride (MsCl) | 114.55 | >99% | Corrosive, handle with care |
| Triethylamine (Et3N) | 101.19 | >99.5% | Anhydrous |
| Dichloromethane (DCM) | 84.93 | Anhydrous | Solvent |
| Sodium iodide (NaI) | 149.89 | >99.5% | Anhydrous |
| Acetone | 58.08 | Anhydrous | Solvent |
| Saturated aq. NaHCO₃ | - | - | For workup |
| Saturated aq. Na₂S₂O₃ | - | - | For workup |
| Brine | - | - | For workup |
| Anhydrous MgSO₄ | 120.37 | - | Drying agent |
Step 1: Mesylation of the Primary Alcohol
This step is crucial for activating the hydroxyl group, transforming it into a competent leaving group for the subsequent nucleophilic substitution.[7]
Figure 2: Workflow for the mesylation of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Detailed Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the temperature remains at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is typically used in the next step without further purification.
Scientific Rationale:
-
Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction forward.
-
Temperature: The initial cooling to 0°C is essential to control the exothermic nature of the reaction.
-
Anhydrous Conditions: The absence of water is critical as methanesulfonyl chloride is susceptible to hydrolysis.
Step 2: Iodination via the Finkelstein Reaction
This is a classic SN2 reaction where the mesylate is displaced by iodide.[5][6][8] The choice of acetone as a solvent is key to the success of this reaction. Sodium iodide is soluble in acetone, while the sodium mesylate byproduct is not. This insolubility drives the reaction to completion in accordance with Le Chatelier's Principle.[4]
Figure 3: Workflow for the Finkelstein iodination reaction.
Detailed Procedure:
-
Dissolve the crude mesylate from the previous step in anhydrous acetone.
-
Add sodium iodide (3.0 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product as a pale yellow oil.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a full suite of analytical characterization should be performed, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Infrared Spectroscopy: To identify functional groups.
Safety Precautions
-
Methanesulfonyl chloride: Is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dichloromethane: Is a volatile solvent and a suspected carcinogen. Use in a fume hood.
-
Triethylamine: Is flammable and corrosive.
-
Always wear safety glasses, gloves, and a lab coat when performing these procedures.
References
- Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]
- AdiChemistry. (n.d.). Finkelstein Reaction | Explanation.
- BYJU'S. (n.d.). Finkelstein Reaction.
- Wikipedia. (2023, October 29). Finkelstein reaction.
- NCERT. (n.d.). Haloalkanes and Haloarenes.
- Supplementary Information. (n.d.).
- Ballini, R., et al. (2013). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 9, 255-259. [Link]
- Juskelis, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PubChem. (n.d.). tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.
- Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.
- Bartoli, G., et al. (2005). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. Organic Letters, 7(19), 4277-4280. [Link]
- Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982-7985. [Link]
- Li, Z., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(6), 4748-4759. [Link]
- PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
- Istvan, E. S., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(3), 446-456.e7. [Link]
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- Appretech Scientific Limited. (n.d.). tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate.
- MDPI. (2021). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 26(15), 4659. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 140695-84-7 [sigmaaldrich.com]
- 4. adichemistry.com [adichemistry.com]
- 5. byjus.com [byjus.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. Easy and direct conversion of tosylates and mesylates into nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
A Technical Guide to Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Abstract
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a Boc-protected piperidine ring and a reactive iodomethyl group, makes it an invaluable intermediate for introducing the piperidine motif into complex molecules. The bulky tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, modulating its reactivity and solubility, while the primary iodide acts as an excellent leaving group for nucleophilic substitution reactions. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, insights into its reactivity, and a review of its applications in drug development, offering researchers a comprehensive resource for leveraging this versatile compound in their work.
Introduction: The Strategic Value in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. This compound emerges as a strategically designed reagent for incorporating this scaffold. The tert-butyl group is a common feature in medicinal chemistry, though its incorporation can sometimes lead to increased lipophilicity and reduced metabolic stability[1]. The Boc protecting group offers a solution by masking the basicity of the piperidine nitrogen, preventing unwanted side reactions and allowing for controlled, site-selective functionalization. The primary iodomethyl group provides a highly reactive electrophilic site, ideal for forming new carbon-carbon or carbon-heteroatom bonds. This combination of features makes it a go-to intermediate for synthesizing a wide range of biologically active compounds and drug candidates[2].
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 253177-03-6 | [3] |
| Molecular Formula | C₁₁H₂₀INO₂ | [4] |
| Molecular Weight | 325.19 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| InChI Key | GWYLEGFCHNTQTF-UHFFFAOYSA-N | [3] |
| Storage Temperature | Refrigerator | [3] |
| Sensitivity | Light sensitive | [6] |
Note: Chiral versions of this compound exist, such as the (S)-enantiomer (CAS 384829-99-6) and the (R)-enantiomer, which will have similar properties but are distinct chemical entities.[5][7]
Synthesis Protocol: From Alcohol to Alkyl Iodide
The most common and reliable method for preparing this compound is via the iodination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The Appel reaction is a classic and highly effective choice for this transformation.
Causality of Experimental Choices:
-
Reagents : Triphenylphosphine (PPh₃) and Iodine (I₂) are the core reagents of the Appel reaction. They react in situ to form the phosphonium iodide salt, which is the active iodinating agent.
-
Solvent : Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, dissolves the starting materials, and is inert to the reaction conditions.
-
Base : Imidazole or pyridine is often added to neutralize the HI byproduct generated during the reaction, preventing potential side reactions and driving the reaction to completion.
-
Temperature : The reaction is typically run at 0 °C to room temperature to control the exothermic nature of the initial steps and maintain reaction selectivity.
Detailed Step-by-Step Methodology
-
Inert Atmosphere : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq).[8]
-
Reagent Dissolution : Dissolve the starting material, triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cooling : Cool the resulting solution to 0 °C using an ice bath. This is critical to moderate the initial reaction with iodine.
-
Iodine Addition : Add a solution of iodine (1.1 eq) in dichloromethane dropwise to the cooled, stirring mixture. A color change is typically observed as the iodine is consumed.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.
Synthesis Workflow Diagram
Caption: Generalized Sₙ2 reaction mechanism. (Note: Image placeholder used in DOT script)
This reactivity allows for the facile attachment of the Boc-piperidine methyl moiety to oxygen, nitrogen, sulfur, and carbon nucleophiles, forming ethers, amines, thioethers, and new C-C bonds, respectively.
Applications in Medicinal Chemistry
This compound is used as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its role is to introduce the 3-methylpiperidine scaffold, which can be crucial for binding to biological targets and tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Enzyme Inhibitors : The piperidine ring can be positioned to interact with specific pockets within an enzyme's active site. The synthesis of pyrazole-based inhibitors often utilizes piperidine intermediates.[9]
-
GPCR Ligands : Many G-protein coupled receptor (GPCR) ligands incorporate piperidine structures to achieve the necessary orientation for receptor binding.
-
Complex Molecule Synthesis : It serves as a foundational piece in multi-step syntheses, as seen in the preparation of intermediates for compounds like Ibrutinib, where related piperidine structures are crucial.[2]
Safety, Handling, and Storage
Proper handling is essential when working with this and related alkyl halides.
-
Hazards : This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[3][5][8][10] It is a suspected irritant and sensitizer.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place, typically a refrigerator, and protect from light to prevent degradation.[3][6]
References
- PubChem. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.
- PubChem. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.
- Nature. Supplementary information.
- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Appretech Scientific Limited. tert-butyl (R)-3-(iodomethyl)
- CAS Common Chemistry. Iron chloride (FeCl3). Cas.org. [Link]
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- PII. Ferric Chloride Anhydrous (FeCl3). Pii.co.th. [Link]
- PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
- Wikipedia. Iron(III) chloride. Wikipedia.org. [Link]
- National Institutes of Health. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. NIH.gov. [Link]
- MDPI. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Mdpi.com. [Link]
- The Good Scents Company. ferric chloride. Thegoodscentscompany.com. [Link]
Sources
- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 253177-03-6 [sigmaaldrich.com]
- 4. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. labsolu.ca [labsolu.ca]
- 7. appretech.com [appretech.com]
- 8. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. ajcsd.org [ajcsd.org]
An In-depth Technical Guide to tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate (CAS Number: 253177-03-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate, registered under CAS number 253177-03-6, is a pivotal heterocyclic building block in modern medicinal chemistry. This monofunctional piperidine derivative, featuring a reactive iodomethyl group and a Boc-protected amine, serves as a versatile intermediate in the synthesis of complex molecular architectures. Its significance is particularly pronounced in the development of therapeutic agents targeting the central nervous system, most notably as a key component in the synthesis of O-GlcNAcase (OGA) inhibitors for the potential treatment of neurodegenerative disorders such as Alzheimer's disease. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel OGA inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 253177-03-6 | [1] |
| Molecular Formula | C11H20INO2 | [2] |
| Molecular Weight | 325.19 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1-Boc-3-(iodomethyl)piperidine, N-Boc-3-(iodomethyl)piperidine | [1] |
| Appearance | Solid (form may vary) | [4] |
| pKa (predicted) | -1.92 ± 0.40 | [1] |
| LogP (predicted) | 3.1 | [2] |
| Storage Temperature | Refrigerator (2-8 °C) | [1] |
Mechanism of Action and Rationale for Use in OGA Inhibitor Synthesis
The utility of this compound in drug discovery is primarily centered on its function as a reactive intermediate. The core of its reactivity lies in the iodomethyl group, which is an excellent leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the piperidine scaffold onto a variety of molecular frameworks.
In the context of O-GlcNAcase (OGA) inhibitors, the piperidine moiety is a common structural feature in many potent and selective compounds. OGA is a key enzyme responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from proteins. Inhibition of OGA leads to an increase in O-GlcNAcylation, a post-translational modification that has been shown to have a neuroprotective effect by reducing the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[5][6]
The 3-substituted piperidine scaffold provided by this compound is crucial for achieving optimal binding affinity and selectivity for the OGA active site. The stereochemistry and substitution pattern of the piperidine ring play a significant role in the inhibitor's interaction with the enzyme.[7][8] The Boc-protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, preventing unwanted side reactions and enabling the introduction of other functional groups after the initial coupling reaction.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a building block in the synthesis of OGA inhibitors. Its use has been documented in patent literature describing novel therapeutic agents for neurodegenerative diseases.[9]
Beyond OGA inhibitors, this compound is a valuable reagent in the synthesis of a wide range of biologically active molecules containing a 3-substituted piperidine motif. The piperidine ring is a prevalent scaffold in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability.[10][11]
Experimental Protocols
The following is a detailed, step-by-step methodology for a key experiment involving this compound in the synthesis of an OGA inhibitor intermediate via a Negishi cross-coupling reaction.[1]
Synthesis of (tert-butyl (R)-3-(4-methoxybenzyl)piperidine-1-carboxylate)
This protocol outlines the formation of an organozinc intermediate from tert-butyl (S)-3-(iodomethyl)piperidine-1-carboxylate, followed by a palladium-catalyzed cross-coupling with an aryl iodide.
Materials:
-
tert-butyl (S)-3-(iodomethyl)piperidine-1-carboxylate (1)
-
Iodine (I₂)
-
Zinc (Zn) dust
-
N,N-Dimethylformamide (DMF)
-
1-iodo-4-methoxybenzene (3)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated sodium chloride (NaCl) solution
-
Nitrogen (N₂) atmosphere
-
Standard laboratory glassware and stirring equipment
Procedure:
Part 1: Formation of the Organozinc Reagent (2)
-
To a round-bottom flask under a nitrogen atmosphere, add iodine (15.6 mg, 61.5 µmol) and zinc dust (804 mg, 12.3 mmol) in DMF (8.00 mL) at 0 °C.
-
Slowly add a solution of tert-butyl (S)-3-(iodomethyl)piperidine-1-carboxylate (1) (2.00 g, 6.15 mmol) in DMF (8.00 mL) to the mixture at 0 °C.
-
Stir the resulting mixture for 2 hours at 35 °C under a nitrogen atmosphere.
-
The resulting organozinc intermediate (2) is used in the next step without further work-up.
Part 2: Negishi Cross-Coupling Reaction
-
In a separate flask, combine 1-iodo-4-methoxybenzene (3) (150 mg, 640 µmol), SPhos (52.6 mg, 128 µmol), and Pd₂(dba)₃ (58.7 mg, 64.1 µmol) in DMF (2.00 mL).
-
Add the freshly prepared organozinc reagent (2) (0.23 M, 6.97 mL) to this mixture.
-
Degas the reaction mixture and purge with nitrogen for three cycles.
-
Stir the reaction at 50 °C for 2 hours under a nitrogen atmosphere.
-
After cooling to room temperature, partition the reaction mixture between water (10.0 mL) and ethyl acetate (30.0 mL).
-
Separate the organic phase, wash with saturated aqueous NaCl solution (10.0 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield tert-butyl (R)-3-(4-methoxybenzyl)piperidine-1-carboxylate (4).
Workflow Diagram
Caption: Synthetic workflow for the preparation of an OGA inhibitor intermediate.
Safety Information
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility is particularly highlighted in the development of OGA inhibitors, a promising class of therapeutic agents for neurodegenerative diseases. The strategic placement of the reactive iodomethyl group at the 3-position of the Boc-protected piperidine ring provides a reliable and efficient means to introduce this important scaffold into complex molecules. A thorough understanding of its properties, reactivity, and handling is crucial for its successful application in the synthesis of next-generation therapeutics.
References
- Jiang, J., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798.
- Synthesis and In Vitro Characterization of [3H]OGA-2506 as a High Affinity Radioligand for O-GlcNAcase. bioRxiv. (2025).
- Structure activity relationship of piperidine derivatives.
- He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-7979.
- Zhang, X., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288.
- PubChem. (n.d.). tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.
- Google Patents. (n.d.).
- Appretech Scientific Limited. (n.d.). tert-butyl (R)-3-(iodomethyl)
- ResearchGate. (n.d.).
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. (n.d.).
- Celgene Corporation. (2019).
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.
- Orsini, P., et al. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
- Turan-Zitouni, G., et al. (2018). N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. PubMed.
- Zhou, J., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Müller, T., & Winter, D. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.
- Zhang, Y., et al. (2024).
- Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease.
- Organic Syntheses. (n.d.). 3-Chlorobenzo[d]isothiazole 1,1-dioxide.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate | C11H20INO3 | CID 114775218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US11839654B2 - Combination therapy - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
A Technical Guide to the Synthesis and Characterization of 1-Boc-3-(iodomethyl)piperidine: A Key Building Block in Medicinal Chemistry
Abstract
The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] 1-Boc-3-(iodomethyl)piperidine is a highly valuable, functionalized building block that provides medicinal chemists with a versatile intermediate for elaborating complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective reactivity, while the iodomethyl group serves as an excellent electrophilic handle for introducing the piperidine moiety via nucleophilic substitution.[2][3] This guide provides an in-depth, field-proven methodology for the synthesis of 1-Boc-3-(iodomethyl)piperidine from its corresponding alcohol precursor, followed by a comprehensive guide to its structural characterization using modern spectroscopic techniques.
Strategic Synthesis of 1-Boc-3-(iodomethyl)piperidine
The most direct and efficient synthesis of 1-Boc-3-(iodomethyl)piperidine involves the conversion of the primary alcohol in the readily available precursor, (rac)-1-Boc-3-(hydroxymethyl)piperidine. The Appel reaction is the method of choice for this transformation due to its mild conditions and high efficiency in converting primary alcohols to primary iodides.
Synthetic Workflow Overview
The conversion relies on the in-situ generation of an electrophilic phosphorus intermediate from triphenylphosphine and iodine, which activates the hydroxyl group for subsequent displacement by the iodide ion.
Caption: Workflow for the synthesis of 1-Boc-3-(iodomethyl)piperidine.
Causality of Reagent Selection
-
Triphenylphosphine (PPh₃) and Iodine (I₂): These reagents form the core of the Appel reaction. They react to form an iodophosphonium iodide salt, which is the key activating agent for the alcohol.
-
Imidazole: Imidazole serves a dual purpose. It acts as a mild base to neutralize the HI byproduct generated during the reaction, preventing potential side reactions. It also catalyzes the reaction by forming a more reactive phosphine-imidazole intermediate.
-
Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes all reactants. Its low boiling point simplifies product isolation.
Detailed Experimental Protocol
Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Step 1: Reaction Setup
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (rac)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq).[4]
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add triphenylphosphine (1.2 eq) and imidazole (1.5 eq) to the solution and stir until all solids have dissolved.
Step 2: Iodination
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of iodine (1.2 eq) in DCM to the flask portion-wise. The addition should be controlled to maintain the reaction temperature below 5 °C. A deep brown color will persist upon addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 2-4 hours.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the brown color of excess iodine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The primary byproduct of this reaction is triphenylphosphine oxide, which must be removed.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield 1-Boc-3-(iodomethyl)piperidine as a pure solid or oil.
| Parameter | Specification | Purpose |
| Starting Material | (rac)-1-Boc-3-(hydroxymethyl)piperidine | Provides the core piperidine scaffold. |
| Reagents | PPh₃, Imidazole, I₂ | Key components for the Appel iodination. |
| Stoichiometry | 1.0 : 1.2 : 1.5 : 1.2 | Ensures complete conversion of the alcohol. |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent to facilitate the reaction. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Purification | Flash Column Chromatography | Removes triphenylphosphine oxide byproduct. |
Comprehensive Spectroscopic Analysis
Confirming the identity and purity of the final product is a critical step. The following data provides a benchmark for the successful characterization of 1-Boc-3-(iodomethyl)piperidine.
Caption: Molecular structure of 1-Boc-3-(iodomethyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc protecting group as a sharp singlet, along with a series of complex multiplets for the diastereotopic protons of the piperidine ring. The key diagnostic signal is for the methylene protons adjacent to the iodine atom (-CH₂I), which will appear as a downfield doublet or multiplet.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 11 carbon atoms. Key signals include the carbonyl and quaternary carbons of the Boc group, the carbons of the piperidine ring, and the significantly shielded carbon of the -CH₂I group.
| ¹H NMR Spectroscopy Data | ¹³C NMR Spectroscopy Data | ||
| Assignment | Expected δ (ppm) | Assignment | Expected δ (ppm) |
| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | -C (CH₃)₃ (Boc) | ~80.0 |
| Piperidine Ring CH₂ | ~1.50-2.00 (m) | -C(C H₃)₃ (Boc) | ~28.5 |
| Piperidine Ring CH | ~2.20-2.40 (m) | Piperidine Ring CH₂ | ~25.0-35.0 |
| Piperidine Ring N-CH₂ | ~2.80-4.20 (m) | Piperidine Ring CH | ~38.0-42.0 |
| -CH₂I | ~3.20-3.40 (m, 2H) | Piperidine Ring N-CH₂ | ~45.0-55.0 |
| -C H₂I | ~8.0-12.0 | ||
| C =O (Boc) | ~155.0 |
Note: Expected chemical shifts are approximate and can vary based on solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.
-
Molecular Formula: C₁₁H₂₀INO₂
-
Expected HRMS (ESI⁺): A high-resolution mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 326.0561 or the sodium adduct [M+Na]⁺ at m/z 348.0380, confirming the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. A crucial diagnostic indicator is the disappearance of the broad O-H stretching band from the starting material (~3400 cm⁻¹).
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| C=O (Carbamate) | Stretch | ~1685-1705 |
| C-H (Alkyl) | Stretch | ~2850-2980 |
| C-N | Stretch | ~1160-1250 |
| C-O (Carbamate) | Stretch | ~1150-1170 |
Conclusion
This guide outlines a robust and reproducible method for the synthesis of 1-Boc-3-(iodomethyl)piperidine, a building block of significant interest to the pharmaceutical and drug development industries.[8] The straightforward iodination of the corresponding alcohol via an Appel reaction provides good yields of the target compound. The detailed characterization data presented herein serves as a reliable reference for researchers to verify the structure and purity of their synthesized material, ensuring its quality for subsequent applications in the development of novel therapeutic agents.
References
- Chem-Impex. (n.d.). 1-Boc-3-iodo-piperidine.
- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- ChemicalBook. (n.d.). 1-Boc-4-iodomethyl-piperidine(145508-94-7) 1H NMR spectrum.
- PubChem. (n.d.). 1-Boc-3-aminopiperidine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Using 1-Boc-3-piperidone in Pharmaceutical Intermediate Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- Chem-Impex. (n.d.). (S)-1-Boc-3-(hydroxymethyl)piperidine.
- ChemicalBook. (n.d.). 3-Aminomethyl-1-N-Boc-piperidine(162167-97-7) 1H NMR spectrum.
- BLDpharm. (n.d.). (3R)-1-Boc-3-(iodomethyl)piperidine.
- ChemicalBook. (n.d.). (3S)-3-(IodoMethyl)-1-Boc-piperidine.
- Royal Society of Chemistry. (2011). Recent advances in the synthesis of piperidones and piperidines.
- Google Patents. (n.d.). Method for synthesizing 1-BOC-3-piperidone.
- Thermo Fisher Scientific. (n.d.). (R)-(-)-1-Boc-3-(hydroxymethyl)piperidine, 97%.
- Thermo Fisher Scientific. (n.d.). (R)-1-BOC-3-(Aminomethyl)piperidine, 97%.
- Fisher Scientific. (n.d.). (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97%.
- Enzymaster. (n.d.). (S)-1-Boc-3-hydroxy-piperidine.
- Benchchem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- National Institutes of Health. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- White Rose University Consortium. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regioisomeric methyl pipecolinates. Retrieved from White Rose University Consortium ePrints.
- SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum.
- BOC Sciences. (n.d.). CAS 253177-03-6 1-Boc-3-(iodomethyl)piperidine.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- National Institute of Standards and Technology. (n.d.). Piperidine.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 5. 384830-08-4|(3R)-1-Boc-3-(iodomethyl)piperidine|BLD Pharm [bldpharm.com]
- 6. (3S)-3-(IodoMethyl)-1-Boc-piperidine | 384829-99-6 [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
Physical and chemical properties of N-Boc-3-iodomethylpiperidine
An In-Depth Technical Guide to N-Boc-3-iodomethylpiperidine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
N-tert-butoxycarbonyl-3-iodomethylpiperidine, commonly referred to as N-Boc-3-iodomethylpiperidine, is a pivotal heterocyclic building block in modern medicinal chemistry. Its structure uniquely combines a piperidine core, a privileged scaffold in numerous FDA-approved drugs, with two orthogonal functionalities: a stable, acid-labile N-Boc protecting group and a highly reactive iodomethyl side chain. This combination allows for its strategic incorporation into complex molecules, making it an invaluable tool for researchers and scientists in drug development.
The tert-butoxycarbonyl (Boc) group provides stability during various synthetic transformations and enhances solubility in common organic solvents, yet it can be selectively removed under mild acidic conditions.[1][2] Concurrently, the iodomethyl group serves as a potent electrophile, ideal for forming new carbon-carbon or carbon-heteroatom bonds through nucleophilic substitution. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and strategic applications of N-Boc-3-iodomethylpiperidine, offering field-proven insights for its effective use in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Boc-3-iodomethylpiperidine is essential for its handling, storage, and application in synthesis. The key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 253177-03-6 | [3] |
| Molecular Formula | C₁₁H₂₀INO₂ | [3] |
| Molecular Weight | 325.19 g/mol | [3] |
| Appearance | Likely a liquid or low-melting solid, similar to related structures. | [4][5] |
| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF. | [6] |
| Topological Polar Surface Area | 29.5 Ų | [3] |
| Rotatable Bond Count | 3 | [3] |
Stability and Storage: N-Boc-3-iodomethylpiperidine should be stored in a cool, dark place to prevent degradation, as alkyl iodides can be sensitive to light and heat. Storage at 0-8°C is recommended for related iodo- and amino-piperidines.[1][5] It is incompatible with strong oxidizing agents and should be handled in a well-ventilated area.
Synthesis and Characterization
The synthesis of N-Boc-3-iodomethylpiperidine is typically achieved from commercially available precursors, allowing for a reliable and scalable supply for research and development.
Synthetic Strategy
The most common and efficient pathway begins with the reduction of N-Boc-3-piperidone, followed by the conversion of the resulting hydroxyl group into an iodide. This two-step process is favored for its high yields and straightforward execution. The ketone precursor, N-Boc-3-piperidone, is a versatile starting material in many synthetic routes. The asymmetric reduction of this ketone can yield chiral (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib.[7]
Experimental Protocol: Synthesis via Appel Reaction
This protocol describes the conversion of (+/-)-1-Boc-3-(hydroxymethyl)piperidine to the target iodide. The Appel reaction is a reliable method for converting alcohols to alkyl halides.
Materials:
-
(+/-)-1-Boc-3-(hydroxymethyl)piperidine (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Iodine (I₂) (1.5 eq)
-
Imidazole (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (+/-)-1-Boc-3-(hydroxymethyl)piperidine and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Scientist's Note: An inert atmosphere and anhydrous solvent are critical to prevent side reactions with moisture. Cooling to 0°C helps to control the exothermic nature of the reaction upon addition of reagents.
-
-
Reagent Addition: Add triphenylphosphine and imidazole to the cooled solution and stir until dissolved. Slowly add iodine crystals portion-wise, maintaining the temperature at 0°C. The solution will turn dark brown.
-
Scientist's Note: Imidazole acts as a catalyst and mild base, facilitating the formation of the phosphonium iodide intermediate. Portion-wise addition of iodine is a key safety and control measure.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution until the brown color disappears. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Scientist's Note: The sodium thiosulfate quench reduces excess iodine, a necessary step for purification.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-Boc-3-iodomethylpiperidine.
Analytical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.45 ppm), the piperidine ring protons (a complex series of multiplets between 1.2-4.0 ppm), and the iodomethyl protons (a doublet at ~3.2-3.4 ppm). The signals from protons on carbons adjacent to the nitrogen will be broad due to the conformational exchange of the piperidine ring.[8][9]
-
¹³C NMR: The carbon spectrum will display a signal for the Boc carbonyl at ~155 ppm, the quaternary carbon of the Boc group at ~80 ppm, and the methyl carbons of the Boc group at ~28 ppm. The iodomethyl carbon (CH₂I) signal is expected to appear far upfield, typically around 5-15 ppm, due to the heavy atom effect of iodine.
-
Mass Spectrometry (MS): ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 325.19 g/mol .[3]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the urethane carbonyl (C=O) stretch of the Boc group.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of N-Boc-3-iodomethylpiperidine is defined by the distinct reactivity of its two key functional groups.
Reactivity of the Iodomethyl Group
The primary site of reactivity is the iodomethyl group. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile attachment of the 3-methylpiperidine scaffold to a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This versatility is central to its role as a building block in diversity-oriented synthesis.[10]
The N-Boc Protecting Group: Stability and Deprotection
The N-Boc group is prized for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments.[2] Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is scavenged by the counter-ion or solvent. The resulting unstable carbamic acid rapidly decarboxylates to yield the free secondary amine.
This orthogonal reactivity—a stable protecting group and a reactive electrophilic handle—is what makes this reagent so powerful for multi-step syntheses.
Applications in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, particularly in drugs targeting the central nervous system (CNS).[1][11] N-Boc-3-iodomethylpiperidine provides a reliable and efficient means of introducing the 3-substituted piperidine motif, which can be critical for achieving desired potency, selectivity, and pharmacokinetic properties.
-
Scaffold Hopping and SAR Exploration: In lead optimization, replacing an existing chemical group with the 3-methylpiperidine moiety can significantly alter a compound's properties. This building block allows chemists to systematically explore the structure-activity relationship (SAR) by attaching the piperidine to a core scaffold and evaluating the impact on biological activity.
-
Fragment-Based Drug Discovery (FBDD): While the molecule itself is larger than a typical fragment, it is used to "grow" or elaborate smaller fragment hits.[12] Once a low-molecular-weight fragment is identified that binds to a biological target, N-Boc-3-iodomethylpiperidine can be used to add a vector that probes adjacent pockets in the binding site, often improving affinity and potency.
-
Synthesis of Novel Therapeutics: The reagent serves as a key intermediate in the synthesis of complex molecules. Its ability to connect molecular fragments makes it essential for constructing novel drug candidates for a wide range of therapeutic areas, from neurological disorders to oncology.[1][][]
Conclusion
N-Boc-3-iodomethylpiperidine is a highly valuable and versatile reagent for chemical and pharmaceutical research. Its well-defined reactivity, combining a stable N-Boc protecting group with an electrophilic iodomethyl handle, provides a robust platform for the synthesis of complex piperidine-containing molecules. By enabling the strategic introduction of the 3-methylpiperidine scaffold, this building block empowers scientists to efficiently explore chemical space, optimize lead compounds, and accelerate the discovery of novel therapeutic agents. A firm grasp of its properties, synthesis, and reactivity is key to leveraging its full potential in the pursuit of innovative medicines.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. N-Boc-3-Iodomethyl-pyrrolidine | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 7. mdpi.com [mdpi.com]
- 8. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR spectrum [chemicalbook.com]
- 9. 1-Boc-4-iodomethyl-piperidine(145508-94-7) 1H NMR spectrum [chemicalbook.com]
- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Stability and Storage of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Introduction
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a key building block in modern medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive iodomethyl group and a Boc-protected piperidine ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules and active pharmaceutical ingredients (APIs). However, the very features that make this compound synthetically valuable also present inherent stability challenges. This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling procedures for this compound, grounded in the fundamental principles of organic chemistry and extensive experience in handling reactive intermediates.
Chemical and Physical Properties
Understanding the intrinsic properties of this compound is fundamental to predicting its stability and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀INO₂ | PubChem |
| Molecular Weight | 325.19 g/mol | [1] |
| Appearance | Typically a solid | General knowledge |
| Key Functional Groups | tert-butyloxycarbonyl (Boc) protecting group, primary alkyl iodide | N/A |
The presence of the primary alkyl iodide is of particular note. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering this moiety a good leaving group and thus susceptible to nucleophilic substitution and elimination reactions.[2][3][4] Concurrently, the tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5] These two functionalities are the primary determinants of the compound's stability profile.
Core Stability Considerations and Degradation Pathways
The stability of this compound is principally influenced by temperature, light, pH, and the presence of nucleophiles or oxidizing agents. Two primary degradation pathways can be anticipated based on its structure.
Acid-Catalyzed Deprotection of the Boc Group
The most significant stability concern for many Boc-protected compounds is the acid-lability of the tert-butyloxycarbonyl group.[5] Exposure to even trace amounts of acid can catalyze the cleavage of the Boc group, leading to the formation of the corresponding piperidinium salt.
dot
Caption: Acid-catalyzed degradation of the Boc-protecting group.
Reactions of the Alkyl Iodide Moiety
The C-I bond is susceptible to cleavage, making the iodomethyl group a reactive electrophilic center. This can lead to degradation through several mechanisms:
-
Nucleophilic Substitution: In the presence of nucleophiles (e.g., water, alcohols, amines), the iodide can be displaced. Hydrolysis, for instance, would yield the corresponding hydroxymethyl derivative.
-
Elimination: While less likely for a primary iodide without a strong base, elimination reactions to form an exocyclic double bond are a theoretical possibility under certain conditions.
-
Reduction: The C-I bond can be reduced to a C-H bond in the presence of reducing agents or certain metals.
-
Photolytic Decomposition: Alkyl iodides can be sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.
dot
Caption: Potential degradation pathways involving the alkyl iodide.
Recommended Storage and Handling Protocols
To mitigate the degradation risks, stringent storage and handling procedures are imperative.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage. Short-term storage at 2-8°C may be acceptable. | Lower temperatures slow down the rate of all potential degradation reactions. For highly reactive intermediates, -20°C provides a more robust storage environment. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation, respectively. |
| Light | Protect from light. Store in an amber vial or a light-blocking outer container. | Prevents photolytic cleavage of the C-I bond.[5] |
| Container | Use a tightly sealed, appropriate container. | Prevents ingress of moisture and other atmospheric contaminants. Ensure the container material is compatible with the compound. |
Handling Procedures
-
Inert Atmosphere: When handling the compound, especially for weighing and dissolution, it is best practice to work under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Solvent Choice: Use anhydrous solvents for preparing solutions. Protic solvents like methanol and ethanol can act as nucleophiles, while acidic impurities in any solvent can trigger Boc deprotection.
-
Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, oxidizing agents, and reducing agents.[6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. This compound is classified as a skin and eye irritant.[1]
Experimental Workflow: Forced Degradation Study
To empirically determine the stability of this compound, a forced degradation study is the definitive approach. This involves subjecting the compound to a range of stress conditions and analyzing for degradation products.
dot
Caption: Workflow for a forced degradation study.
Protocol
-
Stock Solution Preparation: Prepare a stock solution of the compound in a non-reactive, anhydrous solvent such as acetonitrile.
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic stress.[5]
-
Oxidative: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.[5]
-
Thermal: Heat a sample of the solid compound and a separate sample of the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.[5]
-
Photolytic: Expose both solid and solution samples to UV light (e.g., 254 nm) for 24 hours.[5]
-
-
Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating method such as LC-MS or UPLC. This will allow for the quantification of the parent compound and the identification of any degradation products.
Conclusion
While this compound is a powerful synthetic tool, its utility is intrinsically linked to its careful handling and storage. The primary stability liabilities—the acid-sensitive Boc group and the reactive alkyl iodide—necessitate storage at low temperatures, under an inert atmosphere, and protected from light. By understanding the potential degradation pathways and implementing the rigorous protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this valuable intermediate, thereby safeguarding the success of their synthetic endeavors.
References
- Jubilant Ingrevia Limited. (2024, April 2). 3-[N-(tert-Butoxycarbonyl)
- PubChem. tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate.
- PubChem. tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.
- Capot Chemical. (2026, January 4). MSDS of tert-butyl 3-(aminomethyl)
- Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
- Fisher Scientific. (2009, April 15). tert-Butyl 4-[4-(aminomethyl)
- MedChemExpress. (2025, December 22). tert-Butyl 4-(azetidin-3-yl)
- PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
- PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate.
- BenchChem. ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
- Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions.
- MSU Chemistry. Alkyl Halide Reactivity. [Link]
- BenchChem. (2025, December).
- Alkyl Iodide. [Link]
Sources
- 1. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. capotchem.com [capotchem.com]
A Technical Guide to Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. This guide provides an in-depth analysis of its core physicochemical properties, a detailed, field-proven synthesis protocol, comprehensive methods for analytical characterization, and a discussion of its strategic applications. Characterized by a piperidine core protected by a tert-butoxycarbonyl (Boc) group and functionalized with a reactive iodomethyl handle, this intermediate offers researchers a robust tool for introducing the valuable piperidine scaffold into complex molecular architectures. Its utility lies in the orthogonal reactivity of the iodomethyl group, which serves as an excellent electrophile for carbon-carbon and carbon-heteroatom bond formation, while the Boc group ensures stability and allows for subsequent deprotection under specific acidic conditions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.
Physicochemical and Handling Properties
A clear understanding of the compound's fundamental properties is critical for its effective use and storage. The data below has been compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀INO₂ | [1][2][3][4] |
| Molecular Weight | 325.19 g/mol | [1][2][3][4][5] |
| CAS Number | 253177-03-6 (Racemic) | [2][3] |
| 384829-99-6 ((S)-enantiomer) | [5] | |
| 384830-08-4 ((R)-enantiomer) | [1] | |
| Appearance | Typically an oil or low-melting solid | N/A |
| IUPAC Name | This compound | [5] |
| Common Synonyms | 1-Boc-3-(iodomethyl)piperidine | N/A |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |
| Safety Information | Warning: Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation. |
Synthesis and Purification
The most common and efficient route to this compound is through the iodination of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate[6]. The protocol described below utilizes the well-established Appel reaction conditions, which are known for their reliability and mildness, making them suitable for substrates with sensitive functional groups like the Boc-protecting group.
Recommended Synthesis Protocol: Iodination of N-Boc-piperidine-3-methanol
This procedure details the conversion of a primary alcohol to an alkyl iodide using triphenylphosphine and iodine.
Materials:
-
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq). Cool the flask to 0 °C in an ice bath.
-
Rationale: Imidazole acts as a base to neutralize the HI generated in situ and also activates the phosphine, facilitating the reaction. Cooling prevents potential side reactions and controls the exothermic nature of the initial steps.
-
-
Iodine Addition: Add iodine (1.2 eq) portion-wise to the cooled solution. The reaction mixture will typically turn dark brown.
-
Rationale: The portion-wise addition of iodine maintains control over the reaction temperature and concentration. The color change is indicative of the reaction progress.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir vigorously until the brown color of excess iodine dissipates, resulting in a colorless or pale-yellow mixture.
-
Rationale: Sodium thiosulfate reduces unreacted iodine (I₂) to colorless iodide (I⁻), simplifying the purification process.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.
-
Rationale: The NaHCO₃ wash removes any acidic byproducts. The brine wash helps to remove residual water from the organic layer, improving drying efficiency.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
3.2 Purification The crude residue is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) is typically effective.
-
Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and concentrated under reduced pressure to afford this compound as a purified oil or solid.
Synthesis and Purification Workflow Diagram
Caption: Synthesis and purification workflow diagram.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the structural integrity and purity of the synthesized compound, ensuring its suitability for subsequent use in drug discovery pipelines.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary technique for unambiguous structure confirmation.
-
¹H NMR: Key expected signals include:
-
A sharp singlet at ~1.45 ppm, integrating to 9H, corresponding to the tert-butyl protons of the Boc group.
-
A multiplet or doublet of doublets around 3.2-3.4 ppm, integrating to 2H, for the diastereotopic protons of the iodomethyl group (-CH₂I).
-
A complex series of multiplets between 1.2 and 4.2 ppm corresponding to the seven protons on the piperidine ring.
-
-
¹³C NMR: Characteristic resonances would include:
-
A signal around 80 ppm for the quaternary carbon of the tert-butyl group.
-
A signal around 28.5 ppm for the three methyl carbons of the Boc group.
-
A signal for the iodomethyl carbon (-CH₂I) at a highly upfield position, typically <10 ppm, due to the heavy atom effect of iodine.
-
Signals for the piperidine ring carbons and the carbonyl carbon (~155 ppm).
-
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. For this compound, a common observation in ESI+ mode would be the sodiated adduct [M+Na]⁺ or the loss of the Boc group.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector is the standard method for determining the purity of the final compound. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient. Purity is reported as the percentage of the main peak area relative to the total peak area.
Quality Control Workflow
Caption: Relationship between features and applications.
References
- tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate | C11H20INO3 - PubChem.
- tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate - Appretech Scientific Limited. Appretech Scientific Limited. [Link]
- Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 - PubChem.
- Supplementary information - Nature.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]
- tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 - PubChem.
Sources
- 1. appretech.com [appretech.com]
- 2. 253177-03-6|this compound|BLD Pharm [bldpharm.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to tert-butyl 4-(iodomethyl)piperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. The guide covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its applications in the development of novel therapeutics. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.
Chemical Identity and Physicochemical Properties
tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is a versatile synthetic intermediate characterized by a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group and functionalized with a reactive iodomethyl group. This unique combination of a stable protecting group and a primary alkyl iodide makes it an invaluable reagent for introducing the piperidine moiety into larger molecules via nucleophilic substitution reactions.
IUPAC Name: tert-butyl 4-(iodomethyl)piperidine-1-carboxylate[1] Molecular Formula: C11H20INO2[1] CAS Number: 145508-94-7[1]
A summary of its key computed physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 325.2 g/mol | [1] |
| Monoisotopic Mass | 325.0539 Da | [1] |
| XlogP3 (Predicted) | 3.1 | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CI | [1] |
| InChIKey | RSMNYTJCWIDZAH-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate is typically achieved from its corresponding alcohol precursor, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, via an Appel-type reaction. This method is widely favored for its mild conditions and high yield in converting primary alcohols to primary alkyl iodides.
Experimental Protocol: Synthesis via Appel Reaction
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
-
Iodine (I2)
-
Triphenylphosphine (PPh3)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Magnetic stirrer, round-bottom flask, ice bath, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2 equivalents) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0 °C.
-
Addition of Iodine: Add iodine (1.5 equivalents) portion-wise to the stirred solution. The reaction mixture will typically turn from a clear or pale-yellow solution to a dark brown color, which may lighten as the reaction proceeds.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize excess iodine. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield tert-butyl 4-(iodomethyl)piperidine-1-carboxylate as a solid or oil.
Causality and Mechanistic Insight
The choice of the Appel reaction is deliberate. It avoids the harsh acidic or basic conditions that could cleave the acid-labile Boc protecting group. The reaction proceeds through a phosphonium iodide intermediate, which is then displaced by the iodide ion.
Below is a diagram illustrating the logical workflow of the synthesis and purification process.
Caption: Workflow for the synthesis of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.
Applications in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[2] tert-butyl 4-(iodomethyl)piperidine-1-carboxylate serves as a crucial intermediate for incorporating this valuable motif.
Key Applications:
-
Synthesis of Novel Therapeutics: The iodomethyl group is an excellent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the covalent attachment of the piperidine unit to a core molecule, which is a common strategy in the development of antagonists for G-protein coupled receptors (GPCRs), ion channel modulators, and enzyme inhibitors.
-
Fragment-Based Drug Design (FBDD): The compound can be used as a fragment for screening against biological targets. Subsequent elaboration of initial hits is facilitated by the reactive handle.
-
Development of Chemical Probes: Its structure can be incorporated into chemical probes and activity-based probes to study the function and localization of proteins in biological systems.
The general scheme for its use in synthesis is depicted below.
Caption: General synthetic utility in drug discovery workflows.
Safety and Handling
As with all laboratory chemicals, tert-butyl 4-(iodomethyl)piperidine-1-carboxylate should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: Alkylating agents, including alkyl iodides, should be treated as potentially toxic and mutagenic. Avoid inhalation, ingestion, and skin contact.
-
Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of tert-butyl 4-(iodomethyl)piperidine-1-carboxylate for its effective and safe use in a research and development setting.
References
- PubChem. (n.d.). tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
- Letopharm Limited. (n.d.). 1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidinium iodide.
- PubChem. (n.d.). tert-butyl N-(4-iodocyclohexyl)carbamate. National Center for Biotechnology Information.
- Karim, A., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7890.
- D'hooghe, M., & De Kimpe, N. (2006). Recent advances in the synthesis of piperidones and piperidines. Aldrichimica Acta, 39(3), 67-80.
- Vasilev, A. A., et al. (2022).
- Carr, G. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (Doctoral dissertation, University of Leeds). White Rose eTheses Online.
- PubChem. (n.d.). Piperidinium, 1-(2-(2,2-diphenylethoxy)ethyl)-1-methyl-, iodide. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate. National Center for Biotechnology Information.
Sources
An In-Depth Technical Guide to the Discovery and Application of N-Boc Protected Piperidines in Modern Drug Discovery
Abstract
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and ability to serve as a versatile scaffold for molecular design.[1][2] However, the inherent nucleophilicity and basicity of the piperidine nitrogen present significant challenges in multi-step organic synthesis. This guide provides a comprehensive technical overview of the discovery, development, and application of the tert-butyloxycarbonyl (Boc) protecting group in the context of piperidine chemistry. We will delve into the historical genesis of the Boc group, its fundamental chemical principles, and its pivotal role in enabling the synthesis of complex N-Boc protected piperidine intermediates. Furthermore, this guide will furnish detailed experimental protocols, troubleshoot common synthetic issues, and showcase the strategic importance of these building blocks in the landscape of contemporary drug discovery.
Introduction: The Piperidine Scaffold and the Dawn of Amine Protection
The Ubiquity of the Piperidine Moiety in Pharmaceuticals
The six-membered saturated heterocycle, piperidine, is a cornerstone in medicinal chemistry.[3] Its prevalence in drug molecules can be attributed to its ability to impart desirable properties such as improved solubility, metabolic stability, and the capacity to engage in crucial interactions with biological targets.[1] From analgesics to antipsychotics, the piperidine scaffold is a key feature in numerous blockbuster drugs.[1][2]
The Challenge of Amine Reactivity in Multi-step Synthesis
The secondary amine within the piperidine ring is a potent nucleophile and a Brønsted-Lowry base. While this reactivity is often harnessed for therapeutic effect, it poses a significant hurdle during chemical synthesis. Unwanted side reactions, such as N-acylation, N-alkylation, and acid-base reactions, can severely diminish yields and complicate purification processes. This necessitates a strategy to temporarily mask the amine's reactivity, a concept known as "protection."
The Genesis of Protecting Group Chemistry
The advent of protecting group chemistry revolutionized organic synthesis, allowing for the selective modification of polyfunctional molecules. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. This principle of "orthogonality" is fundamental to modern synthetic strategy.[4]
The Sentinel of Synthesis: Discovery and Development of the Tert-Butyloxycarbonyl (Boc) Protecting Group
A Historical Breakthrough: Louis A. Carpino's Pioneering Work
The landscape of peptide chemistry, and indeed all of amine synthesis, was transformed in 1957 when Louis A. Carpino introduced the tert-butyloxycarbonyl (Boc) protecting group.[5][6] This innovation was a landmark achievement, providing a robust yet easily cleavable protecting group for amines. The true impact of the Boc group was magnified by R. Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in the early 1960s, a technology that heavily relied on the unique properties of Boc protection.[6][7]
Chemical Principles and Properties of the Boc Group
The Boc group is a carbamate that renders the protected amine significantly less nucleophilic and basic due to the electron-withdrawing nature of the carbonyl group and the steric hindrance of the tert-butyl group.[8] A defining feature of the Boc group is its stability to bases, nucleophiles, and catalytic hydrogenation, while being readily cleaved under acidic conditions.[5][8] This acid lability is the cornerstone of its strategic use in synthesis.[6]
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[9][10] The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and a tert-butoxide anion.[11]
Caption: Mechanism of N-Boc Protection.
The removal of the Boc group is typically achieved using a strong acid, such as trifluoroacetic acid (TFA).[9][10] The reaction is initiated by the protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[11]
Caption: Mechanism of N-Boc Deprotection.
Orthogonality and Strategic Advantage in Synthesis
The differential stability of the Boc group compared to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group, allows for orthogonal protection strategies.[8] This is of paramount importance in the synthesis of complex molecules with multiple functional groups, enabling selective deprotection and functionalization.
Synthesis and Characterization of N-Boc Protected Piperidines
General Protocols for N-Boc Protection of Piperidines
The N-Boc protection of piperidines is a robust and high-yielding reaction.
| Reagent | Role |
| Piperidine Derivative | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | Boc group source |
| Base (e.g., Triethylamine, NaHCO₃) | Neutralizes the acid formed |
| Solvent (e.g., DCM, THF, Acetonitrile) | Reaction medium |
-
Preparation: Dissolve the piperidine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Addition of Base: Add a base such as triethylamine (1.1-1.5 eq.) to the solution.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1-1.3 eq.) to the reaction mixture.[12]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.[12] Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography if necessary.
Synthetic Routes to Substituted N-Boc Piperidines
N-Boc-4-piperidone is a key intermediate for the synthesis of a wide range of biologically active compounds.[13] A common synthetic route involves the protection of 4-piperidone hydrochloride.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. grokipedia.com [grokipedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
The Strategic Role of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Piperidine Scaffold as a Privileged Structure in Drug Discovery
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in pharmaceuticals is remarkable, with piperidine derivatives found in over twenty classes of drugs, including treatments for cancer, Alzheimer's disease, and neuropathic pain.[1][3] The conformational flexibility of the piperidine ring, combined with its ability to present substituents in well-defined three-dimensional orientations, allows for precise interactions with biological targets. Furthermore, the basic nitrogen atom can be a key pharmacophoric feature, participating in hydrogen bonding or salt bridge formation, which can significantly enhance binding affinity and modulate physicochemical properties such as solubility and membrane permeability.[4] This guide focuses on a particularly valuable, functionalized building block: tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. The strategic placement of a reactive iodomethyl group at the 3-position, coupled with the protective tert-butoxycarbonyl (Boc) group on the nitrogen, makes this reagent a versatile and powerful tool for the synthesis of complex and biologically active molecules.
Synthesis and Physicochemical Properties of this compound
The primary and most efficient route to this compound is through the conversion of its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This transformation is typically achieved via well-established methodologies that convert a primary alcohol into a primary iodide, most notably the Appel and Mitsunobu reactions.
Synthesis via the Appel Reaction
The Appel reaction provides a reliable method for the iodination of alcohols under mild conditions.[5][6] The reaction utilizes triphenylphosphine (PPh₃) and an iodine source, typically molecular iodine (I₂), to form a phosphonium iodide intermediate which is subsequently displaced by the alcohol. The resulting oxyphosphonium salt is then susceptible to nucleophilic attack by iodide in an Sₙ2 fashion, yielding the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[7]
Experimental Protocol: Synthesis via the Appel Reaction [7][8]
-
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add imidazole (2.0 eq.).
-
Slowly add a solution of iodine (1.5 eq.) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.
Synthesis via the Mitsunobu Reaction
The Mitsunobu reaction is another powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including iodides, with inversion of configuration at the stereocenter.[3][9] This reaction typically involves an alcohol, a nucleophile (in this case, an iodide source like methyl iodide or zinc iodide), triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][10] The reaction proceeds through the formation of an oxyphosphonium salt, which is an excellent leaving group, readily displaced by the nucleophile.[3]
Experimental Protocol: Synthesis via the Mitsunobu Reaction [3][9][10]
-
To a stirred solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.), triphenylphosphine (1.5 eq.), and a suitable iodide source (e.g., methyl iodide, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add DEAD or DIAD (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Physicochemical Properties
| Property | Value |
| CAS Number | 253177-03-6 |
| Molecular Formula | C₁₁H₂₀INO₂ |
| Molecular Weight | 325.19 g/mol |
| Appearance | Solid |
| Purity | Typically >97% |
| Storage | Refrigerator |
Note: The table summarizes typical properties; actual values may vary between suppliers.
Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. The iodomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. The Boc-protecting group ensures that the piperidine nitrogen is unreactive under these conditions and prevents unwanted side reactions.
Key Reactions in Medicinal Chemistry
-
N-Alkylation: The reaction with primary or secondary amines provides a straightforward route to 3-(aminomethyl)piperidine derivatives. This is a common strategy for introducing the piperidine moiety as a linker or as a key pharmacophoric element that can interact with target proteins.
-
O-Alkylation: Phenols and alcohols can be readily alkylated to form the corresponding ethers. This is particularly useful for linking the piperidine scaffold to aryl groups, a common motif in many drug molecules.
-
S-Alkylation: Thiols react to form thioethers, which are important in various biologically active compounds.
-
C-Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds, allowing for the construction of more complex molecular architectures.
Below is a generalized workflow for the nucleophilic substitution reaction:
Caption: Generalized workflow for nucleophilic substitution.
Applications in Drug Discovery and Development
The 3-substituted piperidine motif is a key structural feature in a multitude of approved drugs and clinical candidates. This compound serves as a crucial building block for introducing this valuable scaffold.
Case Study: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of therapeutics, particularly in oncology and immunology. Many of these inhibitors feature a substituted piperidine ring to occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.
-
Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases are critical mediators of cytokine signaling and are important targets for autoimmune diseases.[11] Tofacitinib, a pan-JAK inhibitor, contains a 3-amino-4-methylpiperidine core.[10] While not a direct precursor, the synthesis of analogues often involves the alkylation of a pyrazolopyrimidine core with a suitably functionalized piperidine derivative, a reaction for which this compound is well-suited.[10]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib is a potent BTK inhibitor used in the treatment of various B-cell malignancies.[12] The synthesis of Ibrutinib and its analogues involves the coupling of a pyrazolopyrimidine core with a chiral piperidine derivative.[13][14] The reaction often proceeds via nucleophilic substitution, where a leaving group on the piperidine (such as a mesylate or iodide) is displaced by a nitrogen nucleophile on the heterocyclic core.[13] this compound provides a direct and reactive precursor for this key synthetic step.
The following diagram illustrates the general strategy for incorporating the 3-(iodomethyl)piperidine building block into a kinase inhibitor scaffold:
Caption: Role in kinase inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, coupled with the strategic placement of the iodomethyl group and the presence of the Boc protecting group, allows for the efficient and controlled introduction of the 3-substituted piperidine scaffold into a wide range of molecules. As the demand for novel therapeutics with improved potency, selectivity, and pharmacokinetic properties continues to grow, the strategic use of such well-designed building blocks will remain a critical component of successful drug discovery and development programs.
References
- Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023, February 9). [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2021).
- Mitsunobu reaction. In Wikipedia. [Link]
- Mitsunobu Reaction. Organic Synthesis. [Link]
- Process for the preparation of ibrutinib. (2016).
- (PDF) Synthesis of [ 13 C 6 ]‐Ibrutinib. (2021).
- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Day Biochem. [Link]
- Supplementary information. (n.d.). Macmillan Group - Princeton University. [Link]
- tert-Butyl 3-hydroxy-3-(iodomethyl)
- M. Braun. The classical Appel reaction... (n.d.). [Link]
- Appel Reaction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
- tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate. Appretech Scientific Limited. [Link]
- Alcohol to Bromide/Chloride/Iodide using Appel reaction. Organic Synthesis. [Link]
- Appel reaction. In Wikipedia. [Link]
- tert-Butyl 4-(iodomethyl)
- N-Boc-Ibrutinib. (n.d.).
- Appel Reaction. Organic Chemistry Portal. [Link]
- Supplementary inform
- A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- tert-Butyl 3-(azidomethyl)
- t-Butyl 1-piperaziencarboxyl
- tert-Butyl (3S)-3-(aminomethyl)
- Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery. (2020).
- Covalent allosteric modulation: An emerging strategy for GPCRs drug discovery. (2020). PubMed. [Link]
- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (n.d.).
- Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (n.d.).
- JAK3 binds JAK3 inhibitors. Reactome. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. rsc.org [rsc.org]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Covalent allosteric modulation: An emerging strategy for GPCRs drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Piperidine-Based Building Blocks: A Strategic Guide to Synthesis and Application in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, distinguished by its prevalence in a significant percentage of FDA-approved pharmaceuticals and numerous natural products.[1][2][3][4][5] This guide provides an in-depth technical exploration of piperidine-based building blocks, moving beyond a simple catalog of reactions to offer a strategic perspective on their synthesis and application. We will dissect the causality behind key experimental choices, from the strategic selection of synthetic routes—including catalytic hydrogenation, cycloaddition reactions, and ring-closing metathesis—to the nuanced challenges of stereocontrol and functionalization. By grounding our discussion in authoritative literature and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers aiming to leverage the full potential of this privileged heterocyclic scaffold in the design and development of next-generation therapeutics.
The Strategic Importance of the Piperidine Moiety
The six-membered saturated nitrogen heterocycle of piperidine is a deceptively simple structure that offers a powerful combination of properties for drug design.[3][5] Its conformational flexibility allows it to present substituents in well-defined three-dimensional space, facilitating precise interactions with complex biological targets like enzymes and receptors.[3][6] Furthermore, the piperidine ring can modulate crucial physicochemical properties such as lipophilicity and aqueous solubility, enhancing the "druggability" and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[2] Its presence is noted in diverse therapeutic areas, from antipsychotics like Haloperidol and Risperidone to stimulants such as Methylphenidate (Ritalin) and anticancer agents like Niraparib.[7][8][9][10]
The following diagram illustrates the primary strategic pathways to access functionalized piperidine cores, which will be discussed in detail in this guide.
Caption: Workflow of the Aza-Diels-Alder reaction.
Biocatalytic and Chemo-enzymatic Strategies
Modern synthetic chemistry increasingly integrates biocatalysis to achieve unparalleled selectivity under mild conditions. [11][12]Chemo-enzymatic approaches combine the best of both worlds: traditional chemical synthesis to create precursors and enzymes to perform challenging stereoselective transformations. [11] Expertise & Causality: A notable example is the use of an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. [11]This method provides access to valuable chiral precursors for drugs like Niraparib and Preclamol. [7][11]Another innovative strategy combines scalable enzymatic C-H oxidation to introduce hydroxyl groups onto simple piperidines, followed by radical cross-coupling to install diverse substituents. [13]This approach streamlines the synthesis of complex, three-dimensional molecules and avoids lengthy, traditional multi-step sequences. [13]
Functionalization of the Piperidine Ring
Often, the most efficient route involves modifying a pre-existing piperidine ring. This requires a deep understanding of the ring's reactivity and conformational behavior.
Conformational Analysis: The Key to Reactivity
The piperidine ring predominantly adopts a chair conformation to minimize strain. [6][14]However, the presence of substituents and the nitrogen lone pair leads to a dynamic equilibrium. The N-H bond, for instance, can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. [8] Expertise & Causality: The conformational preference is critical as it dictates the reactivity of the C-H bonds. An equatorial substituent is sterically more accessible than an axial one. The electronic environment is also key; C-H bonds at the C2 and C6 positions are alpha to the nitrogen, making them electronically distinct from those at C3/C5 and C4. [15]Understanding these principles is essential for designing selective C-H functionalization reactions. For example, avoiding A(1,3) strain between an N-Boc group and a C2-substituent can force the C2-substituent into an axial orientation, which in turn influences the reactivity of other positions on the ring. [16]
Caption: Conformational equilibrium in a substituted piperidine.
Site-Selective C-H Functionalization
Directly converting a C-H bond to a C-C or C-X bond is a highly sought-after transformation that minimizes synthetic steps. While challenging on a saturated ring, catalyst-controlled C-H functionalization has made significant strides.
Expertise & Causality: Rhodium catalysts, in particular, have been developed for the site-selective functionalization of piperidines. [15]The regioselectivity (C2 vs. C3 vs. C4) can be controlled by the choice of both the N-protecting group and the specific rhodium catalyst used. The C2 position is often electronically favored due to stabilization of the transition state by the nitrogen atom. Conversely, the C3 position is deactivated by the inductive electron-withdrawing effect of the nitrogen. The C4 position, being the most sterically accessible and least electronically perturbed, presents another viable site for functionalization. [15]These catalyst systems have been successfully applied to synthesize positional analogues of methylphenidate, demonstrating precise control over substitution patterns. [15]
Conclusion and Future Outlook
The piperidine scaffold remains a privileged structure in drug discovery due to its unique conformational and physicochemical properties. The synthetic chemist's toolkit for accessing these building blocks has expanded dramatically, moving from classical hydrogenation to sophisticated catalytic and enzymatic methods that offer unprecedented control over stereochemistry and substitution. The ability to perform late-stage C-H functionalization is further revolutionizing how molecules containing this core are designed and synthesized. As our understanding of catalysis and biocatalysis deepens, we can expect the development of even more efficient, selective, and sustainable methods for constructing and modifying these vital building blocks, accelerating the discovery of new and more effective medicines.
References
- Fu, P., & Schaus, S. E. (2010). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
- Park, H., & Lee, K. (2004). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. The Journal of Organic Chemistry.
- Stymiest, J. L., et al. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters.
- Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
- Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition.
- Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Martin, T. J., & Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angewandte Chemie International Edition.
- Taday, F., et al. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications.
- Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.
- Felpin, F.-X., & Lebreton, J. (2003). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring-Closing Metathesis as a Key Step. European Journal of Organic Chemistry.
- Pandiarajan, K., & Manimekalai, A. (2003). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences.
- ChemistryViews. (2024). Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews.
- Liu, W., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition.
- A-Z Chemical. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. A-Z Chemical.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate.
- Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
- Taday, F., et al. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications.
- Bull, S. D., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.
- Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Wikipedia. (n.d.). Piperidine. Wikipedia.
- O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry.
- IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
- Vitaku, E., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.
- Page, M. J., et al. (2024). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry.
- DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center.
- ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications.
- Liu, G.-Q., & Opatz, T. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry.
- Wang, H., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
- Al-Warhi, T., et al. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications.
- Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry.
- El-Gamal, M. I., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
- Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia.
- Diver, S. T., & Giessert, A. J. (2004). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Chemical Reviews.
- Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.
- Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia.
- ResearchGate. (n.d.). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. ijnrd.org [ijnrd.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids [researchrepository.ucd.ie]
- 13. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 14. ias.ac.in [ias.ac.in]
- 15. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of Iodinated Organic Compounds
Introduction: The Double-Edged Sword of Iodinated Organic Compounds in Research and Development
Iodinated organic compounds are indispensable tools in the arsenal of researchers, scientists, and drug development professionals. Their utility in facilitating key synthetic transformations, such as cross-coupling reactions and the introduction of iodine atoms as heavy-atom labels or synthons for further functionalization, is well-established. However, the very properties that make these compounds valuable—the reactivity of the carbon-iodine bond—also contribute to their potential hazards. This guide provides a comprehensive framework for the safe handling of iodinated organic compounds, moving beyond mere procedural lists to instill a deep, causal understanding of the principles of safe laboratory practice. By fostering a proactive safety culture grounded in scientific principles, we can mitigate risks and enable continued innovation.
I. Understanding the Intrinsic Hazards: A Class-Based Approach
The risks associated with iodinated organic compounds are not monolithic; they vary significantly depending on the specific molecular structure. A nuanced understanding of these differences is critical for accurate risk assessment and the implementation of appropriate safety measures.
Iodoalkanes (Alkyl Iodides)
Iodoalkanes are characterized by an iodine atom bonded to an sp³-hybridized carbon. The C-I bond is the weakest of the carbon-halogen bonds, making iodoalkanes susceptible to nucleophilic substitution and elimination reactions.
-
Reactivity and Instability: The lability of the C-I bond means that iodoalkanes can be potent alkylating agents. This reactivity poses a significant hazard, as they can alkylate biological macromolecules, leading to potential toxicity. Their propensity to undergo elimination reactions can also lead to the formation of flammable alkenes.
-
Light Sensitivity: Many iodoalkanes are sensitive to light and can decompose to form elemental iodine, which is corrosive and has its own set of hazards. This decomposition is often evidenced by the development of a purple or brown tinge in the compound.
-
Toxicity: Acute exposure to volatile iodoalkanes, such as methyl iodide, can cause severe health effects, including central nervous system depression, lung irritation, and kidney damage.[1] Chronic exposure may also have long-term health consequences.[1]
Iodoarenes (Aryl Iodides)
In iodoarenes, the iodine atom is attached to an sp²-hybridized carbon of an aromatic ring. The C-I bond in iodoarenes is stronger and less reactive than in iodoalkanes.
-
Lower Reactivity in Nucleophilic Substitution: Iodoarenes are generally less potent alkylating agents than iodoalkanes. However, they are widely used in transition-metal-catalyzed cross-coupling reactions, where their reactivity is harnessed under specific catalytic conditions.
-
Toxicity Concerns: While generally less acutely toxic than their alkyl counterparts, iodoarenes can still pose health risks. For example, iodobenzene is toxic to aquatic life and can cause skin and eye irritation.[2] Their metabolism can lead to the formation of reactive intermediates.
Iodinating Agents
A variety of reagents are used to introduce iodine into organic molecules. These reagents often present unique hazards that must be carefully managed.
-
N-Iodosuccinimide (NIS): As a stable, crystalline solid, NIS is generally safer to handle than many other iodinating agents.[3] However, it is still harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4][5]
-
Molecular Iodine (I₂): A common iodinating reagent, elemental iodine is a strong oxidizing agent and can cause severe skin and eye burns.[6] It is also volatile and its vapors are irritating to the respiratory system.[7]
-
Iodine Monochloride (ICl): This is a highly reactive and corrosive interhalogen compound that requires careful handling due to its volatility and reactivity.
II. Quantitative Safety Data for Representative Iodinated Organic Compounds
A thorough risk assessment requires access to quantitative safety data. The following table summarizes key parameters for several commonly used iodinated organic compounds.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) | Vapor Pressure |
| Methyl Iodide | 74-88-4 | 141.94 | 42.4 | 5 ppm[8] | 2 ppm[8] | 2 ppm[8] | 400 mmHg @ 25°C |
| Ethyl Iodide | 75-03-6 | 155.97 | 72.3 | Not Established | Not Established | Not Established | 139 mmHg @ 25°C |
| Iodoform | 75-47-8 | 393.73 | 218 (decomposes) | Not Established | Not Established | Not Established | < 1 mmHg @ 25°C |
| Iodobenzene | 591-50-4 | 204.01 | 188.3 | Not Established | Not Established | Not Established | 1.2 mmHg @ 25°C |
| N-Iodosuccinimide | 516-12-1 | 224.99 | Decomposes | Not Established | Not Established | Not Established | Not Applicable |
| Iodine | 7553-56-2 | 253.81 | 184.3 | 0.1 ppm (Ceiling)[9] | 0.1 ppm (Ceiling)[10] | 0.01 ppm[6] | 0.3 mmHg @ 25°C[7] |
Note: PELs, RELs, and TLVs are subject to change and should be verified with the respective regulatory bodies.[11][12]
III. Engineering Controls, Personal Protective Equipment, and Handling Procedures
A multi-layered approach to safety, incorporating engineering controls, appropriate personal protective equipment (PPE), and meticulous handling techniques, is essential for minimizing exposure to iodinated organic compounds.
Engineering Controls: The First Line of Defense
-
Fume Hoods: All work with volatile iodinated organic compounds or reactions that may generate aerosols must be conducted in a properly functioning chemical fume hood.[13][14] The fume hood sash should be kept as low as possible to maximize capture efficiency.
-
Ventilation: Adequate general laboratory ventilation is crucial to prevent the buildup of vapors in the laboratory environment.
Personal Protective Equipment (PPE): A Necessary Barrier
-
Eye Protection: Chemical splash goggles are mandatory at all times when handling iodinated organic compounds.[13]
-
Gloves: Appropriate chemical-resistant gloves must be worn. Nitrile gloves are a common choice, but the specific glove material should be selected based on the solvent and the specific iodinated compound being used. Always consult the glove manufacturer's compatibility chart.
-
Protective Clothing: A flame-resistant lab coat should be worn and kept fastened.[13] In cases of a significant splash risk, a chemical-resistant apron may be necessary.
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with the appropriate cartridges should be used.[7]
Prudent Handling Practices
-
Avoid Inhalation: Never work with volatile iodinated compounds outside of a fume hood.
-
Prevent Skin Contact: Avoid direct contact with the skin. If contact occurs, wash the affected area immediately with soap and water.[15]
-
Light Protection: Store light-sensitive iodinated compounds in amber bottles or wrap containers with aluminum foil to prevent decomposition.
-
Inert Atmosphere: For reactions involving highly reactive iodinating agents or intermediates, working under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions and decomposition.
IV. Storage and Incompatibility
Proper storage of iodinated organic compounds is critical to maintain their stability and prevent hazardous reactions.
-
General Storage: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[4]
-
Incompatibilities: Iodinated organic compounds can be incompatible with a variety of substances. For example, they should be kept away from strong oxidizing agents and strong bases.[16] Elemental iodine is incompatible with acetylene, ammonia, and powdered metals.[16] Always consult the Safety Data Sheet (SDS) for specific incompatibility information.
V. Experimental Protocols: Quenching and Decontamination
Step-by-Step Protocol for Quenching Iodination Reactions
Quenching is the process of deactivating any unreacted, hazardous reagents at the end of a reaction. The choice of quenching agent and procedure depends on the specific iodinating agent used.
General Workflow for Quenching an Iodination Reaction
Caption: A generalized workflow for the safe quenching of an iodination reaction.
Protocol for Quenching a Reaction with N-Iodosuccinimide (NIS):
-
Confirm Reaction Completion: Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Cool the Reaction Mixture: Immerse the reaction flask in an ice-water bath to cool the contents to 0°C.[17]
-
Prepare the Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Slow Addition of Quenching Agent: With vigorous stirring, slowly add the sodium thiosulfate solution dropwise to the reaction mixture.[18] This will reduce any excess NIS and elemental iodine.
-
Monitor for Exotherm: Be vigilant for any temperature increase. If the addition becomes exothermic, slow the rate of addition further.
-
Continue Stirring: Allow the mixture to stir at 0°C for 15-30 minutes after the addition is complete to ensure all reactive iodine species have been quenched.
-
Proceed with Workup: The reaction mixture can now be safely worked up, typically by partitioning between an organic solvent and water.
Step-by-Step Protocol for Decontamination of Spills
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.
Decision Tree for Responding to an Iodinated Organic Compound Spill
Caption: A decision-making flowchart for responding to a spill of an iodinated organic compound.
Protocol for a Small Spill of a Non-Volatile Iodinated Organic Compound:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Appropriate PPE: Ensure you are wearing appropriate PPE, including chemical splash goggles, gloves, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[13]
-
Decontaminate: If elemental iodine is present (indicated by a brown or purple color), carefully apply a solution of sodium thiosulfate to the absorbent material to reduce the iodine to iodide.
-
Collect the Waste: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.
-
Clean the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
For large spills or spills of volatile iodinated compounds, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
VI. Waste Disposal
All waste containing iodinated organic compounds must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[19]
-
Segregation: Do not mix iodinated organic waste with non-halogenated waste streams.
-
Labeling: All waste containers must be clearly labeled with the contents.
-
Aqueous Waste: Aqueous waste containing residual iodine can be treated with sodium thiosulfate to reduce the iodine to iodide before being collected as hazardous waste.
VII. Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[15] Seek immediate medical attention.
VIII. Conclusion: Fostering a Culture of Safety
The safe handling of iodinated organic compounds is not merely a matter of following rules; it is about cultivating a deep-seated understanding of the chemical principles that underpin the potential hazards. By integrating the knowledge of compound-specific risks, employing robust engineering controls and PPE, and adhering to meticulous handling and emergency procedures, researchers can confidently and safely harness the synthetic power of these valuable molecules. A proactive and informed approach to safety is the cornerstone of responsible scientific practice and the enabler of future discoveries in drug development and beyond.
IX. References
Sources
- 1. epa.gov [epa.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. leap.epa.ie [leap.epa.ie]
- 6. nj.gov [nj.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. IODINE | Occupational Safety and Health Administration [osha.gov]
- 10. Iodine - IDLH | NIOSH | CDC [cdc.gov]
- 11. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 12. researchgate.net [researchgate.net]
- 13. durhamtech.edu [durhamtech.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. edvotek.com [edvotek.com]
- 16. IODINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
Unlocking Synthetic Versatility: A Guide to the Reactivity of the Iodomethyl Group in Piperidines
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be tailored to interact with biological targets.[2] A key strategy for elaborating this scaffold is the introduction of reactive functional groups. Among these, the iodomethyl group (-CH₂I) stands out as a particularly potent synthetic handle.
This guide offers a deep dive into the chemical behavior of the iodomethyl group when attached to a piperidine core. We will explore the fundamental principles governing its reactivity, the factors that chemists can manipulate to control reaction outcomes, and the practical applications that make these compounds invaluable in the field of drug discovery.[3][4]
The Heart of Reactivity: The Carbon-Iodine Bond
The synthetic utility of the iodomethyl group is fundamentally rooted in the nature of the carbon-iodine (C-I) bond. This bond is the longest and weakest among the carbon-halogen series, making the iodine atom an exceptional leaving group in nucleophilic substitution reactions.[5][6]
Several factors contribute to this high reactivity:
-
Bond Strength: The C-I bond has a dissociation energy of approximately 238 kJ/mol, significantly lower than that of C-Br (276 kJ/mol) or C-Cl (338 kJ/mol).[5] This weaker bond requires less energy to break during a reaction.
-
Polarizability: Iodine is a large, highly polarizable atom. As a nucleophile approaches the electrophilic carbon, the electron cloud of the iodine atom can be distorted, which helps to stabilize the transition state of the reaction.[6]
-
Leaving Group Stability: The iodide ion (I⁻) that departs during the reaction is a very weak base, as it is the conjugate base of a strong acid, hydroiodic acid (HI, pKa ≈ -10).[7] Weaker bases are better leaving groups because they are more stable on their own and less likely to re-initiate a reverse reaction.[8][9]
Due to these properties, the iodomethyl group primarily undergoes reactions via a bimolecular nucleophilic substitution (SN2) mechanism, especially given that it is a primary alkyl halide.[10][11]
Caption: The SN2 mechanism for iodomethyl piperidine reactivity.
Factors Influencing Reaction Outcomes
While the iodomethyl group is inherently reactive, the success and selectivity of a given transformation depend on a careful interplay of several factors. A Senior Application Scientist must consider these variables to design robust and reproducible synthetic protocols.
Caption: Factors influencing the reactivity of iodomethyl piperidines.
Substrate Structure: Steric and Electronic Effects
The piperidine ring itself plays a critical role.
-
Steric Hindrance: The accessibility of the electrophilic methylene carbon (-CH₂I) is paramount for an efficient SN2 reaction.[11] Substituents on the piperidine ring, particularly at positions adjacent to the iodomethyl group, can sterically hinder the backside attack of the nucleophile, slowing the reaction rate.[10][12] The conformational preference of the piperidine ring (chair conformation) also dictates the spatial arrangement of substituents, influencing reactivity.[6][13]
-
Electronic Effects: The nitrogen atom in the piperidine ring is basic and nucleophilic.[14] This can lead to a key side reaction: intermolecular quaternization, where the nitrogen of one piperidine molecule attacks the iodomethyl group of another, forming a piperidinium salt. This is especially prevalent if the primary nucleophile is weak or used in stoichiometric deficiency. To mitigate this, the piperidine nitrogen is often protected with an electron-withdrawing group (e.g., Boc, Cbz) during synthesis, which reduces its nucleophilicity.
The Nucleophile
The choice of nucleophile is a primary determinant of the reaction's success.
-
Strength: Strong nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) favor the SN2 pathway and lead to faster reactions.[10][15] Weaker nucleophiles (e.g., H₂O, ROH) react more slowly and may require higher temperatures or catalytic activation.
-
Basicity: A strong, bulky nucleophile can also act as a base, leading to a competing elimination (E2) reaction to form an exocyclic methylene group. However, for a primary halide like an iodomethyl group with accessible β-hydrogens, SN2 substitution is almost always the dominant pathway.[5][15]
Reaction Conditions
-
Solvent: The solvent choice is critical for controlling SN2 reaction rates.[16]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the preferred solvents for SN2 reactions. They can solvate the cation of a nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it "naked" and highly reactive.[10][16]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can hydrogen-bond with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity. They are generally avoided for SN2 reactions unless the nucleophile is also the solvent (solvolysis).[15]
-
-
Temperature: Higher temperatures generally increase reaction rates. However, they can also favor elimination over substitution, although this is less of a concern for primary iodides.[15] For sensitive substrates, maintaining a controlled temperature is crucial to prevent side reactions.
Synthetic Applications in Drug Discovery
The iodomethyl piperidine moiety is a versatile building block for accessing a diverse range of chemical structures, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[2][17]
| Functional Group Transformation | Nucleophile Example | Resulting Moiety | Significance in Medicinal Chemistry |
| Ether Synthesis | Sodium Alkoxide (NaOR) | -CH₂-OR | Modulates lipophilicity and hydrogen bonding potential. |
| Thioether Synthesis | Sodium Thiolate (NaSR) | -CH₂-SR | Introduces sulfur, a common element in enzyme inhibitors. |
| Amine Synthesis | Azide (N₃⁻) followed by reduction | -CH₂-NH₂ | Provides a primary amine for further functionalization or salt formation. |
| Nitrile Synthesis | Cyanide (CN⁻) | -CH₂-CN | Can be hydrolyzed to carboxylic acids or reduced to amines. |
| Ester Synthesis | Carboxylate (RCOO⁻) | -CH₂-OOCR | Acts as a potential prodrug moiety. |
| Quaternization | Tertiary Amine (R₃N) | -CH₂-N⁺R₃ | Creates permanently charged molecules for specific targeting (e.g., nicotinic antagonists).[18] |
Experimental Protocol: Synthesis of N-Boc-4-(phenoxymethyl)piperidine
This protocol provides a self-validating workflow for a typical SN2 reaction using N-Boc-4-(iodomethyl)piperidine as the electrophile and sodium phenoxide as the nucleophile.
Workflow Diagram
Caption: A standard experimental workflow for nucleophilic substitution.
Step-by-Step Methodology
Objective: To synthesize N-Boc-4-(phenoxymethyl)piperidine via an SN2 reaction.
Materials:
-
N-Boc-4-(iodomethyl)piperidine (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of Nucleophile (Causality Explanation):
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenol (1.1 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath. This is done to control the exothermic reaction of NaH with phenol.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (H₂ gas) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide nucleophile. A strong, anionic nucleophile is generated in situ, which is essential for an efficient SN2 reaction.
-
-
Reaction Execution:
-
In a separate flask, dissolve N-Boc-4-(iodomethyl)piperidine (1.0 eq) in anhydrous DMF.
-
Add this solution dropwise to the freshly prepared sodium phenoxide solution at room temperature.
-
Stir the reaction mixture at room temperature under nitrogen.
-
-
Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.
-
A successful reaction is indicated by the consumption of the starting iodomethyl piperidine spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-4 hours. This step ensures the reaction is proceeding as expected and prevents unnecessary heating or extended reaction times that could lead to side products.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding deionized water to decompose any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine. Washing removes DMF and inorganic salts, which is crucial for clean purification.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and concentrate to yield a colorless oil or white solid.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Conclusion
The iodomethyl group is a powerful and highly reactive functional handle for the elaboration of piperidine scaffolds. Its utility stems from the inherent weakness and polarizability of the C-I bond, which makes iodine an excellent leaving group in SN2 reactions.[6][19] By carefully controlling substrate sterics, nucleophile choice, and reaction conditions—particularly the use of polar aprotic solvents—researchers can achieve a wide range of synthetic transformations with high efficiency.[10][15] This strategic functionalization is a cornerstone of modern medicinal chemistry, enabling the rapid diversification of lead compounds and accelerating the drug discovery process.[1][12]
References
- Alkyl Halide Reactions: Substitutions & Eliminations. Organic Chemistry Class Notes.
- Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
- Piperidine synthesis. Organic Chemistry Portal.
- Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart.
- Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. PubMed.
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. ACS Publications.
- Diastereoselective N-quaternization of piperidines. Request PDF - ResearchGate.
- Which is a major factor which decide the reactivity of alkyl halides?. Quora.
- 4-(Iodomethyl)piperidine Hydrochloride. Benchchem.
- In-Depth Technical Guide: Electronic and Steric Properties of Novel Piperidine Derivatives in Drug Discovery. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare.
- Recent advances in the synthesis of piperidones and piperidines. ScienceDirect.
- Leaving group. Wikipedia.
- Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC - PubMed Central.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Quaternization with labeled methyl iodide. Reaction conditions. ResearchGate.
- The leaving group in the nucleophilic substitution - SN2. Química Organica.org.
- 8.5: Leaving Groups. Chemistry LibreTexts.
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University News and Media Relations.
- New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Scripps Research.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 4. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | EurekAlert! [eurekalert.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric Effects on the Configuration of the Nitrogen In Piperidine | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. fiveable.me [fiveable.me]
- 16. brainkart.com [brainkart.com]
- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. researchgate.net [researchgate.net]
- 19. Leaving group - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Use of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate in Synthetic Chemistry
Introduction: Unlocking the Potential of a Versatile Piperidine Building Block
In the landscape of modern medicinal chemistry and drug development, the piperidine scaffold remains a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active molecules. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for ligand design. tert-butyl 3-(iodomethyl)piperidine-1-carboxylate has emerged as a critical building block for introducing this valuable motif.
This guide provides an in-depth exploration of this reagent, moving beyond simple catalog data to deliver actionable protocols and expert insights. The core utility of this compound lies in the strategic combination of two key features:
-
A Boc-protected piperidine nitrogen : The tert-butoxycarbonyl (Boc) group serves as a robust protecting group, rendering the piperidine nitrogen non-nucleophilic and non-basic. This is crucial for preventing self-condensation or unwanted side reactions, thereby directing the reactivity to the iodomethyl group.
-
A primary alkyl iodide : The iodomethyl group is an excellent electrophile, primed for nucleophilic substitution (SN2) reactions. The carbon-iodine bond is relatively weak, making iodide a superb leaving group and facilitating reactions with a wide range of nucleophiles under mild conditions.
This document will detail the physicochemical properties, safety and handling procedures, and provide validated, step-by-step protocols for its primary application in alkylation reactions and its subsequent deprotection to enable further functionalization.
Physicochemical Properties and Handling
Accurate characterization and safe handling are the foundation of successful and reproducible experimentation. The properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 253177-03-6 | [1][2] |
| Molecular Formula | C₁₁H₂₀INO₂ | [2][3][4] |
| Molecular Weight | 325.19 g/mol | [3][4][5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥96-97% | [2][5] |
| Storage | Refrigerator, Protect from light | [6][7] |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). | |
| Sensitivity | Light sensitive | [2][7] |
Safety, Storage, and Handling
As a reactive alkylating agent, proper handling is paramount to ensure user safety and maintain the integrity of the reagent.
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood.[8][9] Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (nitrile or neoprene).[7][10]
-
Health Hazards : This chemical is classified as an irritant. It may cause skin irritation, serious eye damage, and respiratory irritation.[4][11] Avoid inhalation of dust and direct contact with skin and eyes.[8][12] In case of contact, rinse the affected area thoroughly with water.[7][13]
-
Storage : The compound is light-sensitive and should be stored in a tightly sealed, opaque container in a refrigerator.[7] Proper storage prevents degradation, which can lead to the formation of impurities and reduced reactivity.
-
Disposal : Dispose of unused reagent and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[8][14] Do not discharge to sewer systems.[8]
Core Application: Nucleophilic Alkylation
The primary application of this compound is to serve as an electrophile in SN2 reactions. It efficiently introduces the N-Boc-3-methylpiperidine moiety onto a variety of nucleophiles, including amines, phenols, thiols, and carbanions.
Mechanistic Principle
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic methylene carbon (—CH₂—I), displacing the iodide leaving group in a single, concerted step. The choice of base and solvent is critical for deprotonating the nucleophile (if necessary) and facilitating the reaction kinetics.
Caption: SN2 mechanism for alkylation.
General Protocol for N-Alkylation of a Phenol
This protocol details the O-alkylation of a generic phenol, a common transformation in the synthesis of pharmacologically active compounds.
Materials:
-
This compound (1.1 eq)
-
Substituted Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon supply
Procedure:
-
Preparation : To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, to make a 0.1-0.5 M solution).
-
Base Addition : Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq). Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide salt. Expert Tip: Cesium carbonate is often more effective for less acidic phenols due to its higher solubility and the "cesium effect," but K₂CO₃ is a more economical choice for many substrates.
-
Reagent Addition : Add this compound (1.1 eq) to the mixture.
-
Reaction : Heat the reaction mixture to a suitable temperature (typically 60-80 °C). The optimal temperature may vary depending on the reactivity of the phenol.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-16 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure O-alkylated product.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 - 1.5 eq of alkyl iodide | A slight excess ensures complete consumption of the potentially more valuable nucleophile. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Choice depends on nucleophile pKa. K₂CO₃ is a good general-purpose base. NaH is used for weakly acidic nucleophiles like alcohols. |
| Solvent | DMF, MeCN, THF | Polar aprotic solvents are ideal as they solvate the cation of the base but do not interfere with the nucleophile. |
| Temperature | 25 °C to 80 °C | Room temperature may suffice for potent nucleophiles, while heating is often required for less reactive partners. |
Post-Alkylation Strategy: Boc Deprotection and Further Functionalization
A key advantage of using a Boc-protected building block is the ability to unmask the piperidine nitrogen at a later stage for further elaboration. This two-step approach—alkylation followed by deprotection—is a cornerstone of modern synthetic strategy.
Protocol for Boc Deprotection
The Boc group is reliably cleaved under acidic conditions.
Materials:
-
Boc-protected piperidine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution : Dissolve the Boc-protected substrate in DCM (typically a 0.1 M solution).
-
Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add an excess of the acid (e.g., 5-10 equivalents of TFA or a 1:1 v/v mixture of DCM and 4M HCl in Dioxane).
-
Reaction : Remove the ice bath and stir the reaction at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours, signaled by the evolution of CO₂ and isobutylene gas.
-
Workup :
-
Concentrate the reaction mixture in vacuo to remove the excess acid and solvent.
-
Re-dissolve the residue in a minimal amount of DCM or water.
-
Carefully neutralize the solution by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~8).
-
Extract the free amine product into an organic solvent like DCM or EtOAc.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine, which is often used in the next step without further purification.
-
Caption: Workflow: Deprotection to Diversification.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section provides guidance on common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base to deprotonate the nucleophile.2. Steric hindrance around the nucleophilic center.3. Low reaction temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).2. Increase the reaction temperature and/or extend the reaction time.3. Consider using a less hindered analogue if possible. |
| Formation of Side Products | 1. N-alkylation of the Boc-piperidine (if Boc group is partially cleaved).2. Elimination (E2) side reaction instead of substitution.3. Reaction with the solvent (e.g., DMF). | 1. Ensure the reaction is not run under acidic conditions. Use a non-nucleophilic base.2. Use a less sterically hindered base and milder reaction conditions.3. Use a non-reactive solvent like Acetonitrile or THF. |
| Incomplete Boc Deprotection | 1. Insufficient amount of acid.2. Short reaction time.3. Acid-labile functional groups on the substrate are neutralizing the acid. | 1. Increase the equivalents of acid (TFA or HCl).2. Allow the reaction to stir for a longer period, monitoring by LC-MS.3. Add more acid incrementally until the reaction goes to completion. |
References
- Appretech Scientific Limited. tert-butyl (R)-3-(iodomethyl)
- PubChem. tert-Butyl 3-hydroxy-3-(iodomethyl)
- Fluorochem. (S)-tert-Butyl 3-(iodomethyl)
- BLDpharm. tert-Butyl 3-(iodomethyl)
- 3-Iodomethyl-piperidine-1-carboxylic acid tert-butyl ester.
- PubChem. Tert-butyl 4-(iodomethyl)
- Fisher Scientific.
- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- ChemicalBook.
- Sigma-Aldrich.
- Fluorochem.
- Capot Chemical. MSDS of tert-butyl 3-(aminomethyl)
- MedChemExpress. tert-Butyl 4-(azetidin-3-yl)
- Fluorochem.
- Supplementary inform
- Fisher Scientific.
- Sigma-Aldrich. (S)-tert-butyl 3-(hydroxymethyl)
- SAFETY D
- PubChem. tert-Butyl 3-(hydroxymethyl)
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- ResearchGate.
- Sigma-Aldrich. tert-butyl 3-(iodomethyl)
- ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
- ODU Digital Commons.
- ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)
Sources
- 1. 253177-03-6|this compound|BLD Pharm [bldpharm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. appretech.com [appretech.com]
- 4. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 140695-84-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- 14. capotchem.com [capotchem.com]
Alkylation of nucleophiles with tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
An In-Depth Guide to the Application of tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate for the Synthesis of Novel Piperidine Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of this compound, a versatile building block for introducing the 3-methylpiperidine scaffold into a diverse range of molecules. Piperidine moieties are prevalent in numerous pharmaceuticals, making this reagent particularly valuable for researchers in medicinal chemistry and drug development.[1][2] This document details the underlying reaction mechanisms, provides validated, step-by-step protocols for the alkylation of various nucleophiles, and offers practical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of the Reagent
The piperidine ring is a cornerstone structural motif in modern pharmacology, appearing in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound serves as a powerful tool for incorporating this valuable fragment.
The strategic advantages of this reagent are threefold:
-
The Piperidine Core : Provides a proven three-dimensional framework for exploring new chemical space.[3][4]
-
The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, preventing unwanted side reactions.[5][6] It can be removed efficiently under mild acidic conditions, allowing for subsequent functionalization at the nitrogen atom.[7]
-
The Iodomethyl Group : As a primary alkyl iodide, the C-I bond provides an excellent electrophilic site for bimolecular nucleophilic substitution (SN2) reactions. Iodide is a superior leaving group compared to bromide or chloride, facilitating reactions with a broad spectrum of nucleophiles under mild conditions.
This guide will explore the alkylation of oxygen, nitrogen, sulfur, and carbon nucleophiles, empowering chemists to leverage this reagent in their synthetic campaigns.
Reaction Mechanism: The SN2 Pathway
The alkylation of nucleophiles with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[8][9][10] This is a single-step process where the nucleophile attacks the electrophilic carbon atom of the iodomethyl group, concurrently displacing the iodide leaving group.
Key factors governing the success of this reaction include:
-
Nucleophile Strength : A more potent nucleophile will react more readily. For weakly nucleophilic species like alcohols, phenols, or amides, prior deprotonation with a suitable base is essential to generate a more reactive alkoxide, phenoxide, or amide anion.[8][10][11]
-
Solvent Choice : Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are ideal for SN2 reactions.[8][9][12] These solvents solvate the cation of the base but do not strongly solvate the nucleophile, thereby enhancing its reactivity.[12]
-
Temperature : While elevated temperatures can increase the reaction rate, they can also promote competing elimination (E2) side reactions, especially with sterically hindered nucleophiles or bases.[9][12] Careful temperature control is crucial for maximizing the yield of the desired substitution product.
Caption: General SN2 mechanism for nucleophilic substitution.
Application Protocols
The following sections provide generalized, yet detailed, protocols for the alkylation of various classes of nucleophiles. Researchers should consider these as robust starting points, with optimization potentially required for specific substrates.
General Experimental Workflow
The diagram below outlines the typical sequence of operations for performing an alkylation reaction with this compound.
Caption: Standard experimental workflow for alkylation reactions.
O-Alkylation Protocol (Williamson Ether Synthesis)
This protocol is applicable to phenols and, with the use of a stronger base, aliphatic alcohols. The reaction with phenols is a variation of the classic Williamson ether synthesis.[8][9][13]
Materials and Reagents:
-
Phenolic or alcoholic substrate (1.0 equiv)
-
This compound (1.1 - 1.2 equiv)
-
Base: Potassium carbonate (K₂CO₃, 2.0 equiv) or Cesium carbonate (Cs₂CO₃, 2.0 equiv) for phenols; Sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv) for alcohols.[14]
-
Solvent: Anhydrous DMF or Acetonitrile (ACN)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a dry, inerted round-bottom flask, add the phenolic substrate (1.0 equiv) and anhydrous DMF (to make a 0.1-0.5 M solution).
-
Add the base (e.g., K₂CO₃, 2.0 equiv) to the stirring solution.[14]
-
Stir the mixture at room temperature for 15-30 minutes to ensure formation of the phenoxide.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[8]
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (3x) and then with brine (1x) to remove the DMF and inorganic salts.[8][14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
N-Alkylation Protocol
This protocol is suitable for primary and secondary amines. For less nucleophilic substrates like amides or certain heterocycles, the use of a strong base like NaH is required to generate the corresponding anion.[11]
Materials and Reagents:
-
Amine or Amide substrate (1.0 equiv)
-
This compound (1.1 equiv for mono-alkylation)
-
Base: Triethylamine (TEA, 2.0 equiv) or Diisopropylethylamine (DIPEA, 2.0 equiv) for amines; Sodium hydride (NaH, 1.2 equiv) for amides.
-
Solvent: Anhydrous THF or DMF
-
Ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine substrate (1.0 equiv) and a base (e.g., TEA, 2.0 equiv) in anhydrous THF.
-
Add this compound (1.1 equiv) to the solution at room temperature.
-
Stir the reaction at room temperature or heat gently (40-60 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS. For primary amines, watch for the formation of both mono- and di-alkylated products.
-
Once complete, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via column chromatography.
S-Alkylation Protocol
Thiols are excellent nucleophiles and can be readily alkylated under basic conditions.[15]
Materials and Reagents:
-
Thiol substrate (1.0 equiv)
-
This compound (1.05 equiv)
-
Base: Potassium carbonate (K₂CO₃, 1.5 equiv) or Sodium hydroxide (NaOH, 1.2 equiv)
-
Solvent: Ethanol, DMF, or Acetonitrile
-
Dichloromethane (DCM), water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the thiol (1.0 equiv) in the chosen solvent within a round-bottom flask.
-
Add the base (e.g., K₂CO₃, 1.5 equiv) and stir for 10-20 minutes at room temperature to form the thiolate.
-
Add this compound (1.05 equiv). An exotherm may be observed.
-
Stir at room temperature. These reactions are often rapid, taking 1-4 hours. Monitor by TLC.
-
After completion, filter off any inorganic salts if a solvent like ACN is used, or proceed directly to work-up.
-
Dilute with DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.
-
Purify by column chromatography if necessary.
Summary of Reaction Conditions
The following table provides representative conditions for the alkylation of various nucleophiles. These should be used as a starting point for optimization.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |
| Oxygen | 4-Methoxyphenol | Cs₂CO₃ | DMF | 80 | 6-12 |
| Benzyl Alcohol | NaH | THF | 0 to 60 | 4-8 | |
| Benzoic Acid | K₂CO₃ | DMF | 60 | 8-16 | |
| Nitrogen | Morpholine | K₂CO₃ | ACN | 60 | 4-8 |
| Aniline | DIPEA | DMF | 80 | 12-24 | |
| Benzamide | NaH | THF | 25-50 | 6-12 | |
| Sulfur | Thiophenol | K₂CO₃ | EtOH | 25 | 1-3 |
| Carbon | Diethyl Malonate | NaOEt | EtOH | 60 | 4-8 |
Troubleshooting and Best Practices
Even well-established reactions can encounter issues. A systematic approach to troubleshooting is key to overcoming synthetic challenges.[16][17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive reagents (e.g., hydrolyzed alkylating agent).2. Insufficiently strong base for deprotonation.3. Presence of water quenching the anionic nucleophile.4. Low reaction temperature. | 1. Use fresh or purified reagents.2. Switch to a stronger base (e.g., K₂CO₃ → NaH).3. Ensure all glassware is oven-dried and use anhydrous solvents.[12]4. Gradually increase temperature while monitoring for side products.[16] |
| Formation of Elimination Byproduct | 1. Sterically hindered base or nucleophile.2. High reaction temperature. | 1. Use a less sterically hindered base (e.g., K₂CO₃ instead of LDA).[12]2. Lower the reaction temperature; SN2 is generally favored over E2 at lower temperatures.[12] |
| Di-alkylation of Primary Amines | 1. Excess of alkylating agent.2. High concentration or temperature. | 1. Use the amine as the limiting reagent or use a larger excess of the amine.2. Add the alkylating agent slowly at a lower temperature. |
| Difficult Product Isolation | 1. Product is water-soluble.2. Emulsion during aqueous work-up. | 1. Saturate the aqueous layer with NaCl (brine) before extraction; extract with a more polar solvent like DCM or a mixture of solvents.2. Add brine to the separatory funnel to break the emulsion; filter the entire mixture through Celite. |
Safety Precautions
Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.
-
This compound : Alkyl halides are potential alkylating agents and should be handled with care. Avoid inhalation and skin contact.[18]
-
Bases : Strong bases like sodium hydride (NaH) are highly flammable and react violently with water. Handle only under an inert atmosphere. Weaker bases like potassium carbonate can be irritants.
-
Solvents : Anhydrous solvents like DMF, THF, and DMSO have specific handling and health considerations. Always work in a well-ventilated fume hood.
References
- BenchChem. Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol.
- Ningbo Inno Pharmchem Co., Ltd.
- BenchChem.
- Unknown. Williamson Ether Synthesis.
- Unknown.
- Alfa Chemistry.
- BenchChem.
- Sigma-Aldrich.
- MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- BenchChem.
- J&K Scientific LLC. Williamson Ether Synthesis.
- Edubirdie. Williamson Ether Synthesis.
- MDPI.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- Chemistry Stack Exchange.
- Journal of Materials and Environmental Science.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Phys.org.
- MDPI.
- Royal Society of Chemistry.
- PubMed.
- PubChem. tert-Butyl 4-(iodomethyl)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. nbinno.com [nbinno.com]
- 6. Piperidine derivative with boc protection | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. How To [chem.rochester.edu]
- 18. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-Piperidinomethyl Pyrazole Derivatives via Alkylation with tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3][4] Their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them a privileged scaffold in the development of novel pharmaceuticals.[1][2][3][5] The functionalization of the pyrazole nucleus, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, enabling the fine-tuning of their activity, selectivity, and pharmacokinetic profiles.[5][6]
Similarly, the piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to impart favorable properties such as improved solubility and metabolic stability.[7][8] The combination of these two pharmacologically significant heterocycles into a single molecular entity presents a compelling strategy for the design of new drug candidates. This application note provides a detailed protocol for the synthesis of N-substituted pyrazole derivatives through the alkylation of a pyrazole core with tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. This process is followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final piperidinomethyl-substituted pyrazole.
This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and drug development. It offers a comprehensive, step-by-step methodology, explains the rationale behind experimental choices, and provides guidance for the characterization of the synthesized compounds.
Reaction Overview: A Two-Step Synthetic Pathway
The synthesis is comprised of two primary stages:
-
N-Alkylation of the Pyrazole Ring: This step involves the reaction of a pyrazole with this compound in the presence of a suitable base. This reaction forges the crucial C-N bond between the pyrazole and piperidine moieties.
-
Boc Deprotection: The subsequent removal of the Boc protecting group from the piperidine nitrogen is accomplished under acidic conditions to yield the final, unprotected piperidinomethyl pyrazole derivative.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Advantage of Piperidine Scaffolds in MCR-Based Drug Discovery
An in-depth guide to leveraging tert-butyl 3-(iodomethyl)piperidine-1-carboxylate in the design and execution of multi-component reactions for accelerated drug discovery.
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Multi-component reactions (MCRs) offer a powerful strategy for the rapid generation of molecular diversity from simple building blocks, making them an ideal platform for lead discovery and optimization. The convergence of the privileged piperidine scaffold with the efficiency of MCRs presents a compelling approach for the synthesis of novel, drug-like molecules.
This application note details the utility of This compound , a versatile building block, in the context of MCRs. The presence of the N-Boc protecting group ensures compatibility with a wide range of reaction conditions, while the reactive iodomethyl group serves as a key handle for introducing the piperidine core into complex molecular architectures. We will explore its synthesis, reactivity, and provide detailed protocols for its application in proposed MCRs, offering researchers a practical guide to harnessing its synthetic potential.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available precursor, such as 3-pyridinemethanol. A common synthetic route involves the reduction of the pyridine ring, followed by N-protection and functional group interconversion to install the iodomethyl group.
A representative synthetic scheme is outlined below:
Caption: A typical synthetic route to this compound.
Characterization Data:
| Property | Value |
| Molecular Formula | C11H22INO2 |
| Molecular Weight | 327.20 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) |
| Storage | Store at 2-8 °C, protect from light |
Reactivity and Mechanistic Insights in Multi-Component Reactions
The synthetic utility of this compound in MCRs stems from the reactivity of the C-I bond. The iodomethyl group acts as a potent electrophile, readily participating in nucleophilic substitution reactions. This allows it to function as the alkylating agent in a variety of MCRs, including those that proceed via isocyanide-based transformations or those that involve the formation of an intermediate nucleophile that can be trapped by an electrophile.
The N-Boc protecting group is crucial for the successful implementation of this building block. It deactivates the piperidine nitrogen, preventing it from competing as a nucleophile in the desired reaction pathways. The Boc group can be readily removed under acidic conditions post-MCR, providing a handle for further derivatization of the piperidine nitrogen.
Proposed Multi-Component Reaction Protocols
While the direct application of this compound in specific, named MCRs is not extensively documented, its chemical properties make it an ideal candidate for several MCR classes. Below, we propose detailed protocols for its use in Ugi-type and novel sequential MCRs.
Protocol 1: A Four-Component Ugi-Type Reaction
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to generate a dipeptide-like scaffold. In this proposed protocol, we leverage the reactivity of the iodomethyl group in a post-Ugi modification, a strategy often employed to increase molecular complexity.
Workflow for the Ugi-Type Reaction:
Application Notes and Protocols: N-Alkylation of Amines with tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate
Introduction
The N-alkylation of amines is a cornerstone of modern organic and medicinal chemistry, enabling the synthesis of diverse molecular architectures with broad applications in drug discovery and materials science.[1][2] The introduction of alkyl groups to a nitrogen atom is a critical strategy for modulating the pharmacological properties of molecules, including their potency, selectivity, solubility, and metabolic stability.[1] Among the various alkylating agents, substituted piperidines are of particular interest due to the prevalence of the piperidine scaffold in a vast number of pharmaceuticals.[3][4][5][6][7] The piperidine ring is a key pharmacophoric feature in drugs targeting a wide range of conditions, including cancer, viral infections, and neurological disorders.[3][5]
This document provides a detailed guide to the N-alkylation of primary and secondary amines using tert-butyl 3-(iodomethyl)piperidine-1-carboxylate, a versatile building block for introducing a protected piperidin-3-ylmethyl moiety. We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and discuss the broader applications of this transformation in the synthesis of complex molecules.
Reaction Principle and Mechanism
The N-alkylation of an amine with an alkyl halide, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][8][9] In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine. The iodine atom, being a good leaving group, is displaced, forming a new carbon-nitrogen bond.
A non-nucleophilic base is typically employed to neutralize the hydroiodic acid (HI) generated during the reaction.[2] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[9] Common bases for this purpose include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
One of the challenges in the N-alkylation of primary and secondary amines is the potential for over-alkylation, where the product amine, which is also nucleophilic, reacts further with the alkylating agent to form tertiary amines or even quaternary ammonium salts.[8][10][11] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Mechanistic Pathway
Caption: SN2 mechanism for the N-alkylation of an amine.
Experimental Protocol
This protocol details a general procedure for the N-alkylation of a secondary amine with this compound. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.
Materials and Equipment
| Reagents | Equipment |
| Secondary Amine (e.g., dibenzylamine) | Round-bottom flask |
| This compound | Magnetic stirrer and stir bar |
| Triethylamine (TEA) or DIPEA | Inert gas supply (Nitrogen or Argon) |
| Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) | Syringes and needles |
| Diethyl ether (Et₂O) | Rotary evaporator |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated aqueous NaCl solution) | Standard laboratory glassware |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Thin-layer chromatography (TLC) plates |
| Silica gel for column chromatography | Column chromatography setup |
Step-by-Step Procedure
Caption: Experimental workflow for N-alkylation.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to dissolve the amine.
-
Add a non-nucleophilic base such as triethylamine (1.5 mmol).[2]
-
Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
-
Addition of Alkylating Agent:
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) to the stirred amine solution at room temperature using a syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the hydroiodide salt of the base.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
-
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry (Amine:Alkylating Agent) | 1 : 1.1 | A slight excess of the alkylating agent ensures complete consumption of the starting amine. |
| Base | Triethylamine (TEA) or DIPEA (1.5 equiv) | A non-nucleophilic base is crucial to neutralize the acid byproduct without competing in the alkylation reaction.[2] |
| Solvent | Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) | Polar aprotic solvents are generally effective for SN2 reactions. |
| Temperature | Room Temperature | The reaction typically proceeds efficiently at ambient temperature. Mild heating may be required for less reactive amines. |
| Reaction Time | 2 - 24 hours | Varies depending on the nucleophilicity of the amine and steric hindrance. Monitor by TLC. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | - Inactive alkylating agent- Insufficiently basic conditions- Low nucleophilicity of the amine | - Check the purity of the alkylating agent.- Use a stronger, non-nucleophilic base.- Increase the reaction temperature or use a more polar solvent like DMF. |
| Formation of over-alkylation products | - Excess of alkylating agent- Prolonged reaction time | - Use a 1:1 stoichiometry or a slight excess of the amine.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficult purification | - Similar polarity of starting material and product | - Optimize the mobile phase for column chromatography.- Consider derivatization to alter polarity for easier separation. |
Applications in Drug Discovery
The piperidine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into molecules often imparts favorable pharmacokinetic and pharmacodynamic properties.[4][6] The N-alkylation with this compound provides a direct route to introduce this valuable structural motif. The resulting products can serve as key intermediates in the synthesis of a wide array of biologically active compounds.
The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can be readily removed under acidic conditions, allowing for further functionalization at this position. This versatility makes this compound a powerful tool for generating diverse libraries of piperidine-containing compounds for high-throughput screening in drug discovery programs.
Conclusion
The N-alkylation of amines with this compound is a robust and reliable method for the synthesis of substituted piperidines. A thorough understanding of the SN2 reaction mechanism and careful control of reaction parameters are key to achieving high yields and purity. The protocol and insights provided in this application note are intended to serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient synthesis of novel piperidine-containing molecules with therapeutic potential.
References
- University of Calgary. Ch22: Alkylation of Amines.
- Chemistry LibreTexts. 24.7: Reactions of Amines.
- Master Organic Chemistry. Alkylation of Amines (Sucks!).
- Wikipedia. Amine alkylation.
- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.
- Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design.
- YouTube. Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine.
- Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.
- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
Reaction of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate with thiols
Application Note & Protocol
Topic: Reaction of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate with Thiols for the Synthesis of Novel Thioethers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Piperidine Thioethers in Medicinal Chemistry
The piperidine ring is a cornerstone scaffold in modern drug discovery, present in a multitude of approved pharmaceuticals and clinical candidates.[1][2][3] Its saturated, six-membered heterocyclic structure provides an ideal three-dimensional framework that can be functionalized to optimize pharmacological properties such as receptor binding, solubility, and metabolic stability.[4][5] The synthesis of piperidine derivatives is a critical task for medicinal chemists aiming to explore new chemical space.[2][6]
This application note details the synthesis of piperidine-based thioethers through the reaction of this compound with various thiols. This specific transformation is of high value as it introduces a flexible and metabolically stable thioether linkage, a common strategy for connecting different pharmacophores in drug design. The reaction proceeds via a robust and predictable S_N2 mechanism, making it a reliable tool in the synthetic chemist's arsenal.
Reaction Mechanism and Scientific Rationale
The formation of a thioether from an alkyl iodide and a thiol is a classic bimolecular nucleophilic substitution (S_N2) reaction.[7][8] The process is predicated on several key chemical principles that ensure its efficiency and selectivity.
-
Generation of the Nucleophile: Thiols (R-SH) are moderately acidic, with pKa values typically ranging from 10 to 11.[9][10] To enhance their nucleophilicity, they are deprotonated with a suitable base to form the corresponding thiolate anion (RS⁻). This anion is a significantly more potent nucleophile due to its negative charge and the high polarizability of the large sulfur atom.[10][11]
-
The Electrophile: this compound serves as the electrophile. The carbon atom of the iodomethyl (-CH₂I) group is electrophilic due to the electron-withdrawing effect of the iodine atom. Iodine is an excellent leaving group because the iodide ion (I⁻) is large, highly polarizable, and the conjugate base of a strong acid (HI), making it very stable upon displacement.
-
The S_N2 Pathway: The thiolate anion attacks the electrophilic carbon atom in a single, concerted step, displacing the iodide ion from the opposite side.[12] This backside attack leads to an inversion of stereochemistry at the reaction center. Sulfur's character as a strong nucleophile but a relatively weak base is advantageous, as it strongly favors the S_N2 substitution pathway over the competing E2 elimination pathway, which is often a concern with more basic nucleophiles like alkoxides.[9][11][13]
The overall transformation is illustrated below:
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis, purification, and analysis of piperidine thioethers.
Caption: General workflow for the synthesis of piperidine thioethers.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of a generic thiol with this compound.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Thiol of interest (e.g., 4-chlorothiophenol) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer, Mass spectrometer
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the thiol (1.1 equiv) and anhydrous potassium carbonate (1.5 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent. Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the thiolate.
-
Addition of Electrophile: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the stirring thiolate suspension.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is complete when the starting iodide spot has been consumed (typically 2-12 hours). Gentle heating (40-50 °C) can be applied to accelerate slow reactions.
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with deionized water and once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure thioether product.
Data Summary: Representative Reaction Conditions
The following table summarizes typical parameters and expected outcomes for this reaction class. Yields are illustrative and will vary based on the specific thiol and reaction scale.
| Thiol Substrate | Base | Solvent | Temperature | Time (h) | Typical Yield |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 4 | >90% |
| 4-Chlorothiophenol | Cs₂CO₃ | Acetonitrile | 50 °C | 3 | >95% |
| Ethanethiol | NaH | THF | Room Temp | 6 | ~85% |
| Benzyl Mercaptan | K₂CO₃ | DMF | Room Temp | 5 | >90% |
Characterization of Products
Confirmation of the desired product structure is achieved through standard analytical techniques.
-
¹H NMR: The most indicative change is the disappearance of the singlet or doublet corresponding to the -CH₂I protons (typically around 3.2-3.4 ppm) and the appearance of a new signal for the -CH₂S- protons, which is usually shifted upfield (typically 2.8-3.2 ppm). Protons on the piperidine ring and the tert-butyl group should also be present.
-
¹³C NMR: Look for the disappearance of the -CH₂I carbon signal (typically around 5-10 ppm) and the appearance of the -CH₂S- carbon signal (typically 30-40 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement of the product, which should match the calculated exact mass for the expected molecular formula, confirming its elemental composition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Incomplete deprotonation of thiol.2. Low reactivity of thiol.3. Reagents not anhydrous. | 1. Use a stronger base (e.g., NaH) or allow more time for thiolate formation.2. Gently heat the reaction mixture (40-60 °C).3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Disulfide (R-S-S-R) | Oxidation of the thiol/thiolate, often catalyzed by trace metals or exposure to air. | Maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction. Use degassed solvents. |
| Multiple Products Observed | 1. The thiol contains other nucleophilic sites.2. Boc-deprotection under acidic workup conditions. | 1. Protect other reactive functional groups on the thiol before the reaction.2. Use a neutral or slightly basic aqueous workup (e.g., saturated NaHCO₃ solution). |
| Difficult Purification | Product co-elutes with starting thiol or other impurities. | Adjust the polarity of the chromatography eluent. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to improve peak shape. |
References
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds.
- Student Doctor Network Forums. (2017, June 15). thiol in DMSO undergoing SN2 mechanism?
- ResearchGate. (n.d.). Principles of thiol-dependent SN2 reactions.
- Royal Society of Chemistry. (n.d.). One-pot synthesis of asymmetric disulfides from benzyl thiocyanates, alkyl halides and thiourea.
- World Journal of Pharmaceutical Research. (2024, July 26). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives.
- Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
- ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- Bellevue College. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides.
- TSI Journals. (n.d.). Efficient synthesis of a new series of piperidine ring modif.
- PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- International Journal of Novel Research and Development (IJNRD). (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would...
- Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers.
- Utah Tech University. (n.d.). Nucleophilic Substitution.
- PubChem. (n.d.). tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.
- Appretech Scientific Limited. (n.d.). tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate.
- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
- Ohio State University. (n.d.). Chapter 18: Ethers and Epoxides; Thiols and Sulfides.
- ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry.
- National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- OpenStax. (n.d.). 18.7 Thiols and Sulfides. Organic Chemistry: A Tenth Edition.
- Advanced Journal of Chemistry. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- ResearchGate. (n.d.). Reactions of thiols (RSH) and disulfides (RSSR).
- Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides.
- RSC Medicinal Chemistry. (2022, December 19). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- PubMed Central (PMC). (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. forums.studentdoctor.net [forums.studentdoctor.net]
Mastering the Synthesis of Substituted Piperidines: Application Notes and Protocols for Suzuki Coupling Reactions Involving N-Boc-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its ability to confer desirable physicochemical properties. The targeted functionalization of this scaffold is paramount in drug discovery. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and broad functional group tolerance in forging carbon-carbon bonds. This guide provides an in-depth exploration of Suzuki coupling reactions involving N-Boc-piperidine derivatives, offering detailed protocols and expert insights to navigate the nuances of these powerful transformations.
The Strategic Importance of N-Boc-Piperidine in Suzuki Couplings
The tert-butyloxycarbonyl (Boc) protecting group is frequently employed on the piperidine nitrogen for several strategic reasons. It deactivates the nitrogen, preventing it from interfering with the palladium catalyst. This is crucial as the Lewis basicity of unprotected piperidines can lead to catalyst poisoning and diminished yields. Furthermore, the Boc group enhances the solubility of the piperidine derivative in common organic solvents used for Suzuki couplings. While advantageous, the stability of the Boc group under basic reaction conditions must be considered, as premature deprotection can occur, particularly at elevated temperatures.
Decoding the Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura coupling mechanism is essential for rational optimization and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (e.g., an aryl bromide) to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction. The reactivity of the halide follows the general trend: I > OTf > Br > Cl.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an N-Boc-piperidine boronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond and regenerating the active palladium(0) catalyst.
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Parameters for Success: A Guide to Reaction Optimization
The success of a Suzuki coupling involving N-Boc-piperidine derivatives hinges on the judicious selection of several key parameters.
The Palladium Catalyst and Ligand Duo
The choice of the palladium source and the accompanying ligand is paramount. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), in combination with a phosphine ligand. For challenging couplings, particularly with less reactive aryl chlorides, bulky and electron-rich phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the oxidative addition and reductive elimination steps.
| Catalyst/Precatalyst | Common Ligands | Substrate Suitability |
| Pd(PPh₃)₄ | - | Aryl iodides and bromides |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, PCy₃ | Broad range of aryl halides and triflates |
| PdCl₂(dppf) | - | General purpose for aryl bromides |
| Buchwald Precatalysts | Biarylphosphines (XPhos, SPhos) | Sterically hindered and unreactive substrates |
| PEPPSI-type Precatalysts | NHC ligands | Highly active for aryl chlorides |
Table 1. Common Palladium Catalysts and Ligands for Suzuki Coupling.
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to facilitate the transmetalation step by forming a more reactive boronate species. The choice of base can significantly impact the reaction outcome. Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. For substrates sensitive to strong bases, milder options like KF may be employed. The strength of the base can also influence the rate of competing side reactions like protodeboronation.
Solvent Selection
The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity. Aprotic polar solvents are frequently used. Common choices include:
-
Ethers: 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)
-
Aromatics: Toluene, Xylenes
-
Amides: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc)
Often, a mixture of an organic solvent and water is employed, as water can enhance the solubility of the inorganic base and facilitate the formation of the active boronate species. However, for highly sensitive substrates, strictly anhydrous conditions may be necessary.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of N-Boc-piperidine derivatives. Optimization may be necessary for specific substrates.
Application Notes & Protocols: Sonogashira Coupling with Iodinated Piperidine Compounds
Prepared by: Gemini, Senior Application Scientist
Introduction: Bridging Privileged Scaffolds with Versatile Functionality
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a multitude of approved pharmaceutical agents.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile anchor for presenting pharmacophoric elements in three-dimensional space.[4][5] The functionalization of this saturated heterocyclic system is therefore a cornerstone of medicinal chemistry.
Among the most powerful reactions for forging carbon-carbon bonds is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][7][8] This reaction has become indispensable for its mild conditions, broad functional group tolerance, and high efficiency in creating sp²-sp carbon bonds.[9][10][11]
This guide focuses on a more challenging, yet highly valuable, extension of this methodology: the Sonogashira coupling of iodinated piperidine compounds . This application involves the coupling of an sp³-hybridized carbon center, which presents unique mechanistic hurdles compared to its sp² counterpart. Successfully mastering this transformation allows for the direct installation of an alkyne moiety onto the piperidine core, unlocking a gateway to a vast chemical space of novel drug candidates and molecular probes. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and offer expert insights into achieving success in this pivotal reaction.
Core Principles and Mechanistic Considerations
The classical Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][12] While the exact mechanism can have subtle variations, the generally accepted pathway provides a robust framework for understanding the reaction.
-
The Palladium Cycle (The "Workhorse"): The primary cycle involves the palladium catalyst. It begins with the active Pd(0) species undergoing oxidative addition into the carbon-iodine bond of the iodinated piperidine. This is often the rate-limiting step and is significantly more challenging for an sp³ C-I bond than for an sp² C-I bond.[7] The resulting Pd(II) intermediate is now primed for the next step.
-
The Copper Cycle (The "Activator"): Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[12] This step increases the nucleophilicity of the alkyne, preparing it for delivery to the palladium center.
-
Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst and forming a palladium-alkynyl intermediate.[6][7]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C(sp³)-C(sp) bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][12]
Diagram: The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira coupling.
Critical Challenge: Coupling at an sp³ Carbon Center
The primary difficulty in applying Sonogashira conditions to iodinated piperidines lies in the nature of the C(sp³)-I bond.
-
Slower Oxidative Addition: Oxidative addition of Pd(0) into a C(sp³)-I bond is generally slower and requires more forcing conditions than with C(sp²)-I bonds.[13]
-
β-Hydride Elimination: Once the alkyl group is attached to the palladium center (forming an intermediate like R-Pd(II)L₂-I), it can undergo a competing side reaction called β-hydride elimination if there is a hydrogen atom on the carbon adjacent to the one bonded to palladium. This is a major pathway for decomposition and byproduct formation, a problem not typically encountered with aryl or vinyl halides.
-
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be less effective. Catalytic systems with more electron-rich and bulky ligands are often required to promote the desired oxidative addition and suppress side reactions.[6] In some cases, nickel-based catalysts have been developed specifically for coupling with alkyl halides.[7][14]
The Copper-Free Alternative
To circumvent the primary side reaction of the copper-catalyzed process—the oxidative homocoupling of the alkyne (Glaser coupling)—copper-free Sonogashira protocols have been developed.[7][10][15] These reactions typically require a stronger base to deprotonate the alkyne directly for its addition to the palladium center and may use specialized ligand systems to facilitate the catalytic cycle.[11][16][17] For high-value substrates in drug development, a copper-free method can be advantageous to simplify purification and avoid potential contamination of the final product with copper salts.
Experimental Protocol: General Procedure for Sonogashira Coupling of N-Protected 4-Iodopiperidine
This protocol provides a robust starting point for the coupling of a model iodinated piperidine with a terminal alkyne. Note: All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Solvents and reagents should be anhydrous where specified.
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow.
Materials and Reagents:
-
Substrates:
-
N-Boc-4-iodopiperidine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
-
Catalysts & Additives:
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
-
Base:
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
-
Solvent:
-
Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodopiperidine, PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., DMF) via syringe. Follow with the addition of the base (e.g., Et₃N) and the terminal alkyne.
-
Reaction Conditions: Place the flask in a preheated oil bath at the desired temperature (a good starting point is 60-80°C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting iodopiperidine is consumed (typically 4-12 hours).
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkynyl-piperidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting and Optimization
Success in cross-coupling reactions often requires careful optimization. The following table outlines common issues and potential solutions tailored to the coupling of iodinated piperidines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficient temperature for oxidative addition.3. Poor quality of reagents (e.g., wet solvent/base). | 1. Ensure a rigorously inert atmosphere; degas solvents thoroughly.2. Incrementally increase the reaction temperature (e.g., to 80-100°C).3. Use freshly distilled or newly opened anhydrous reagents. |
| Significant Homocoupling of Alkyne (Glaser Product) | 1. Presence of oxygen in the reaction vessel.2. High concentration of copper co-catalyst. | 1. Improve inert atmosphere technique.2. Reduce CuI loading (to 1-2 mol%).3. Switch to a copper-free protocol using a stronger base like K₂CO₃ or Cs₂CO₃.[6][18] |
| Formation of Decomposition Byproducts | 1. β-Hydride elimination from the Pd-alkyl intermediate.2. Reaction temperature is too high, causing substrate/product degradation. | 1. Use a catalyst with a bulkier ligand (e.g., P(t-Bu)₃) to sterically disfavor β-hydride elimination.[6]2. Attempt the reaction at a lower temperature for a longer duration. |
| Difficulty in Purification | 1. Residual copper or palladium salts in the product.2. Complex mixture of byproducts. | 1. Ensure a thorough aqueous workup (NH₄Cl wash is effective for removing copper).2. Re-optimize reaction conditions (see above) to achieve a cleaner reaction profile before scaling up. |
Conclusion and Outlook
The Sonogashira coupling of iodinated piperidines is a potent, albeit challenging, transformation that provides direct access to highly valuable alkynylated heterocyclic building blocks. By understanding the specific mechanistic hurdles posed by the C(sp³)-I bond and by carefully controlling the reaction environment, researchers can successfully implement this methodology. The resulting products serve as versatile intermediates, where the alkyne handle can be further elaborated into a wide array of functional groups, significantly accelerating the synthesis of novel chemical entities for drug discovery and development. The continued evolution of more active and robust catalyst systems promises to make this reaction even more accessible and reliable for the synthesis of complex molecules.[19][20]
References
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- Hong, S. Y., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]
- Abdelshaheed, M. M., et al. (2022). Piperidine nucleus in the field of drug discovery.
- Vedantu. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Chen, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. [Link]
- Encyclopedia.pub. (2023, February 9).
- ResearchGate. (n.d.).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Wang, X., et al. (2018). Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. Royal Society of Chemistry. [Link]
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
- ResearchGate. (n.d.). Sonogashira coupling of alkyl halides. [Link]
- Sun, F.-N., et al. (2022). Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. Royal Society of Chemistry. [Link]
- Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
- Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation.
- Mohammed, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. [Link]
- Mohammed, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (2015). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Royal Society of Chemistry. [Link]
- Zhuravlev, F., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: C-C Bond Formation Using tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate
Introduction: The Strategic Importance of the Piperidine Moiety
The piperidine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse functionalities. tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate is a valuable building block for the synthesis of complex piperidine derivatives. The presence of a primary iodide offers a reactive handle for various carbon-carbon bond-forming reactions, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the piperidine nitrogen.
This guide provides an in-depth exploration of the application of this compound in key C-C bond-forming reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Reactivity: The Nature of the C-I Bond
The key to the utility of this compound lies in the reactivity of the primary alkyl iodide. The carbon-iodine bond is relatively weak and highly polarizable, making the methylene carbon an excellent electrophile for nucleophilic attack. Furthermore, iodide is an excellent leaving group, facilitating a range of substitution and coupling reactions.
I. Alkylation of Carbon Nucleophiles: Building Molecular Complexity
One of the most direct methods for C-C bond formation using this compound is through the alkylation of carbanions or their equivalents. This approach is particularly effective for constructing new bonds with enolates, organocuprates, and other soft carbon nucleophiles.
A. Enolate Alkylation: Forging α-Substituted Carbonyls
The alkylation of enolates with primary alkyl halides is a classic and reliable SN2 reaction for C-C bond formation. The choice of base and reaction conditions is critical to ensure efficient enolate formation while minimizing side reactions.
Mechanistic Rationale: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong, non-nucleophilic base is used to deprotonate the α-carbon of a carbonyl compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic methylene carbon of this compound, displacing the iodide leaving group and forming a new C-C bond. The use of a primary iodide is ideal for SN2 reactions as it minimizes steric hindrance.
Experimental Protocol: Alkylation of Diethyl Malonate
This protocol details the alkylation of diethyl malonate, a common and versatile carbon nucleophile.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil and decant the hexanes carefully.
-
Add anhydrous THF to the flask, followed by the dropwise addition of diethyl malonate (1.1 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the resulting enolate solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table: Enolate Alkylation
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Diethyl malonate |
| Base | Sodium Hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Stoichiometry | 1.0 : 1.1 : 1.2 (Electrophile:Nucleophile:Base) |
| Workup | Aqueous Quench and Extraction |
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is chosen to irreversibly deprotonate the diethyl malonate, ensuring complete formation of the enolate and preventing side reactions where the base might compete as a nucleophile.
-
Anhydrous THF: A polar aprotic solvent is essential to dissolve the reagents and stabilize the transition state of the SN2 reaction without protonating the enolate.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride and the enolate with atmospheric oxygen and moisture.
-
0 °C to Room Temperature: The initial deprotonation and subsequent alkylation are often started at a lower temperature to control the reaction rate and minimize potential side reactions, then allowed to warm to ensure the reaction goes to completion.
B. Gilman Reagents (Organocuprates): Selective Alkylation
Gilman reagents (lithium dialkylcuprates, R₂CuLi) are soft nucleophiles that are highly effective for SN2 reactions with primary alkyl halides. They offer excellent selectivity and are compatible with a wide range of functional groups.
Mechanistic Insight: The reaction is believed to proceed through an oxidative addition/reductive elimination pathway involving a copper(III) intermediate, although a direct SN2-like mechanism is also plausible. The key advantage of organocuprates is their low basicity compared to organolithium or Grignard reagents, which minimizes elimination side reactions.
Experimental Protocol: Coupling with Lithium Dimethylcuprate
Materials:
-
This compound
-
Methyllithium (MeLi) solution in diethyl ether
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexanes
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.5 equivalents).
-
Cool the flask to -78 °C and add anhydrous diethyl ether.
-
Slowly add methyllithium solution (1.0 equivalent) to the stirred suspension of CuI. The mixture should turn into a clear, colorless, or slightly yellow solution of lithium dimethylcuprate.
-
Stir the Gilman reagent at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or hexanes (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary Table: Gilman Coupling
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Lithium Dimethylcuprate (Me₂CuLi) |
| Solvent | Diethyl Ether or THF |
| Temperature | -78 °C to Room Temperature |
| Stoichiometry | 1.0 : 0.5 (Electrophile:CuI) |
| Workup | Aqueous Quench and Extraction |
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds between sp³-hybridized carbons and various organometallic reagents. The primary iodide of this compound is an excellent substrate for these transformations.
A. Negishi Coupling: Versatile C(sp³)-C(sp²) and C(sp³)-C(sp³) Bond Formation
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. It is known for its high functional group tolerance and the ability to form a wide range of C-C bonds.
Mechanistic Cycle: The catalytic cycle typically involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the piperidine derivative to form a Pd(II) complex.
-
Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: Negishi Coupling with an Aryl Zinc Reagent
Materials:
-
This compound
-
Aryl zinc chloride solution (e.g., phenylzinc chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and S-Phos (5 mol%).
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst.
-
Add the aryl zinc chloride solution (1.5 equivalents) to the catalyst mixture.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Data Summary Table: Negishi Coupling
| Parameter | Value |
| Electrophile | This compound |
| Nucleophile | Aryl Zinc Chloride |
| Catalyst | Pd₂(dba)₃ / S-Phos |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60 °C |
| Stoichiometry | 1.0 : 1.5 (Electrophile:Organozinc) |
| Workup | Aqueous Quench and Extraction |
Safety and Handling
-
This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Organometallic reagents such as organolithiums, Grignards, and organozincs are highly reactive and may be pyrophoric. They should be handled under an inert atmosphere by trained personnel.
-
Palladium catalysts and ligands can be toxic and should be handled with appropriate personal protective equipment.
Conclusion
This compound is a versatile and valuable building block for the synthesis of substituted piperidines. Its primary iodide functionality allows for a wide range of C-C bond-forming reactions, including alkylation of carbon nucleophiles and palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to develop novel and efficient synthetic routes to complex molecules of interest in pharmaceutical and materials science.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Sources
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 1-Boc-3-(iodomethyl)piperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. This application note provides an in-depth guide to the synthetic utility of 1-Boc-3-(iodomethyl)piperidine, a versatile and highly reactive building block for the construction of novel and complex piperidine-containing heterocyclic systems. We will explore several core synthetic strategies, including the formation of fused and spirocyclic architectures, supported by detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of 1-Boc-3-(iodomethyl)piperidine
1-Boc-3-(iodomethyl)piperidine is a strategically designed building block for heterocyclic synthesis. Its utility stems from two key features:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group serves to deactivate the piperidine nitrogen, preventing it from interfering with reactions at the C3 side chain. This ensures selective functionalization and allows for its removal under acidic conditions late in a synthetic sequence, revealing a secondary amine for further diversification.
-
The Iodomethyl Group: The primary iodide is an exceptional leaving group. This makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles via an SN2 mechanism. This high reactivity is the foundation for constructing new carbon-heteroatom and carbon-carbon bonds.
This combination of a stable, yet readily cleavable, protecting group and a highly reactive electrophilic center makes 1-Boc-3-(iodomethyl)piperidine an ideal starting point for building molecular complexity.
Synthetic Strategies & Mechanistic Considerations
The conversion of 1-Boc-3-(iodomethyl)piperidine into more complex heterocycles relies on two primary strategies: intermolecular nucleophilic substitution to form a tethered precursor, followed by an intramolecular cyclization event. The nature of the nucleophile and the subsequent cyclization pathway dictate the final heterocyclic core.
Strategy 1: Synthesis of Fused Piperidine Systems
This is the most direct approach, involving the N-alkylation of a heterocyclic amine followed by an intramolecular cyclization to forge the fused ring system. This strategy is particularly effective for creating bicyclic scaffolds where the piperidine ring is fused to an aromatic or non-aromatic heterocycle.
Causality & Experimental Choices:
-
The Nucleophile: The key is to use a nucleophile that contains a second reactive site for the subsequent cyclization. A common example is an amino-substituted heterocycle (e.g., 2-aminopyridine). The initial SN2 reaction tethers the two rings.
-
The Base: A non-nucleophilic base is crucial to neutralize the hydroiodic acid (HI) formed during the SN2 reaction. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice, while organic bases like N,N-diisopropylethylamine (DIPEA) offer better solubility in some organic solvents.[1] The base prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile (ACN) are ideal. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare," accelerating the rate of the SN2 displacement.
-
Cyclization: The second ring-closing step often requires more forcing conditions, such as heating, or the use of a catalyst (e.g., a Lewis acid or a transition metal catalyst) to promote intramolecular C-N or C-C bond formation.
Strategy 2: Synthesis of Spirocyclic Piperidines
Spirocyclic piperidines, where the piperidine ring is attached to another ring system through a single shared carbon atom, are of immense interest in drug discovery.[2] They introduce conformational rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. The synthesis of these scaffolds can be achieved via intramolecular cyclization of a precursor tethered to the piperidine core.
Causality & Experimental Choices:
-
Spiro-atom Position: Depending on the synthetic design, spirocycles can be formed at the C-2, C-3, or C-4 positions of the piperidine. Our starting material is primed for creating linkages at the C-3 position.
-
Reaction Type: A common approach is an intramolecular Michael addition or a similar conjugate addition. This involves first reacting 1-Boc-3-(iodomethyl)piperidine with a nucleophile that contains a Michael acceptor.
-
Catalysis: The final ring-closing aza-Michael reaction is often catalyzed by a chiral acid or base to control the stereochemistry of the newly formed spirocenter. This is a powerful method for generating enantioenriched complex molecules. Some syntheses may also benefit from the use of ionic liquids as green and effective media.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Alkyl iodides are alkylating agents and should be handled with care.
Protocol 1: Synthesis of a Fused Tetrahydropyrido[1,2-a]pyrimidine
This protocol details a two-step sequence involving an initial N-alkylation followed by an intramolecular cyclization.
Materials & Reagents
| Reagent/Material | Supplier | Grade |
| 1-Boc-3-(iodomethyl)piperidine | Commercial | >95% |
| 2-Aminopyrimidine | Commercial | >98% |
| Potassium Carbonate (K₂CO₃), anhydrous | Commercial | ACS Grade, powdered |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial | DriSolv® |
| Polyphosphoric acid (PPA) | Commercial | Reagent Grade |
| Ethyl acetate (EtOAc) | Commercial | ACS Grade |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Lab Prepared | - |
| Brine | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | ACS Grade |
Step-by-Step Procedure:
Part A: Synthesis of tert-butyl 3-(((pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-3-(iodomethyl)piperidine (1.0 eq., 3.25 g, 10.0 mmol), 2-aminopyrimidine (1.1 eq., 1.05 g, 11.0 mmol), and anhydrous potassium carbonate (2.0 eq., 2.76 g, 20.0 mmol).
-
Add 40 mL of anhydrous DMF via syringe.
-
Place the flask under a nitrogen atmosphere and stir the mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.
-
Cool the reaction to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution 30-70% EtOAc in hexanes) to yield the product as a pale yellow solid.
Part B: Intramolecular Cyclization and Deprotection
-
Place the product from Part A (1.0 eq., 2.92 g, 9.5 mmol) in a 50 mL round-bottom flask.
-
Carefully add polyphosphoric acid (~15 g) and stir the resulting thick slurry.
-
Heat the mixture to 130 °C and stir for 4 hours.
-
Cool the reaction to room temperature, then carefully pour it onto 150 g of crushed ice.
-
Basify the acidic aqueous solution to pH > 10 by the slow addition of solid NaOH or concentrated NaOH solution, ensuring the flask is cooled in an ice bath.
-
Extract the basic aqueous layer with dichloromethane (4 x 75 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final fused heterocyclic product.
Expected Results
| Compound | Yield | Appearance | M.P. (°C) |
| Tethered Intermediate (Part A) | 75-85% | Pale yellow solid | 115-118 |
| Fused Product (Part B) | 60-70% | Off-white solid | 92-95 |
Protocol 2: Synthesis of a 3-Spiro-Piperidine Oxazolidinone
This multi-step protocol showcases the construction of a spirocyclic system, a valuable scaffold in medicinal chemistry.
Materials & Reagents
| Reagent/Material | Supplier | Grade |
| 1-Boc-3-(iodomethyl)piperidine | Commercial | >95% |
| Benzylamine | Commercial | >99% |
| Triethylamine (TEA) | Commercial | >99% |
| Triphosgene | Commercial | >98% |
| Sodium Hydride (NaH), 60% in mineral oil | Commercial | Reagent Grade |
| Tetrahydrofuran (THF), anhydrous | Commercial | DriSolv® |
| Dichloromethane (DCM), anhydrous | Commercial | DriSolv® |
Step-by-Step Procedure:
Part A: Synthesis of tert-butyl 3-((benzylamino)methyl)piperidine-1-carboxylate
-
In a 100 mL round-bottom flask, dissolve 1-Boc-3-(iodomethyl)piperidine (1.0 eq., 3.25 g, 10.0 mmol) in 50 mL of acetonitrile.
-
Add benzylamine (1.2 eq., 1.31 mL, 12.0 mmol) and triethylamine (1.5 eq., 2.09 mL, 15.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Redissolve the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to obtain the crude product, which can be used in the next step without further purification.
Part B: Synthesis of the Spiro-Oxazolidinone
-
Caution! Triphosgene is highly toxic and moisture-sensitive. Handle only in a certified chemical fume hood with appropriate engineering controls and PPE.
-
To a solution of the secondary amine from Part A (1.0 eq., ~10.0 mmol) and triethylamine (1.5 eq., 2.09 mL, 15.0 mmol) in anhydrous DCM (50 mL) at 0 °C, add a solution of triphosgene (0.4 eq., 1.19 g, 4.0 mmol) in anhydrous DCM (10 mL) dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The formation of the intermediate carbamoyl chloride can be monitored by TLC. Do not isolate this intermediate.
-
In a separate, dry 250 mL flask, suspend sodium hydride (1.5 eq., 0.60 g of 60% dispersion, 15.0 mmol) in 50 mL of anhydrous THF under a nitrogen atmosphere.
-
Cool the NaH suspension to 0 °C and slowly add the DCM solution containing the crude carbamoyl chloride via cannula.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution 20-50% EtOAc in hexanes) to afford the desired spiro-oxazolidinone.
References
- Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
- Yadav, P., & Singh, R. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Mohamed, M. A. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine?
- MacMillan, D. W. C., et al. (2022). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central. [Link]
- Kaur, N. (2024). Synthesis of fused pyridines and piperidines.
- Ding, K., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
Sources
Application Notes & Protocols: The Strategic Use of tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of a key synthetic building block.
Introduction: The Piperidine Scaffold and the Advantage of a Specialized Building Block
The piperidine ring is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic scaffolds, its derivatives are found in a vast array of pharmaceuticals, from analgesics to antipsychotics.[1][2] Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets and improving pharmacokinetic properties compared to flat, aromatic systems.[3]
However, the functionalization of the piperidine core must be controlled and regioselective to be effective in a multi-step drug synthesis campaign. This is where tert-butyl 3-(iodomethyl)piperidine-1-carboxylate emerges as a highly valuable and versatile building block. This reagent is specifically designed to address several key challenges in synthetic chemistry:
-
Controlled Reactivity: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under a wide range of reaction conditions, particularly basic and nucleophilic conditions, preventing the ring nitrogen from interfering with desired reactions.[4] It can be readily removed later under mild acidic conditions.
-
Targeted Electrophilicity: The primary iodomethyl group at the 3-position serves as a potent electrophilic handle. Iodine is an excellent leaving group, making the attached methylene carbon highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the reliable introduction of the piperidine scaffold onto a wide variety of molecular frameworks.
-
Chiral Potential: The 3-substituted piperidine core is chiral. Enantiomerically pure versions of this building block, such as the (R)- or (S)-isomer, are commercially available, enabling the stereocontrolled synthesis of complex drug candidates.[5]
This guide provides a detailed overview of the reactivity of this compound, outlines its strategic applications, and provides robust protocols for its use in key synthetic transformations relevant to drug discovery.
Physicochemical Properties and Reactivity Profile
Understanding the inherent properties of this building block is fundamental to its effective application.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₁₁H₂₀INO₂ | Provides the basis for mass spectrometry analysis. |
| Molecular Weight | 325.19 g/mol | Essential for calculating molar equivalents for reactions. |
| Appearance | Typically a solid | Facilitates handling and weighing for reaction setup. |
| Key Functional Groups | Boc-protected amine, Primary alkyl iodide | Defines the molecule's reactivity: the Boc group is a robust protecting group, while the alkyl iodide is a strong electrophile for SN2 reactions. |
| Storage | Refrigerator (2-8 °C) | Recommended to maintain long-term stability and prevent degradation. |
The Dual Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is not merely a placeholder. Its presence is a strategic choice that offers multiple advantages:
-
Inertness: It renders the piperidine nitrogen non-nucleophilic and non-basic, allowing the iodomethyl group to be the sole reactive site under most conditions.[6]
-
Solubility: The lipophilic tert-butyl group enhances the solubility of the building block in common organic solvents (e.g., THF, DMF, CH₂Cl₂), simplifying reaction setup and purification.
-
Orthogonality: The Boc group can be selectively removed with acid (e.g., TFA, HCl in dioxane) without disturbing many other common functional groups, providing a clear and high-yielding deprotection step late in a synthetic sequence.
Reactivity of the Iodomethyl Group
The C-I bond is relatively weak and highly polarizable, making iodide an exceptional leaving group. This makes the primary carbon of the -CH₂I moiety a soft electrophile, ideal for reacting with a wide range of soft and hard nucleophiles. This predictable reactivity is the cornerstone of its utility.
Figure 1: Versatile reactivity of the title compound with various nucleophiles.
Core Applications in Drug Discovery
This building block is primarily used to introduce a substituted piperidine motif as a key structural element or as a linker. Its application spans numerous therapeutic areas.
Application Example: Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that presents specific vectors for substitution to probe the ATP binding site. The 3-substituted piperidine can act as a non-planar scaffold to orient functional groups towards different sub-pockets of the kinase. For instance, the piperidine ring can be attached to a core scaffold (e.g., a pyrimidine or pyrazole) via N-alkylation, with the subsequent deprotection of the Boc group allowing for further functionalization of the piperidine nitrogen. This strategy has been instrumental in developing inhibitors for targets like Janus kinases (JAKs).[1]
Application Example: Building Blocks for GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets. Ligands for these receptors often require a basic nitrogen atom for a key salt-bridge interaction within the binding pocket. The title compound can be used to construct such ligands. For example, it can be used to alkylate a phenol in a core molecule. After the key C-O bond is formed, the Boc group is removed to reveal the piperidine nitrogen, which can then be protonated at physiological pH to engage in the required ionic interaction. This approach is common in the synthesis of antagonists for receptors like CCR5.[7]
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for N-Alkylation of an Amine or Heterocycle
-
Principle: This protocol describes the SN2 reaction between the alkyl iodide and a primary or secondary amine. A non-nucleophilic base is used to neutralize the HI generated in situ, preventing the protonation and deactivation of the starting amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine or N-H containing heterocycle (1.0-1.2 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (0.1-0.2 M)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add the amine nucleophile, the base (e.g., K₂CO₃), and the solvent (e.g., ACN).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound to the mixture.
-
Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue via silica gel column chromatography (typical eluents: Hexanes/Ethyl Acetate or CH₂Cl₂/Methanol) to yield the N-alkylated product.
-
-
Causality and Insights: Cesium carbonate is often a superior base for difficult alkylations as it is more soluble in organic solvents and the large, soft cesium cation can activate the C-I bond. DMF is a good solvent choice as its high polarity can accelerate SN2 reactions.
Protocol 2: General Procedure for O-Alkylation of a Phenol
-
Principle: This protocol details the Williamson ether synthesis using the alkyl iodide and a phenol. A strong base is required to deprotonate the phenol to form the more nucleophilic phenoxide.
-
Materials:
-
This compound (1.1 equiv)
-
Phenol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.1-0.2 M)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol and anhydrous DMF.
-
If using NaH: Cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes or until hydrogen evolution ceases.
-
If using K₂CO₃: Add the base to the solution at room temperature.
-
Add a solution of this compound in a small amount of DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight, or heat gently (e.g., 50 °C) to accelerate the reaction. Monitor by TLC or LC-MS.
-
Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution (especially if NaH was used).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Self-Validation: The complete consumption of the starting phenol (a different spot on TLC, often staining differently) is a key indicator of reaction completion. The appearance of a new, less polar spot corresponds to the desired ether product.
Protocol 3: Boc-Deprotection to Reveal the Piperidine Nitrogen
-
Principle: The Boc group is an acid-labile protecting group. Strong acid cleaves the tert-butyl carbocation, which is quenched by the counter-ion, releasing CO₂ and the free amine as its corresponding salt.
-
Materials:
-
Boc-protected piperidine derivative (1.0 equiv)
-
4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or neat TFA
-
Round-bottom flask, magnetic stirrer
-
-
Step-by-Step Methodology:
-
Dissolve the Boc-protected piperidine in a minimal amount of a suitable solvent like DCM (if not using neat TFA).
-
Add an excess of the acid solution (e.g., 10-20 equivalents of 4M HCl in Dioxane or a 1:1 mixture of TFA:DCM).
-
Stir the reaction at room temperature for 1-4 hours. Monitor by LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is typically the hydrochloride or trifluoroacetate salt of the piperidine. It can be used directly in the next step or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive workup to yield the free amine.
-
-
Trustworthiness: A successful deprotection is confirmed by a significant shift in polarity (the product will be much more polar on TLC/LC) and the loss of the 9-proton singlet corresponding to the tert-butyl group in the ¹H NMR spectrum.
Figure 2: A typical synthetic workflow utilizing the title compound.
Conclusion
This compound is a powerful and reliable synthetic tool in the drug discovery arsenal. Its well-defined reactivity, conferred by the orthogonal Boc-protecting group and the highly reactive iodomethyl electrophile, allows for the clean and efficient incorporation of the valuable 3-substituted piperidine scaffold into complex molecules. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage this building block to its full potential in the synthesis of novel therapeutic agents.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][1][2][10]
- Jones, S. P., et al. (2022).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid. Pharma Focus Asia. [Link][8]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Naseem, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- He, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][9]
- Appretech Scientific Limited. (n.d.). tert-butyl (R)-3-(iodomethyl)
- Scott, J. D., & Williams, D. L. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link][13]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - ProQuest [proquest.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. appretech.com [appretech.com]
- 6. nbinno.com [nbinno.com]
- 7. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the 3-Substituted Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, appearing in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[1][2][3] Its prevalence is due to a combination of factors: it is a saturated heterocycle, providing three-dimensional diversity crucial for selective interaction with biological targets; its nitrogen atom can be a key pharmacophoric feature, acting as a hydrogen bond acceptor or becoming protonated at physiological pH to engage in ionic interactions; and its conformational flexibility can be fine-tuned to optimize binding.[4] The strategic functionalization of the piperidine ring is therefore a critical task in drug discovery.
This guide focuses on tert-butyl 3-(iodomethyl)piperidine-1-carboxylate , a versatile and highly reactive building block for introducing the 3-substituted piperidine motif. The presence of the Boc (tert-butoxycarbonyl) protecting group provides stability and enhances solubility in organic solvents, while the primary iodide serves as an excellent leaving group for nucleophilic substitution reactions. This combination makes it an ideal intermediate for constructing complex molecular architectures, enabling researchers to efficiently explore chemical space around a privileged scaffold.
Physicochemical Properties & Handling
A clear understanding of the intermediate's properties is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀INO₂ | [5] |
| Molecular Weight | 325.19 g/mol | [5] |
| CAS Number | 253177-03-6 | [5] |
| Appearance | Typically a solid | [5] |
| Storage | Refrigerator, protect from light | [5], [6] |
Safety & Handling: As a reactive alkylating agent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is classified as a warning-level hazard, with potential for skin and eye irritation.[5] Due to its sensitivity, storage in a refrigerator and protection from light is recommended to prevent degradation.[5]
Core Application: Electrophilic Piperidine Building Block
The primary utility of this compound lies in its function as an electrophile in SN2 reactions. The carbon atom of the iodomethyl group is electron-deficient and readily attacked by a wide range of nucleophiles. This allows for the covalent attachment of the Boc-protected piperidinylmethyl moiety to various scaffolds.
Caption: SN2 reaction mechanism.
Protocol 1: Synthesis of this compound
This intermediate is most commonly prepared from its corresponding alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, via an Appel-type reaction or by conversion to a sulfonate ester followed by halide exchange. The Appel reaction provides a direct and efficient one-step conversion.
Rationale: The Appel reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to generate a phosphonium iodide intermediate in situ. The hydroxyl group of the alcohol attacks the electrophilic phosphorus atom, and subsequent rearrangement and elimination yield the desired alkyl iodide, triphenylphosphine oxide, and hydriodic acid, which is neutralized by a base like imidazole.
Caption: Synthesis workflow diagram.
Step-by-Step Protocol:
-
Reagent Setup: To a round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM), typically at a concentration of 0.2-0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Iodine Addition: Add solid iodine (I₂, 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The solution will turn dark brown.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the brown color dissipates.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound as a solid.
Application Note 1: Synthesis of Ibrutinib Precursors
A prominent application of chiral 3-substituted piperidines is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib .[7] The synthesis of a key Ibrutinib intermediate involves the N-alkylation of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with a chiral, activated 3-hydroxypiperidine derivative.[8][9] While many reported syntheses activate the hydroxyl group in situ (e.g., via Mitsunobu reaction or sulfonation), using the pre-formed tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate offers a streamlined and robust alternative for this crucial C-N bond formation.
Caption: Key components for Ibrutinib precursor synthesis.
Protocol 2: N-Alkylation for Heterocyclic Core Elaboration
This protocol describes the general procedure for the alkylation of a nitrogen nucleophile, exemplified by the synthesis of the Ibrutinib precursor.
Rationale: A non-nucleophilic inorganic base, such as potassium or cesium carbonate, is used to deprotonate the pyrazole nitrogen of the heterocyclic core, generating the nucleophile. The reaction is performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction. The iodide on the piperidine derivative is an excellent leaving group, allowing the reaction to proceed efficiently.
Step-by-Step Protocol:
-
Reagent Setup: To a flask, add 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Intermediate Addition: Add a solution of tert-butyl (R)-3-(iodomethyl)piperidine-1-carboxylate (1.1 eq) in the same solvent.
-
Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. A precipitate may form, which can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography or recrystallization to obtain the desired N-alkylated product.
Application Note 2: General O- and S-Alkylation
Beyond nitrogen nucleophiles, this compound is an excellent reagent for the alkylation of phenols (O-alkylation) and thiols (S-alkylation). This allows for the introduction of the piperidine motif as an ether or thioether linkage, which are common functionalities in drug molecules, modulating properties like lipophilicity and metabolic stability.
Protocol 3: General Procedure for Phenol or Thiol Alkylation
Rationale: Similar to N-alkylation, a base is required to deprotonate the weakly acidic phenol or thiol, creating the corresponding phenoxide or thiolate anion. These are potent nucleophiles that readily displace the iodide. The choice of base and solvent is critical; potassium carbonate in DMF or acetonitrile is a standard and effective combination.[10]
Step-by-Step Protocol:
-
Reagent Setup: In a round-bottom flask, dissolve the desired phenol or thiol (1.0 eq) in DMF or acetonitrile.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to ensure formation of the nucleophile.
-
Intermediate Addition: Add this compound (1.1 eq).
-
Heating: Heat the reaction to a temperature between 60 °C and 80 °C. Monitor the reaction by TLC. S-alkylations are often faster than O-alkylations.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2.
| Reaction Type | Typical Nucleophile | Typical Conditions | Expected Product |
| N-Alkylation | Heterocyclic Amine (e.g., pyrazole) | K₂CO₃ or Cs₂CO₃, DMF, 60 °C | C-N Bond (Tertiary Amine) |
| O-Alkylation | Phenol | K₂CO₃, Acetonitrile, 70 °C | C-O Bond (Ether) |
| S-Alkylation | Thiophenol | K₂CO₃, DMF, 60 °C | C-S Bond (Thioether) |
Conclusion
This compound is a high-value intermediate for pharmaceutical research and development. Its well-defined reactivity as a potent electrophile allows for the reliable and efficient introduction of the 3-substituted piperidine scaffold. The protocols outlined herein provide a robust framework for its synthesis and its application in C-N, C-O, and C-S bond-forming reactions, enabling the synthesis of complex drug candidates and molecular probes.
References
- Semantic Scholar.
- International Journal of Molecular Sciences. (2023).
- MDPI.
- National Center for Biotechnology Information.
- Journal of Materials and Environmental Science. (2016). Alkylation of Thiols in Green Mediums. [Link][11]
- Google Patents.
- National Center for Biotechnology Information. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. [Link][8]
- Google Patents.
- European Journal of Organic Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link][5]
Sources
- 1. rsc.org [rsc.org]
- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 9. CN105820168A - Preparation method of Ibrutinib intermediate - Google Patents [patents.google.com]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
Protecting Group Strategies for Piperidine Synthesis: An Application Guide for Researchers
By a Senior Application Scientist
Introduction: The Central Role of the Piperidine Scaffold and the Necessity of Protecting Groups
The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to impart aqueous solubility and act as a versatile scaffold for three-dimensional diversification.[3][4] However, the inherent nucleophilicity and basicity of the piperidine nitrogen present a significant challenge during multi-step syntheses.[5] Unchecked, this reactivity can lead to a multitude of undesired side reactions, compromising yields and leading to complex purification challenges.
To navigate this synthetic minefield, the temporary masking of the piperidine nitrogen with a protecting group is an indispensable strategy.[6] An ideal protecting group should be readily introduced in high yield, remain inert during subsequent transformations, and be cleanly removed under conditions that leave the rest of the molecule unscathed.[7] This guide provides an in-depth analysis of the most common and effective protecting group strategies for piperidine synthesis, with a focus on the underlying principles that govern their selection and application. We will delve into the practical aspects of using the tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups, offering detailed protocols and a comparative analysis to empower researchers in their synthetic endeavors.
Core Protecting Groups for Piperidine Synthesis: A Comparative Overview
The choice of a protecting group is a critical strategic decision in the design of any synthetic route.[5] The three most widely employed carbamate-based protecting groups for the piperidine nitrogen are Boc, Cbz, and Fmoc. Each possesses a unique profile of stability and lability, allowing for their strategic deployment in complex synthetic campaigns.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[8] | Stable to base and hydrogenolysis[9] |
| Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or strong acid[10][11][12] | Stable to acidic and basic conditions[13] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine)[14] | Stable to acidic conditions and hydrogenolysis[15] |
The Boc Group: An Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in organic synthesis due to its ease of introduction and its facile removal under acidic conditions.[8] Its steric bulk effectively shields the piperidine nitrogen from participating in undesired reactions.
Causality Behind Experimental Choices: The Boc group's lability in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) is a cornerstone of its utility.[16] This deprotection proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which readily decarboxylates.[16] This clean decomposition into gaseous byproducts (isobutylene and carbon dioxide) simplifies reaction workup.
Workflow for Boc Protection and Deprotection of Piperidine
Caption: Boc protection/deprotection workflow.
Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
-
Preparation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.[17] Add a base, for instance, triethylamine (TEA) (1.2 eq.) or sodium bicarbonate (NaHCO₃) (2.0 eq.).[17]
-
Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.3 eq.) portion-wise at 0 °C.[17] Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.[17]
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[17] Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: N-Boc Deprotection of a Piperidine Derivative using TFA
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[16] Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution.[16] Caution: Gas evolution (CO₂ and isobutylene) may occur. Ensure adequate ventilation.
-
Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, remove the solvent and excess TFA under reduced pressure. To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate.[16]
-
Extraction and Purification: Extract the aqueous layer with DCM or ethyl acetate (3x).[16] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. Further purification can be achieved through column chromatography or recrystallization if needed.
The Cbz Group: A Pioneer in Amine Protection
The Carboxybenzyl (Cbz or Z) group is a stalwart of amine protection, valued for its robustness under a wide range of synthetic conditions.[10] Its removal is typically achieved via catalytic hydrogenolysis, a mild method that often yields the free amine directly.[11]
Causality Behind Experimental Choices: The Cbz group's stability to both acidic and basic conditions makes it an excellent choice for syntheses involving these reagents.[13] Its removal by catalytic hydrogenation (e.g., H₂ over Pd/C) is a key feature, proceeding via cleavage of the benzylic C-O bond to release toluene and the unstable carbamic acid, which then decarboxylates.[18] This deprotection method is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[13] Recently, acid-mediated deprotection has also emerged as a scalable, metal-free alternative.[12]
Workflow for Cbz Protection and Deprotection of Piperidine
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tdcommons.org [tdcommons.org]
- 13. nbinno.com [nbinno.com]
- 14. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for the Deprotection of N-Boc-Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles like piperidine, a scaffold of immense importance in medicinal chemistry.[1][2] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group for the piperidine nitrogen.[1][3] This guide provides a detailed exploration of the principles and protocols for the deprotection of N-Boc-piperidine derivatives, offering insights into the underlying mechanisms and practical considerations to ensure high-yield and clean reactions.
Core Principles of Boc Deprotection: An Acid-Catalyzed Cascade
The removal of the Boc group is most commonly achieved through an acid-catalyzed elimination reaction.[2][3] The mechanism proceeds through a series of well-defined steps, initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This initial protonation renders the Boc group unstable, facilitating its cleavage to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free piperidine amine. In the presence of excess acid, the newly liberated amine is protonated to form the corresponding ammonium salt.[3][4][5]
It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can lead to a dangerous buildup of pressure.[4] The tert-butyl cation generated during the reaction can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or polymerize.[4]
Caption: Acid-catalyzed deprotection of an N-Boc-piperidine.
Standard Protocols for Boc Deprotection
The choice of the deprotection method is dictated by the substrate's sensitivity to acidic conditions and the presence of other functional groups.[1] Below are detailed protocols for the two most common and effective methods.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Trifluoroacetic acid is a highly efficient and volatile reagent for Boc deprotection, making it a popular choice.[3]
Expertise & Experience: The use of TFA in DCM is a robust and generally fast method. The volatility of both the acid and the solvent simplifies the removal of excess reagents during workup. However, the resulting trifluoroacetate salt of the piperidine can sometimes be oily or difficult to handle, and the strong acidity of TFA can be detrimental to other acid-sensitive functional groups in the molecule.
Protocol:
-
Preparation: In a round-bottom flask, dissolve the N-Boc-piperidine derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1] This is done to control the initial exotherm of the reaction.
-
Addition of TFA: Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.[1] The number of equivalents can be adjusted based on the substrate's reactivity.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Workup:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
To obtain the free base, dissolve the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.[1]
-
Extract the aqueous layer with DCM or another suitable organic solvent (3 times).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.[1]
-
| Parameter | Typical Condition | Rationale |
| Reagent | Trifluoroacetic Acid (TFA) | Strong, volatile acid for efficient cleavage. |
| Solvent | Dichloromethane (DCM) | Good solvent for many organic compounds, volatile. |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, allows for a controlled reaction. |
| Reaction Time | 1-4 hours | Generally sufficient for complete conversion. |
| Typical Yield | >95% | High efficiency is a key advantage of this method.[1] |
Method 2: Hydrochloric Acid (HCl) in Dioxane or Methanol
Using a solution of HCl in an organic solvent is another widely employed and effective method for Boc deprotection.[2][6]
Expertise & Experience: A significant advantage of this method is that the hydrochloride salt of the deprotected piperidine often precipitates from the reaction mixture, simplifying isolation through filtration.[1] This can be particularly advantageous for large-scale syntheses. The resulting hydrochloride salt is typically a stable, crystalline solid that is easier to handle than the corresponding TFA salt.
Protocol:
-
Preparation: Dissolve the N-Boc-piperidine derivative in an anhydrous solvent such as 1,4-dioxane or methanol in a round-bottom flask.[1]
-
Addition of HCl: To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents).[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Isolation:
-
Conversion to Free Base (Optional):
-
To obtain the free base, dissolve the crude hydrochloride salt in water and basify with a saturated aqueous solution of sodium bicarbonate or other suitable base.[2]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
| Parameter | Typical Condition | Rationale |
| Reagent | 4M HCl in Dioxane | Strong acid; the resulting hydrochloride salt is often a solid. |
| Solvent | 1,4-Dioxane or Methanol | Solubilizes the starting material and allows for precipitation of the product salt. |
| Temperature | Room Temperature | Sufficient for most substrates. |
| Reaction Time | 1-4 hours | Efficient deprotection at ambient temperature. |
| Typical Yield | Quantitative | High yields are common, with easy product isolation.[1] |
Alternative and Milder Deprotection Strategies
While acidic deprotection is the most common, certain substrates may require milder or alternative conditions to avoid degradation or unwanted side reactions.
Thermal Deprotection
The Boc group can be thermally labile, and in some cases, heating the protected piperidine derivative can lead to deprotection.[7][8] This method avoids the use of strong acids but often requires high temperatures (>100 °C), which may not be suitable for all substrates.[7]
Aqueous-Mediated Deprotection: A Green Chemistry Approach
An environmentally friendly protocol for N-Boc deprotection involves heating the substrate in water.[9] This method is attractive due to its simplicity and the avoidance of harsh organic solvents and acids.
Protocol:
-
Preparation: Place the N-Boc protected piperidine derivative (1 mmol) in a round-bottomed flask.[1]
-
Addition of Water: Add deionized water (1 mL) and stir the mixture.[1]
-
Heating: Heat the reaction mixture to reflux (around 100 °C).[9]
-
Monitoring: Monitor the reaction by TLC; completion is often observed within a short period (e.g., 12 minutes).[1]
-
Workup:
Other Mild Reagents
For substrates that are particularly sensitive to acid, other mild deprotection methods have been reported. For instance, oxalyl chloride in methanol has been shown to be effective for the deprotection of a variety of N-Boc protected compounds under mild conditions.[10]
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of acid.
-
Side Reactions: Be mindful of other acid-sensitive functional groups in your molecule, such as esters, acetals, or other protecting groups like the trityl (Trt) group.[11] In such cases, a milder deprotection method or an alternative protecting group strategy may be necessary.
-
Product Isolation: As mentioned, the physical properties of the resulting ammonium salt can vary. Hydrochloride salts are often crystalline and easy to filter, while trifluoroacetate salts can be oils that require careful workup.
-
Basicity of the Deprotected Piperidine: Remember that the free piperidine is a base. During workup and purification, care should be taken to avoid conditions that could lead to unwanted reactions.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the deprotection of an N-Boc-piperidine derivative using an acidic protocol.
Caption: A generalized experimental workflow for Boc deprotection.
References
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]
- Amine Protection and Deprotection - Master Organic Chemistry. [Link]
- Boc Deprotection Mechanism | Organic Chemistry - YouTube. [Link]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Public
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
- Alternative to Piperidine in Fmoc Solid-Phase Synthesis | Request PDF - ResearchG
- N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. [Link]
- SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]
- Boc Deprotection - HCl - Common Organic Chemistry. [Link]
- Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas - The Royal Society of Chemistry. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Deprotection of different N-Boc-compounds | Download Table - ResearchG
- A J C A J C - Asian Publication Corpor
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and troubleshoot unexpected outcomes. The guidance provided herein is based on established chemical principles and field-proven methodologies.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. The conversion of its precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate[1], to the target iodo-derivative can be challenging. Issues such as low yields, competing side reactions, and difficult purifications are common hurdles. This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions, in-depth troubleshooting, and detailed experimental protocols.
Overview of Synthetic Strategies
The most prevalent route to synthesize the target compound begins with the corresponding alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. The conversion of the primary alcohol to the alkyl iodide can be accomplished via two primary strategies: a one-pot direct conversion or a two-step process involving the activation of the hydroxyl group.
Caption: Primary synthetic routes from the parent alcohol.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or purple. Is this normal?
A: Yes, this is common and usually indicates the presence of molecular iodine (I₂). This can occur if the iodide salt (I⁻) is oxidized or if elemental iodine is used as a reagent, as in the Appel reaction. While often expected, an excessively dark color that persists may suggest reagent decomposition or side reactions. The color should typically fade upon quenching with a reducing agent like sodium thiosulfate solution during the workup.
Q2: Which synthetic route is better: the one-pot Appel reaction or the two-step tosylation/Finkelstein sequence?
A: The choice depends on your priorities.
-
Appel Reaction: This is a direct, one-pot conversion that can be faster. However, it generates triphenylphosphine oxide as a byproduct, which can sometimes complicate purification.[2]
-
Two-Step (via Tosylate/Mesylate): This route is often cleaner and leads to higher overall yields. The intermediate tosylate or mesylate is typically a stable, crystalline solid that is easily purified. The subsequent Finkelstein reaction is highly efficient and driven by the precipitation of the tosylate/mesylate salt.[3][4] For scalability and reproducibility, the two-step process is often preferred.
Q3: How should I monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a non-polar solvent system (e.g., 20-30% Ethyl Acetate in Hexanes). The starting alcohol will have a lower Rf value (it will run slower on the plate) than the less polar alkyl iodide product. Stain with potassium permanganate (KMnO₄) or p-anisaldehyde to visualize the spots. The reaction is complete when the starting material spot has been fully consumed.
Q4: Can I use a different leaving group besides tosylate for the two-step method?
A: Absolutely. A mesylate (from methanesulfonyl chloride) or a nosylate (from 2-nitrobenzenesulfonyl chloride) are excellent alternatives. Mesylates are more reactive than tosylates, which can lead to shorter reaction times. The choice often comes down to reagent cost, availability, and the specific stability of the intermediate.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
| Problem | Potential Cause | Recommended Solution & Explanation |
| 1. Low or No Product Yield | A. Incomplete Activation of Hydroxyl Group: In the two-step method, the initial tosylation or mesylation is incomplete. | Solution: Ensure anhydrous conditions, as water will quench the sulfonyl chloride. Use a slight excess (1.1-1.2 eq.) of the sulfonyl chloride and a suitable base (e.g., triethylamine or pyridine, >2 eq.) to neutralize the HCl byproduct. Allow the reaction to run to completion as monitored by TLC. |
| B. Unfavorable Equilibrium in Finkelstein Reaction: The reaction is reversible, and the equilibrium is not shifted towards the product.[3] | Solution: The key is Le Châtelier's principle. Use acetone or 2-butanone as the solvent. Sodium iodide (NaI) is soluble in acetone, while the byproduct sodium tosylate (NaOTs) or sodium mesylate (NaOMs) is not.[3] The precipitation of this salt drives the reaction to completion. Ensure you are using a sufficient excess of NaI (1.5-3.0 eq.). | |
| C. Reagent Degradation (Appel Reaction): Triphenylphosphine (PPh₃) can be oxidized to triphenylphosphine oxide by air. | Solution: Use freshly opened or purified PPh₃. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. | |
| 2. Multiple Spots on TLC / Impure Product | A. Elimination Side Product (Alkene): The reaction conditions are too harsh, promoting an E2 elimination pathway to form an exocyclic methylene piperidine derivative. | Solution: Avoid excessive heat. The SN2 reaction is favored at lower temperatures. The Finkelstein reaction typically proceeds well at the reflux temperature of acetone (56°C), which is relatively mild.[5] For the Appel reaction, add reagents at 0°C before allowing the mixture to warm to room temperature. |
| B. Boc Group Deprotection: The reaction conditions are acidic, causing the loss of the tert-butoxycarbonyl (Boc) protecting group. | Solution: Avoid strong protic acids.[6] The recommended methods (Appel, Tosylation/Finkelstein) proceed under neutral or basic conditions, which preserves the Boc group. If you are generating HI in situ with an acid, ensure it is a non-oxidizing acid and used in stoichiometric amounts.[7] | |
| C. Residual Triphenylphosphine Oxide: In the Appel reaction, the PPh₃=O byproduct is co-eluting with the product during chromatography. | Solution: After the reaction, concentrate the crude mixture and triturate with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or a hexanes/ether mixture). The oxide should precipitate and can be filtered off. Alternatively, adjust the polarity of your column chromatography eluent to achieve better separation. |
Detailed Experimental Protocols
Method A: Two-Step Synthesis via Tosylation and Finkelstein Reaction
This is the recommended method for achieving high yields and purity.
Step 1: Synthesis of tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate
Caption: General scheme for tosylation of the primary alcohol.
-
Preparation: To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) under a nitrogen atmosphere, add triethylamine (2.5 eq.). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate is often a white solid or viscous oil that can be used directly in the next step or purified by recrystallization or column chromatography.
Step 2: Finkelstein Reaction to Yield this compound
Caption: SN2 mechanism of the Finkelstein reaction.
-
Preparation: Dissolve the crude tosylate from Step 1 (1.0 eq.) in acetone (approx. 0.1 M). Add sodium iodide (NaI, 2.0 eq.).
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-8 hours. A white precipitate (sodium tosylate) will form as the reaction progresses. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium tosylate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with a 5% aqueous sodium thiosulfate solution to remove any residual iodine color. Wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel column chromatography (e.g., 5-15% Ethyl Acetate in Hexanes) to yield the final product as a colorless oil or low-melting solid.
Method B: One-Pot Appel Reaction
This method is faster but may require more careful purification.
-
Preparation: To a solution of triphenylphosphine (PPh₃, 1.5 eq.) and imidazole (1.5 eq.) in anhydrous THF or DCM (approx. 0.2 M) under a nitrogen atmosphere, cool the mixture to 0°C.
-
Reagent Addition: Add iodine (I₂, 1.5 eq.) portion-wise. The dark solution should turn into a yellow, slurry-like mixture. Stir for 20-30 minutes at 0°C.
-
Substrate Addition: Add a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in the same solvent dropwise at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract with ethyl acetate. Wash the combined organic layers with water and brine. Dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by silica gel column chromatography to isolate the target compound.[2]
References
- Vertex AI Search. (2024). Synthesis of (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- YouTube. (2020). Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide.
- PubChem. (2024). tert-Butyl 3-hydroxy-3-(iodomethyl)
- Nature. (2021).
- Chemia. (2023). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2).
- National Institutes of Health (NIH). (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Wikipedia. (2024). Finkelstein reaction.
- Sigma-Aldrich. (2024). (S)-tert-butyl 3-(hydroxymethyl)
- Organic Chemistry Portal. (2023). Alcohol to Iodide - Common Conditions.
- S
- Organic Chemistry Portal. (2024). Finkelstein Reaction.
- Save My Exams. (2025). Reactions of Alcohols.
- MDPI. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides.
- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Chemguide. (2023). triiodomethane (iodoform) reaction with alcohols.
- PubChem. (2024). tert-Butyl 3-(hydroxymethyl)
- Fluorochem. (2024). (S)-tert-Butyl 3-(iodomethyl)
- Sigma-Aldrich. (2024). tert-butyl 3-(iodomethyl)
- Parchem. (2024). tert-butyl(3S)-3-(iodomethyl)
- National Institutes of Health (NIH). (2019).
- Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- CP Lab Safety. (2024). tert-butyl(3S)-3-(iodomethyl)
Sources
- 1. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]
- 7. m.youtube.com [m.youtube.com]
Common side products in the synthesis of N-Boc-3-iodomethylpiperidine
Welcome to the technical support center for the synthesis of N-Boc-3-iodomethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your laboratory work.
I. Overview of the Synthesis
The most common and reliable method for synthesizing N-Boc-3-iodomethylpiperidine involves a two-step process starting from the commercially available N-Boc-3-hydroxymethylpiperidine:
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, typically a tosylate (-OTs) or a mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.
-
Halogen Exchange (Finkelstein Reaction): The resulting tosylate or mesylate undergoes a nucleophilic substitution (SN2) reaction with an iodide source, such as sodium iodide (NaI), to yield the final product, N-Boc-3-iodomethylpiperidine.[1]
This seemingly straightforward synthesis can be prone to the formation of several side products that can complicate purification and reduce yields. This guide will address these challenges in a question-and-answer format.
II. Troubleshooting Guide & FAQs
FAQ 1: My reaction to form the tosylate/mesylate is sluggish and incomplete. What could be the cause?
Answer:
Incomplete conversion of N-Boc-3-hydroxymethylpiperidine to its corresponding tosylate or mesylate is a common issue. Several factors can contribute to this:
-
Insufficient Reagents: Ensure you are using a slight excess (1.1-1.5 equivalents) of both the sulfonyl chloride (TsCl or MsCl) and the base. This ensures the complete consumption of the starting alcohol.
-
Base Strength: The choice of base is critical. While stronger bases can accelerate the reaction, they may also promote side reactions. Pyridine is a common choice as it acts as both a base and a solvent. Triethylamine (TEA) is also frequently used. If using a weaker base, the reaction may require longer times or gentle heating.
-
Reaction Temperature: These reactions are typically performed at low temperatures (0 °C to room temperature) to minimize side reactions. However, if the reaction is stalling, a slight increase in temperature might be necessary. Monitor the reaction closely by TLC to avoid the formation of degradation products.
-
Moisture: The presence of water in the reaction mixture can hydrolyze the sulfonyl chloride, rendering it inactive. Ensure that your solvent and glassware are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Protocol for Incomplete Tosylation/Mesylation:
-
Check Reagent Stoichiometry: Re-calculate the molar equivalents of your sulfonyl chloride and base. Add an additional 0.1-0.2 equivalents of each if the reaction has stalled.
-
Optimize Temperature: If the reaction is proceeding slowly at 0 °C, allow it to warm to room temperature and monitor its progress.
-
Anhydrous Conditions: Ensure all solvents are freshly dried and the reaction is protected from atmospheric moisture.
FAQ 2: I'm observing a significant amount of an alkene byproduct in my reaction mixture. What is it and how can I prevent its formation?
Answer:
The alkene byproduct you are observing is likely N-Boc-3-methylenepiperidine . This is formed via an E2 elimination reaction, which competes with the desired SN2 substitution. The tosylate or mesylate group is an excellent leaving group, and if a sufficiently strong base is present, it can abstract a proton from the adjacent carbon, leading to the formation of a double bond.
Causality:
-
Base Strength: Strong, sterically hindered bases are more likely to act as bases rather than nucleophiles, promoting elimination.
-
Temperature: Higher reaction temperatures favor elimination over substitution.
-
Solvent: Polar aprotic solvents can favor SN2 reactions, while less polar solvents might not solvate the nucleophile as effectively, potentially increasing the likelihood of elimination.
Troubleshooting Protocol to Minimize Elimination:
-
Choice of Base: Use a non-nucleophilic, moderately strong base. Pyridine is often a good choice. If using triethylamine, ensure it is added slowly at a low temperature.
-
Temperature Control: Maintain a low reaction temperature (0 °C is recommended) throughout the addition of reagents and for the duration of the reaction.
-
Monitor Reaction Progress: Follow the reaction by TLC. If the elimination product is forming, consider quenching the reaction before full conversion of the starting material to maximize the yield of the desired product.
FAQ 3: My final product is contaminated with a chlorinated byproduct. Where is this coming from?
Answer:
The chlorinated byproduct is N-Boc-3-chloromethylpiperidine . This can form during the tosylation or mesylation step when using TsCl or MsCl. The chloride ion generated from the sulfonyl chloride can act as a nucleophile and displace the newly formed tosylate or mesylate group.[2]
Causality:
-
Nucleophilic Chloride: The chloride ion is a reasonably good nucleophile, especially in polar aprotic solvents.
-
Reaction Conditions: This side reaction is more likely to occur at higher temperatures or with prolonged reaction times.
Troubleshooting Protocol to Avoid Chlorinated Byproduct:
-
Use of Sulfonyl Anhydrides: Consider using p-toluenesulfonic anhydride (Ts₂O) or methanesulfonic anhydride (Ms₂O) instead of the corresponding chlorides. These reagents do not introduce chloride ions into the reaction mixture.
-
Temperature and Time: Keep the reaction temperature low and the reaction time as short as possible to minimize the opportunity for this side reaction to occur.
FAQ 4: I'm seeing a new, more polar spot on my TLC that isn't the starting material or the product. What could it be?
Answer:
A more polar byproduct could be the quaternary ammonium salt of the piperidine. While the Boc group significantly reduces the nucleophilicity of the piperidine nitrogen, under certain conditions, it can still react with the electrophilic iodomethyl group of another molecule of the product or the intermediate tosylate/mesylate. This is a type of N-alkylation.[3][4]
Causality:
-
Excess Alkylating Agent: High concentrations of the electrophilic species can favor this bimolecular side reaction.
-
Reaction Conditions: Higher temperatures can promote quaternization.
Troubleshooting Protocol to Minimize Quaternization:
-
Control Stoichiometry: Use a controlled excess of the iodide source in the Finkelstein reaction to ensure the rapid conversion of the tosylate/mesylate, minimizing its concentration and the chance of it acting as an alkylating agent.
-
Dilution: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.
FAQ 5: My N-Boc group seems to be partially cleaved during the workup. How can I avoid this?
Answer:
The N-Boc protecting group is sensitive to acidic conditions.[5][6] If your workup involves an acidic wash (e.g., with HCl or NH₄Cl), you risk partial or complete deprotection of the Boc group, leading to the formation of 3-iodomethylpiperidine.
Troubleshooting Protocol for Boc Deprotection:
-
Neutral or Basic Workup: Use a neutral or mildly basic workup. Washing with water, saturated sodium bicarbonate solution, and brine is generally safe for the Boc group.
-
Avoid Strong Acids: Do not use strong acids during the workup or purification steps.
III. Summary of Potential Side Products
| Side Product | Structure | Formation Stage | Reason | Prevention |
| N-Boc-3-methylenepiperidine | Alkene | Tosylation/Mesylation & Finkelstein | E2 Elimination | Low temperature, weaker base |
| N-Boc-3-chloromethylpiperidine | Chloro-alkane | Tosylation/Mesylation | Nucleophilic attack by Cl⁻ | Use sulfonyl anhydride |
| Quaternary Ammonium Salt | Piperidinium Salt | Finkelstein | N-Alkylation | Controlled stoichiometry, dilution |
| 3-Iodomethylpiperidine | Deprotected Amine | Workup/Purification | Acid-catalyzed deprotection | Neutral or basic workup |
IV. Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(tosyloxymethyl)piperidine
-
Dissolve N-Boc-3-hydroxymethylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of N-Boc-3-iodomethylpiperidine (Finkelstein Reaction)[1]
-
Dissolve the crude N-Boc-3-(tosyloxymethyl)piperidine (1.0 eq) in acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Reflux the mixture for 4-12 hours, monitoring the reaction progress by TLC. The precipitation of sodium tosylate is a good indicator of reaction progress.
-
After completion, cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel.
V. Visual Diagrams
Reaction Workflow
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common issues.
VI. References
-
Diastereoselective N-quaternization of piperidines. Canadian Journal of Chemistry. [Link]
-
Functionalizing Polystyrene with N-Alicyclic Piperidine-Based Cations via Friedel–Crafts Alkylation for Highly Alkali-Stable Anion-Exchange Membranes. ACS Applied Energy Materials. [Link]
-
Diastereoselective N-quaternization of piperidines. ResearchGate. [Link]
-
Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. PubMed. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health. [Link]
-
How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). ResearchGate. [Link]
-
Synthesis method for N-Boc-3-piperidone. Google Patents.
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]
-
Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. [Link]
-
Finkelstein Reaction. Organic Chemistry Portal. [Link]
-
N‐Boc‐O‐tosylhydroxylamine. ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Finkelstein reaction. Wikipedia. [Link]
-
Finkelstein Reaction. J&K Scientific LLC. [Link]
-
Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. MDPI. [Link]
-
Finkelstein Reaction. BYJU'S. [Link]
-
Finkelstein Reaction. sathee jee. [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
N-Boc-3-(hydroxymethyl)piperidine. ChemBK. [Link]
-
N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scirp.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low-Yield Alkylation of Piperidine Iodides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-alkylation reactions involving piperidine and alkyl iodides. Low yield is a frequent challenge in these syntheses, and this resource provides a structured, in-depth approach to troubleshooting, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise when encountering low yields in piperidine alkylation reactions.
Q1: What are the primary reasons for low yield in my piperidine alkylation with an alkyl iodide?
Low yields can typically be traced back to one or more of the following factors:
-
Over-alkylation: The N-alkylated piperidine product is often more nucleophilic than the starting piperidine, leading to a second alkylation event that forms a quaternary ammonium salt.[1][2][3] This is a very common issue.
-
In-situ Acid Formation: The reaction of piperidine with an alkyl iodide generates one equivalent of hydrogen iodide (HI).[4] This acid protonates the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.[4]
-
Steric Hindrance: Bulky substituents on either the piperidine ring (especially at the 2- or 6-positions) or on the alkyl iodide can significantly slow down the reaction rate by impeding the nucleophilic attack.[4][5][6][7]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can have a dramatic impact on the reaction rate and selectivity.[8][9][10]
-
Poor Quality of Reagents: Impurities in the piperidine, alkyl iodide, or solvent can interfere with the reaction.
Q2: How critical is the choice of base, and what are my best options?
The base is crucial for neutralizing the HI generated during the reaction.[4] Without a base, the reaction will likely stall.[11] The ideal base should be non-nucleophilic to avoid competing with the piperidine for the alkyl iodide.
| Base | Typical Conditions | Advantages | Considerations |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) or DMF, Room Temp to 70°C | Inexpensive, effective, and easy to remove.[11] | Heterogeneous, requiring good stirring. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | MeCN or DCM, Room Temp | Homogeneous, strong, non-nucleophilic base.[4][11] | Can be more difficult to remove during workup. |
| Triethylamine (Et₃N) | MeCN or DCM, Room Temp | Common and inexpensive.[4] | Can sometimes lead to quaternization of the triethylamine itself. |
| Sodium Hydride (NaH) | Anhydrous DMF or THF, 0°C to Room Temp | Very strong base, useful for less reactive systems.[11] | Requires strictly anhydrous conditions and careful handling. |
Q3: My alkyl iodide is sterically hindered. How can I improve the yield?
Steric hindrance increases the activation energy of the SN2 reaction.[4] To overcome this, you can:
-
Increase the reaction temperature: This provides the necessary energy to overcome the activation barrier.[4]
-
Use a more reactive alkylating agent: If possible, using an alkyl triflate or tosylate might be an option, although this deviates from the use of alkyl iodides.
-
Prolong the reaction time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
Q4: I suspect over-alkylation is the main issue. How can I favor mono-alkylation?
Controlling over-alkylation is key to achieving high yields of the desired N-alkylpiperidine.[1][12]
-
Control Stoichiometry: Use an excess of the piperidine relative to the alkyl iodide. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[2][11]
-
Slow Addition of Alkyl Iodide: Adding the alkyl iodide dropwise over several hours using a syringe pump maintains a low concentration of the electrophile, reducing the chance of the product reacting further.[11]
-
Alternative Synthetic Routes: For challenging cases, consider reductive amination, which is a highly reliable method for controlled N-alkylation and avoids the problem of over-alkylation.[2][3][13]
Section 2: Systematic Troubleshooting Guide
If the FAQs have not resolved your issue, a more systematic approach is necessary. This guide provides a logical workflow to diagnose and solve the problem.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low-yield piperidine alkylation.
Step 1: Reagent & Setup Verification
Before altering reaction parameters, it's essential to confirm the integrity of your starting materials and setup.
-
Purity of Piperidine and Alkyl Iodides:
-
Problem: Piperidine can absorb water and carbon dioxide from the atmosphere. Alkyl iodides can degrade over time, releasing free iodine (indicated by a brown or violet color).
-
Solution: Use freshly distilled piperidine. If the alkyl iodide is discolored, consider purifying it by passing it through a short plug of basic alumina or by distillation. Verify purity by NMR or GC-MS.
-
-
Anhydrous Conditions:
-
Problem: Water can hydrolyze some alkylating agents and interfere with the action of strong bases like NaH.
-
Solution: Use anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.
-
-
Inert Atmosphere:
-
Problem: While not always strictly necessary for simple piperidine alkylations, sensitive substrates or the use of strong bases like NaH demand an inert atmosphere (Nitrogen or Argon) to prevent side reactions.[11]
-
Solution: Assemble the reaction under a positive pressure of an inert gas.
-
Step 2: Reaction Condition Optimization
The interplay of base, solvent, and temperature is critical for success.
-
Base Selection and Stoichiometry:
-
Rationale: The reaction generates HI, which protonates the nucleophilic piperidine. A base is required to scavenge this acid.[4][11]
-
Protocol: Start with 1.5 equivalents of a non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃).[11] If the reaction is sluggish, consider a stronger, soluble base like DIPEA (1.5 eq.).[11]
-
-
Solvent Choice:
-
Rationale: The SN2 reaction is favored by polar aprotic solvents, which can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Protocol: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent choices.[11] Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be effective. A study on the Menshutkin reaction (a similar SN2 reaction) between piperidine and methyl iodide highlights the significant influence of the solvent on reaction kinetics.[8]
-
-
Temperature and Reaction Time:
-
Rationale: Most N-alkylations of piperidine proceed well at room temperature to moderately elevated temperatures (50-80 °C).[11] Higher temperatures can overcome steric hindrance but may also promote side reactions.
-
Protocol: Begin at room temperature and monitor the reaction's progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature in 10-20 °C increments.
-
Step 3: Side Reaction Analysis
If optimization of conditions does not improve the yield, unwanted side reactions are likely the culprit.
Common Side Reactions in Piperidine Alkylation
Caption: Major reaction pathways in the alkylation of piperidine.
-
Over-alkylation (Quaternization):
-
Diagnosis: The formation of a quaternary ammonium salt, which is often highly polar and may be water-soluble, is a primary cause of low yield for the desired tertiary amine.[14][15] Check the crude reaction mixture by LC-MS for a product with the expected mass of the quaternary salt. In the ¹H NMR, the protons adjacent to the nitrogen will be significantly downfield shifted.
-
Solution: The most effective solution is the slow addition of the alkyl iodide to a solution containing an excess of piperidine.[11] This ensures the alkyl iodide is more likely to encounter a molecule of the starting material rather than the product.
-
-
Elimination (E2 Reaction):
-
Diagnosis: If the alkyl iodide is secondary or tertiary, piperidine can act as a base and promote an E2 elimination reaction, forming an alkene byproduct. This is more likely at higher temperatures. Analyze the crude reaction mixture by GC-MS or ¹H NMR for the presence of alkenes.
-
Solution: Use milder reaction conditions (lower temperature) and a more hindered, non-nucleophilic base like DIPEA instead of relying on piperidine to act as the base.
-
Section 3: Advanced Protocols and Alternative Methods
Protocol 1: Standard N-Alkylation with K₂CO₃
This is a robust starting point for most piperidine alkylations.
-
To a round-bottom flask, add piperidine (1.2 eq.), anhydrous acetonitrile (MeCN), and potassium carbonate (1.5 eq.).
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Add the alkyl iodide (1.0 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC or LC-MS until the starting material is consumed.[11]
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Reductive Amination (Alternative Method)
When direct alkylation fails or gives intractable mixtures, reductive amination is a superior alternative that avoids over-alkylation.[2][13]
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and piperidine (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to speed up this step.[16]
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for purification.
References
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- MacMillan, D. W. C., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- Lund University. (2022). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
- Norris, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Najam Academy. (2021). Steric Hindrance | Organic Chemistry. YouTube.
- Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
- Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.
Sources
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during purification by column chromatography.
Introduction to the Purification Challenge
This compound is a key building block in medicinal chemistry. Its purification via silica gel column chromatography is a standard yet critical step to ensure the integrity of subsequent synthetic transformations. The presence of a basic nitrogen atom within the piperidine ring, protected by a bulky tert-butyloxycarbonyl (Boc) group, and a reactive iodomethyl moiety presents unique challenges. Common issues include poor separation from non-polar byproducts, on-column degradation, and peak tailing. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent and effective method is normal-phase flash column chromatography using silica gel as the stationary phase.[1][2] The separation relies on the differential polarity of the target compound and any impurities. A mobile phase of increasing polarity, typically a gradient of ethyl acetate in hexanes, is used to elute the compounds from the column.[3][4]
Q2: How do I choose the right solvent system for the chromatography?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate.[5] This Rf range generally ensures good separation from impurities. For this compound, a good starting point for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 80:20 v/v).[5] The polarity can be adjusted by varying the ratio of these solvents.
Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: While alkyl iodides are generally stable on silica gel, the slightly acidic nature of standard silica can sometimes cause degradation of sensitive compounds.[6][7] The iodomethyl group in your compound could be susceptible to nucleophilic attack or elimination reactions, potentially catalyzed by the acidic silanol groups on the silica surface.
To mitigate this, you can:
-
Deactivate the silica gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites.[6][8] This is a common strategy for purifying acid-sensitive compounds and amines.[9][10]
-
Use a less acidic stationary phase: Consider using neutral or basic alumina as an alternative to silica gel if degradation persists.[11]
-
Minimize contact time: Employing flash chromatography with applied pressure will reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation.
Q4: I am observing significant peak tailing in my chromatogram. What is causing this and how can I fix it?
A4: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel.[5] It is often caused by strong, non-ideal interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.[9]
To address peak tailing:
-
Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1% v/v), into your mobile phase can significantly improve peak shape.[5][12] The triethylamine competes with your compound for the acidic sites on the silica, leading to a more symmetrical peak.
-
Use end-capped silica gel: If available, using end-capped silica gel, where the residual silanol groups are capped with a non-polar functional group, can reduce these secondary interactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
| Symptom | Possible Cause(s) | Troubleshooting & Optimization |
| Product does not elute from the column | 1. Mobile phase is not polar enough. 2. Compound has degraded or irreversibly adsorbed to the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If the product still doesn't elute, a methanol "flush" can be attempted. 2. Perform a small-scale stability test on TLC. Spot the compound and let it sit for an hour before eluting to see if it degrades. If degradation is observed, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.[6][11] |
| Poor separation of product and impurities | 1. Inappropriate solvent system. 2. Column is overloaded. 3. Column was not packed properly. | 1. Optimize the mobile phase using TLC to achieve a clear separation between the product and impurity spots. A shallower solvent gradient during the column run can improve resolution. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material weight ratio of 30:1 to 100:1. 3. Ensure the silica gel is packed uniformly without any cracks or channels. |
| Product is contaminated with triphenylphosphine oxide | This impurity is common if the preceding iodination step was an Appel reaction (using triphenylphosphine and iodine).[13][14][15] | Triphenylphosphine oxide is a relatively polar byproduct. A well-optimized gradient of ethyl acetate in hexanes should effectively separate it from the less polar product. Ensure the gradient is not increased too rapidly. In some cases, reverse-phase chromatography may be necessary for complete removal.[13] |
| Product appears as a smear or broad band instead of a sharp band | 1. The sample was not loaded onto the column in a concentrated band. 2. The crude material has poor solubility in the initial mobile phase. | 1. Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and load it carefully onto the column. 2. If solubility is an issue, consider "dry loading." Dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column. |
| Product is colored after purification | 1. Co-elution with a colored impurity. 2. On-column decomposition to a colored species. 3. The compound itself may have a slight color. | 1. Improve separation by optimizing the mobile phase and gradient. 2. Alkyl iodides can be light-sensitive. Protect the column from direct light by wrapping it in aluminum foil. 3. Check the literature for the expected appearance of the pure compound. |
Experimental Protocols
Synthesis of this compound
The target compound is typically synthesized from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[4] A common method for this transformation is the Appel reaction.[14][15]
Reaction Scheme:
Common Impurities:
-
Unreacted starting material: tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This is more polar than the product.
-
Triphenylphosphine oxide (Ph₃PO): A common byproduct of the Appel reaction. This is also more polar than the product.
-
Residual triphenylphosphine (PPh₃): Less polar than triphenylphosphine oxide.
-
Elimination byproduct: tert-butyl 3-methylenepiperidine-1-carboxylate (minor). This is a non-polar impurity.
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for peak tailing)
-
Glass column with stopcock
-
Compressed air or nitrogen source (for flash chromatography)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in a solvent system such as 80:20 hexanes:ethyl acetate.
-
Visualize the plate under a UV lamp and then by staining with potassium permanganate or iodine. The product should be UV-active and will stain with permanganate/iodine.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it. Never let the solvent level drop below the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully pipette the solution onto the top layer of sand. Allow the solvent to adsorb onto the silica.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient is from 5% to 20% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualization of Experimental Workflow
Column Chromatography Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision-making process.
References
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
- Skaanderup, P. R., et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 2002(12), 1721-1727.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Supplementary Information for various chemical syntheses often provide detailed chromatographic procedures.
- Org Prep Daily. (2006). Purifying amines on silica.
- Wiley-VCH. (2008). Supporting Information for Total Synthesis of (+)-Fawcettidine.
- Zikou, L., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2799.
- The Royal Society of Chemistry. Supporting information.
- Chromatography Forum. (2005). use of Triethylamine.
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
- Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- Anilkumar, G., Nambu, H., & Kita, Y. (2002). A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. Organic Process Research & Development, 6(2), 190-191.
- Das, D., et al. (2013). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of Chemical Sciences, 125(6), 1693-1699.
- PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
- Organic Chemistry Portal. Alcohol to Iodide - Common Conditions.
- Al-Amiery, A. A., et al. (2018). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 23(12), 3204.
- SCION Instruments. HPLC Troubleshooting Guide.
- Organic Syntheses. 2-tert-Butyl-1,1,3,3-tetramethylguanidine.
- Zikou, L., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2799.
- University of Guelph. Column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 140695-84-7 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Purification [chem.rochester.edu]
- 10. use of Triethylamine - Chromatography Forum [chromforum.org]
- 11. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis and purification of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block. We understand that synthetic challenges, particularly the emergence of persistent impurities, can impede research progress. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and work-up of this compound, which is typically prepared from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Q1: My crude reaction mixture has a persistent yellow or brown color. What causes this, and how can I remove it?
A: A yellow-to-brown coloration is almost always due to the presence of elemental iodine (I₂). This can arise from the decomposition of the iodinating reagent or the product itself, which can be sensitive to light and air.
-
Causality: Iodide ions (I⁻), a byproduct of the reaction or product degradation, can be oxidized to iodine (I₂) by atmospheric oxygen. This process can be accelerated by trace acid or light.
-
Solution: During the aqueous work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate quantitatively reduces iodine to colorless iodide via the reaction: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻. Continue washing until the organic layer is colorless. Storing the compound under an inert atmosphere and protected from light is also a crucial preventative measure.[1]
Q2: I see a highly polar spot on my TLC that stains with ninhydrin. What is it?
A: This is very likely the deprotected piperidine, 3-(iodomethyl)piperidine. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[2][3]
-
Causality: If your reaction conditions are acidic, or if acidic byproducts are generated and not neutralized, the Boc group can be cleaved. This is a common issue in Appel-type reactions if triphenylphosphine hydroiodide (PPh₃·HI) is formed.
-
Solution: Perform a careful aqueous work-up with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid. To remove the resulting free amine, you can perform an acid wash (e.g., with 1M HCl), which will protonate the amine and pull it into the aqueous layer. However, be aware that this can promote further Boc-deprotection of your desired product. The most reliable method is purification via column chromatography.
Q3: After purification, my yield is significantly lower than expected, and I recovered a nonpolar byproduct. What could this be?
A: You may have formed an elimination byproduct, tert-butyl 3-methylenepiperidine-1-carboxylate.
-
Causality: The iodide ion is a good leaving group. If a strong, non-nucleophilic base is present or if the reaction is heated for an extended period, an E2 elimination reaction can compete with the desired substitution, forming an exocyclic double bond.
-
Solution: To minimize this side reaction, use milder reaction conditions. Avoid high temperatures and the use of strong, sterically hindered bases. Purification by column chromatography should effectively separate this less polar byproduct from your desired product.
Q4: A white, crystalline solid that is difficult to remove keeps appearing in my nonpolar fractions during column chromatography. What is it and how do I get rid of it?
A: This is almost certainly triphenylphosphine oxide (TPPO), a common byproduct if you are using an Appel reaction (PPh₃/I₂). TPPO is infamous for its challenging removal.
-
Causality: TPPO has moderate polarity and can co-elute with products in a similar polarity range. It is often highly crystalline.
-
Solution:
-
Pre-column Precipitation: Before chromatography, concentrate the crude material and triturate or dissolve it in a minimally polar solvent like diethyl ether or a hexanes/ether mixture. TPPO has limited solubility in these solvents and will often precipitate, allowing it to be removed by filtration.
-
Optimized Chromatography: Use a less polar solvent system for your column (e.g., starting with pure hexanes and very gradually increasing the ethyl acetate concentration). This can help to better separate your product from the TPPO.
-
Troubleshooting Guide: Impurity Analysis and Removal
This table provides a systematic approach to identifying and resolving common issues during the synthesis.
| Symptom / Observation | Potential Cause(s) | Proposed Solution & Rationale | Preventative Measures |
| TLC shows a spot at the same Rf as the starting alcohol. | Incomplete reaction. | Increase reaction time or temperature moderately. Add another equivalent of the iodinating reagent. Rationale: Drives the equilibrium towards the product. | Monitor the reaction closely by TLC until the starting material spot is consumed. |
| Reaction mixture is acidic (tested with pH paper). | Generation of acidic byproducts (e.g., HI). | During work-up, wash with saturated NaHCO₃ solution until the aqueous layer is neutral or basic. Rationale: Neutralizes acid, preventing Boc-deprotection.[2] | Include a non-nucleophilic base like imidazole or pyridine in the reaction mixture to scavenge acid as it forms. |
| Product appears oily or fails to solidify, despite literature reports of a solid. | Presence of residual solvent or impurities like TPPO or grease. | Re-purify via column chromatography. If purity is confirmed by NMR, dissolve in a minimal amount of a volatile solvent (e.g., DCM) and concentrate again under high vacuum. Rationale: Removes contaminants that inhibit crystallization. | Ensure all glassware is scrupulously clean. Use high-purity solvents for chromatography and work-up. |
| ¹H NMR shows broad signals or unexpected peaks around 7.5-7.8 ppm. | Residual triphenylphosphine oxide (TPPO). | Re-purify using the methods described in FAQ #4 (precipitation from ether/hexanes). Rationale: TPPO has characteristic aromatic signals in this region. | Use an alternative iodination method that does not generate TPPO, such as using mesyl chloride followed by a Finkelstein reaction (NaI in acetone). |
| Product darkens significantly upon storage. | Decomposition due to light or air exposure. | Store the purified product in an amber vial, under an inert atmosphere (N₂ or Ar), and in a refrigerator or freezer.[4] Rationale: Minimizes exposure to light and oxygen, which can cleave the C-I bond and cause oxidation. | Always store alkyl iodides under inert atmosphere and protected from light. |
Visual Workflow for Troubleshooting & Purification
The following diagram outlines a logical workflow for addressing impurities in your reaction.
Sources
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Piperidines
Welcome to the Technical Support Center for N-Alkylation of Piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this fundamental transformation.
The N-alkylation of piperidines is a cornerstone reaction in medicinal chemistry, crucial for synthesizing a vast range of pharmaceutical agents.[1][2][3][4] The introduction of alkyl groups to the piperidine nitrogen allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, solubility, and metabolic stability.[2][4][5] However, what appears to be a straightforward SN2 reaction or reductive amination can present numerous challenges, from sluggish reactions and low yields to undesired side products.
This guide provides a structured approach to understanding and optimizing your N-alkylation reactions, ensuring you can achieve your desired products with high yield and purity.
Troubleshooting Guide: A Problem-Solving Approach
This section directly addresses the most common issues encountered during the N-alkylation of piperidines in a practical question-and-answer format.
Issue 1: My N-alkylation reaction is sluggish, incomplete, or has failed entirely.
This is one of the most frequent challenges. The root cause can typically be traced to one of four key areas: the base, the leaving group, steric hindrance, or the solvent.
Q1: I'm performing a direct alkylation with an alkyl halide, but the reaction won't proceed to completion. What's wrong?
A1: Slow or incomplete direct alkylation often stems from two main issues: acid generation and poor leaving group ability.[6]
-
Causality—The Problem of Acid Formation: The reaction of a piperidine with an alkyl halide (R-X) generates one equivalent of a hydrohalic acid (H-X). This acid will protonate the starting piperidine, converting the nucleophilic amine into a non-nucleophilic ammonium salt. This effectively halts the reaction.[6][7]
-
Solution—Use a Base: To counteract this, a non-nucleophilic base must be added to act as an acid scavenger. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) or the bulkier N,N-diisopropylethylamine (DIPEA, Hünig's base).[6][7] For particularly sensitive substrates, a milder base such as sodium bicarbonate (NaHCO₃) can be effective.[6]
-
Causality—Leaving Group Reactivity: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Solution—Enhance Leaving Group Ability: The reactivity order for alkyl halides is I > Br > Cl > F. If you are using an alkyl chloride and observing slow reaction rates, switching to the corresponding alkyl bromide or iodide will significantly accelerate the reaction.[6][8] For even greater reactivity, consider converting the corresponding alcohol to a triflate (OTf) or tosylate (OTs), which are exceptionally good leaving groups.[8]
Q2: My piperidine and/or alkylating agent are sterically hindered, and the yield is very low. How can I overcome this?
A2: Steric hindrance is a major barrier for SN2 reactions, impeding the backside attack of the nucleophile on the electrophilic carbon.[8] When bulky groups are present on the piperidine (e.g., at the 2 and 6 positions) or on the alkylating agent (e.g., a secondary alkyl halide), several strategies can be employed.
-
Increase Thermal Energy: Raising the reaction temperature provides the necessary activation energy to overcome the steric barrier. This may require switching to a higher-boiling solvent such as DMF, DMSO, or dioxane.[8]
-
Prolong Reaction Time: Highly hindered reactions may simply need more time to reach completion, sometimes requiring 48-72 hours.[8]
-
Switch Reaction Type—Consider Reductive Amination: For extremely hindered cases where direct alkylation is not feasible, reductive amination is a superior alternative.[8][9] This method involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This pathway is less sensitive to steric bulk around the nitrogen atom.[9][10]
Issue 2: My reaction is messy, with multiple products observed.
The formation of side products is a common problem, primarily arising from over-alkylation or competing elimination reactions.
Q3: I'm trying to make a tertiary amine, but I'm also forming a significant amount of a quaternary ammonium salt. How do I prevent this?
A3: Over-alkylation occurs because the tertiary amine product is often still nucleophilic enough to react with another molecule of the alkylating agent.[11] This is particularly problematic with highly reactive alkylating agents like methyl iodide.
-
Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low instantaneous concentration of the electrophile, which dramatically favors the initial mono-alkylation over the subsequent quaternization.[7]
-
Use Reductive Amination: This is the most robust method to completely avoid over-alkylation. The mechanism proceeds through an iminium ion intermediate which is reduced to the tertiary amine. The resulting tertiary amine does not react further with the reducing agent or the starting aldehyde/ketone.[2][9][12]
Q4: I'm using a secondary or tertiary alkyl halide and observing alkene byproducts. What is happening?
A4: When using sterically hindered alkyl halides, the piperidine can act as a base rather than a nucleophile, leading to an E2 elimination reaction instead of the desired SN2 substitution. This is more prevalent at higher temperatures.
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature to favor the SN2 pathway, which has a lower activation energy than the E2 pathway.
-
Use a Less Hindered Base: If you are using the piperidine itself as the base, switch to a more sterically hindered, non-nucleophilic base like DIPEA. Its bulk makes it a poor nucleophile but an effective base to scavenge acid, allowing the less-hindered piperidine to act as the primary nucleophile.
-
Choose a Better Nucleophile/Leaving Group Combination: Using a more reactive alkylating agent (e.g., an iodide instead of a bromide) can sometimes accelerate the SN2 reaction to outcompete the E2 pathway.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding reaction setup and optimization.
Q5: Which method should I choose: direct alkylation with an alkyl halide or reductive amination?
A5: The choice depends on your substrates and desired outcome.
-
Choose Direct Alkylation when you are using a primary or methyl alkyl halide with a good leaving group and your piperidine is not excessively hindered. It is a straightforward and often high-yielding method.[9]
-
Choose Reductive Amination when dealing with sterically hindered piperidines or alkyl groups, when you want to completely avoid over-alkylation, or when the required aldehyde/ketone is more readily available than the corresponding alkyl halide.[2][9][10] It is a milder and often more selective method.[9]
Q6: What are the best general-purpose bases and solvents for direct N-alkylation?
A6: The ideal combination depends on the specific reaction, but there are excellent starting points.
-
Bases: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective, effective, and commonly used inorganic base.[6][7] N,N-diisopropylethylamine (DIPEA) is an excellent choice for an organic base, as it is non-nucleophilic and readily scavenges acid without competing in the alkylation.[6][7]
-
Solvents: Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are the most common solvents.[7] MeCN is polar aprotic and easy to remove. DMF is also polar aprotic but has a much higher boiling point, making it suitable for reactions that require heating.[7][8]
Q7: How do I monitor the progress of my reaction effectively?
A7: Thin-Layer Chromatography (TLC) is the most common method. Stain with potassium permanganate (KMnO₄), which is highly effective for visualizing amines. A successful reaction will show the consumption of the starting piperidine and the appearance of a new, typically less polar, product spot. For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of starting materials and the formation of the product.
Data Presentation
Table 1: Influence of Key Reaction Parameters on Direct N-Alkylation of Piperidine
| Parameter | Condition | Effect on Yield/Purity | Troubleshooting Action | Citation |
| Base | No Base | Reaction stalls due to acid formation protonating the starting amine. | Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). | [6][7] |
| Stoichiometric Base | Drives reaction to completion by neutralizing acid byproduct. | Use 1.1-1.5 equivalents of base. | [6][7] | |
| Leaving Group | Alkyl Chloride (R-Cl) | Slower reaction rate, may require heat. | Switch to a more reactive R-Br or R-I. | [6][8] |
| Alkyl Iodide (R-I) | Fastest reaction rate among halides. | Ideal for less reactive or hindered substrates. | [8] | |
| Alkyl Triflate (R-OTf) | Extremely reactive, often allows for lower reaction temperatures. | Use for difficult alkylations, but be cautious of over-alkylation. | [8] | |
| Solvent | Acetonitrile (MeCN) | Good general-purpose polar aprotic solvent for room temp reactions. | Easy to remove during workup. | [7] |
| DMF / DMSO | High-boiling polar aprotic solvents. | Use when heating is required to overcome steric hindrance or low reactivity. | [8] | |
| Stoichiometry | Excess Alkyl Halide | High risk of over-alkylation to form quaternary ammonium salts. | Use slow addition of the alkyl halide or switch to reductive amination. | [7][11][13] |
Visualization of Key Workflows
A logical approach is critical for both executing and troubleshooting a reaction. The following diagrams illustrate a decision-making process for optimization and a standard experimental workflow.
Caption: Troubleshooting decision tree for low-yield N-alkylation reactions.
Caption: General experimental workflow for direct N-alkylation.
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of piperidine with an alkyl bromide using potassium carbonate as the base.
Materials:
-
Piperidine (1.0 eq.)
-
Alkyl Bromide (1.05 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen/argon inlet
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the piperidine (1.0 eq.) and anhydrous acetonitrile.
-
Add Base: Add the finely powdered anhydrous potassium carbonate (1.5 eq.) to the stirred solution.[6]
-
Add Alkylating Agent: Slowly add the alkyl bromide (1.05 eq.) to the suspension at room temperature. For highly reactive alkylating agents, consider cooling the flask to 0 °C to better control the reaction.[5]
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C) depending on substrate reactivity. Monitor the reaction's progress by TLC until the starting piperidine is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel or by distillation to yield the pure N-alkylated piperidine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of a 2-substituted piperidine with an aldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[9]
Materials:
-
2-Substituted Piperidine (1.0 eq.)
-
Aldehyde or Ketone (1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Round-bottom flask, magnetic stir bar, nitrogen/argon inlet
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the 2-substituted piperidine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCM or DCE. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add Reducing Agent: Add the sodium triacetoxyborohydride (1.5 eq.) to the solution in portions at room temperature. The portion-wise addition helps to control any initial exotherm. STAB is preferred as it is selective for the iminium ion over the unreacted carbonyl compound.[2][9]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 3-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to obtain the desired tertiary amine.
References
- Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. (n.d.). BenchChem.
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (n.d.). BenchChem.
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (n.d.). BenchChem.
- Troubleshooting low conversion in N-alkylation of secondary amines. (n.d.). BenchChem.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry. ACS Publications.
- Procedure for N-alkylation of Piperidine? (2017). ResearchGate.
- Optimizing reaction conditions for the N-alkylation of piperazine. (n.d.). BenchChem.
- Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (n.d.). BenchChem.
- Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. (n.d.). BenchChem.
- Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). Apollo - University of Cambridge Repository.
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 4. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Preventing decomposition of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate during storage
Technical Support Center: Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
A Guide to Ensuring Stability and Preventing Decomposition During Storage
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
To ensure maximum shelf-life, the compound must be stored under the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerator) | Minimizes the rate of thermal decomposition and slows potential side reactions.[1][2] Some suppliers even recommend cold-chain transportation to maintain integrity upon arrival.[3] |
| Light | Protect from light (Amber vial/Store in dark) | The carbon-iodine (C-I) bond is labile and susceptible to photochemical cleavage, which is a primary degradation pathway.[4][5][6][7] |
| Atmosphere | Inert Atmosphere (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen. Moisture can lead to hydrolysis of the Boc-protecting group, especially in the presence of trace acidic impurities. |
| Container | Tightly sealed, appropriate container | Prevents exposure to air and moisture. Use PTFE-lined caps to avoid reaction with the container closure. |
Q2: My previously colorless or white solid sample has turned yellow or brown. What does this mean?
This is a classic visual indicator of decomposition.[5][6] The weak carbon-iodine bond can break when exposed to light or heat, leading to the formation of molecular iodine (I₂).[4][7] Iodine imparts a distinct yellow-to-brown or even violet color to the compound.[5][6] While a very faint yellow tinge might indicate minimal degradation, any significant color change warrants a purity check before use.
Q3: Is a sample that has slightly discolored still usable?
It depends on the sensitivity of your reaction. The primary colored impurity is iodine (I₂), which may or may not interfere. However, its presence confirms that a portion of the alkyl iodide has degraded, meaning the molar quantity of your starting material is no longer accurate. For stoichiometric-sensitive reactions like cross-couplings or reactions with delicate substrates, using a discolored sample is not recommended without purification and re-quantification. We strongly advise performing a purity analysis via TLC or ¹H NMR before proceeding.
Q4: How can I safely handle the compound to prevent degradation during an experiment?
-
Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) whenever possible.
-
Minimize Exposure: Weigh out the required amount quickly and promptly return the main container to cold, dark storage.
-
Aliquoting: For frequently used batches, consider aliquoting the compound into smaller, single-use vials upon receipt. This minimizes repeated warming/cooling cycles and exposure of the bulk material.
Section 2: Understanding the Instability - Key Decomposition Pathways
The structure of this compound contains two primary points of vulnerability: the C-I bond and the N-Boc protecting group.
Pathway 1: Photolytic and Thermal Cleavage of the Carbon-Iodine Bond
The C-I bond is the weakest of the carbon-halogen bonds, with a low bond dissociation enthalpy.[5][7] This makes it susceptible to cleavage by energy input from either light (photolysis) or heat (thermolysis).
-
Mechanism: The bond breaks homolytically to form an alkyl radical and an iodine radical. Two iodine radicals then combine to form molecular iodine (I₂), the source of the discoloration.[6]
-
Consequence: This reduces the concentration of the active starting material and introduces I₂, which can potentially interfere with subsequent reactions.
Caption: Light or heat-induced cleavage of the C-I bond.
Pathway 2: Hydrolysis of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group specifically chosen for its stability in basic conditions but its lability under acidic conditions.[8][9]
-
Mechanism: In the presence of acid (even trace amounts from impurities or atmospheric CO₂ in water), the carbonyl oxygen of the Boc group is protonated. This initiates the collapse of the carbamate into the unprotected amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged to form isobutene.[10] Water is a key reactant in this hydrolysis.
-
Consequence: This generates the free secondary amine, 3-(iodomethyl)piperidine, as a significant impurity, which can react differently than the intended N-Boc protected starting material.
Caption: Acid-catalyzed hydrolysis of the N-Boc protecting group.
Section 3: Troubleshooting and Quality Control
When decomposition is suspected, a systematic approach is necessary to assess the material's quality and determine the next steps.
Q: My compound is discolored. How can I determine if it's still usable?
A: A multi-step assessment is required. First, perform a quick purity check, followed by a more detailed analysis if necessary.
Protocol 1: Rapid Purity Assessment via Thin-Layer Chromatography (TLC)
This technique provides a fast, qualitative assessment of the number of components in your sample.
-
Step 1: Prepare the TLC Plate: Use a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄).
-
Step 2: Prepare the Mobile Phase: A non-polar solvent system is a good starting point. We recommend a 3:1 mixture of Hexanes:Ethyl Acetate. Adjust polarity as needed.
-
Step 3: Spot the Plate: Dissolve a small amount of your compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot a reference lane (if you have a pure standard) and a sample lane.
-
Step 4: Develop the Plate: Place the plate in a chamber with the prepared mobile phase. Allow the solvent front to travel up the plate.
-
Step 5: Visualize:
-
UV Light (254 nm): The Boc-protected compound should be UV active.
-
Iodine Staining: The plate can be placed in a chamber with iodine crystals. Many organic compounds will develop a yellow/brown color.
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for detecting compounds that can be oxidized, including the free amine degradation product.
-
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots (especially one at the baseline, which could be the more polar free amine) indicates impurities and degradation.
Protocol 2: Definitive Purity and Structural Confirmation via ¹H NMR Spectroscopy
NMR provides quantitative data and structural confirmation.
-
Step 1: Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (CDCl₃ is standard).
-
Step 2: Data Acquisition: Acquire a standard proton NMR spectrum.
-
Step 3: Spectral Analysis:
-
Intact Compound: Look for the characteristic signals:
-
A sharp singlet at ~1.46 ppm corresponding to the 9 protons of the tert-butyl (Boc) group.
-
A complex multiplet region for the piperidine ring protons.
-
A doublet or multiplet for the -CH₂-I protons.
-
-
Signs of Decomposition:
-
Boc Cleavage: A decrease in the integration of the t-butyl singlet relative to the piperidine protons. The appearance of a broad singlet for the N-H proton of the resulting secondary amine.
-
C-I Cleavage: The appearance of multiple new, complex signals in the aliphatic region may suggest the formation of dimers or other side products. The overall spectrum will appear less clean.
-
-
Q: My sample is confirmed to be impure. Can I purify it?
A: Yes, for minor discoloration due to I₂, a simple aqueous wash can be effective. For more significant degradation, column chromatography is required.
-
Aqueous Wash (for I₂ removal): Dissolve the compound in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the colored I₂ to colorless iodide (I⁻), which will move to the aqueous layer. Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Silica Gel Chromatography: If both I₂ and Boc-deprotected impurities are present, flash column chromatography is the most effective method. Use a solvent system similar to that developed for TLC (e.g., a gradient of Hexanes:Ethyl Acetate).
Section 4: Recommended Workflow for Long-Term Storage
Following a validated workflow from receipt to storage is the best preventative measure.
Caption: A systematic workflow for receiving and storing the compound.
References
- Vertex AI Search Result. (2013). Why do alkyl bromides and iodides develop colour when exposed to light?
- Organic Mystery. Why do alkyl iodides on standing become violet or brown?
- Allen Institute. Explain the following : Alkyl iodides become darken on standing in presence of light.
- Brainly.in. (2018). Alkyl iodides develop colouration on long standing particularly in light. Explain.
- Supplementary Inform
- MCE. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- Li, B., et al. (2006).
- BLDpharm. tert-Butyl 3-(iodomethyl)
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- BenchChem. (2025). The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group.
- Sigma-Aldrich. tert-butyl 3-(iodomethyl)
- Sigma-Aldrich. tert-Butyl (3R)-3-(iodomethyl)
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Pharmaffiliates. tert-Butyl (R)
Sources
- 1. This compound | 253177-03-6 [sigmaaldrich.com]
- 2. tert-Butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate | 384830-08-4 [sigmaaldrich.com]
- 3. 253177-03-6|this compound|BLD Pharm [bldpharm.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organicmystery.com [organicmystery.com]
- 6. Explain the following : Alkyl iodides become darken on standing in presence of light. [allen.in]
- 7. brainly.in [brainly.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Stereoselectivity in Piperidine Synthesis
Welcome to the Technical Support Center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in the formation of piperidine rings. The piperidine scaffold is a cornerstone in medicinal chemistry, and achieving precise stereochemistry is often critical for biological activity.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered in the lab.
Troubleshooting Guides by Synthetic Method
This section delves into common issues encountered during widely used synthetic routes to chiral piperidines, offering explanations for the underlying chemical principles and actionable solutions.
Catalytic Hydrogenation of Pyridines & Pyridinium Salts
Catalytic hydrogenation is a direct and atom-economical method for piperidine synthesis. However, controlling stereoselectivity, particularly in polysubstituted systems, can be challenging.[2]
Problem: Poor Diastereoselectivity in the Hydrogenation of a Substituted Pyridine.
You are hydrogenating a 2,5-disubstituted pyridine and obtaining an unfavorable mixture of cis and trans diastereomers.
Potential Causes & Diagnostic Workflow:
-
Catalyst-Substrate Interaction: The facial selectivity of hydrogenation is dictated by how the pyridine ring adsorbs onto the catalyst surface. Steric hindrance from substituents plays a major role in directing the approach of hydrogen.
-
Reaction Conditions: Temperature and pressure influence the reaction kinetics and thermodynamics, which can impact the diastereomeric ratio (d.r.).[3] Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer.[4]
-
Solvent Effects: The solvent can affect the conformation of the substrate and its interaction with the catalyst surface.[3][5]
Troubleshooting Workflow: Low Diastereoselectivity in Pyridine Hydrogenation
Caption: Troubleshooting workflow for poor diastereoselectivity.
Recommended Solutions:
-
Catalyst Screening:
-
Platinum (PtO₂, Adams' catalyst): Often effective in acidic media like acetic acid. The acidity can protonate the pyridine nitrogen, altering its electronic properties and coordination to the catalyst.[6]
-
Rhodium (Rh/C): Can provide different selectivity compared to platinum and is sometimes more effective for specific substitution patterns.
-
Ruthenium (Ru): Heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of polysubstituted pyridines.[2]
-
-
Solvent & Additive Optimization:
-
N-Protecting Group Strategy:
-
Asymmetric Hydrogenation of Pyridinium Salts:
| Parameter | Recommendation | Rationale | Reference |
| Catalyst | Screen PtO₂, Rh/C, and Ru-based catalysts. | Catalyst surface and metal type fundamentally control substrate adsorption and hydrogen delivery. | [2][6] |
| Solvent | Vary polarity (e.g., MeOH, AcOH, Toluene). | Solvent influences substrate conformation and solubility, affecting the catalyst-substrate interaction. | [3][5] |
| Temperature | Screen lower temperatures (e.g., 0 °C to RT). | Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy. | [3][4] |
| Pressure (H₂) | Systematically vary (e.g., 50-1000 psi). | Pressure can affect reaction kinetics and, in some cases, selectivity. | [3][6] |
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful C-C and C-N bond-forming reaction for constructing the piperidine core, but achieving high stereoselectivity can be challenging.[9]
Problem: Low Yield and/or Poor Stereoselectivity in an Aza-Diels-Alder Reaction.
Your cycloaddition is resulting in a mixture of stereoisomers or significant formation of side products.
Potential Causes & Recommended Solutions:
-
Reaction Mechanism Ambiguity: The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. The operative pathway can be influenced by the Lewis acid, solvent, and substrate, which in turn affects the stereochemical outcome.[6]
-
Poor Diene/Dienophile Reactivity: Steric or electronic properties of the coupling partners may disfavor the desired cycloaddition.
-
Side Reactions: Polymerization or decomposition, especially at elevated temperatures, can reduce the yield of the desired product.[6]
Recommended Solutions:
-
Optimize the Catalyst: The choice and strength of the Lewis acid or organocatalyst can steer the reaction towards a concerted pathway, often leading to higher stereoselectivity.
-
Control Reaction Temperature: Lowering the temperature can minimize side reactions and may favor the more ordered transition state of the concerted pathway, improving selectivity.[6]
-
Use Cyclic Dienes: When applicable, cyclic dienes often exhibit higher diastereoselectivity in Diels-Alder reactions due to their conformationally restricted nature.[6]
Chiral Auxiliary-Based Syntheses
Chiral auxiliaries are a reliable method for controlling stereochemistry by temporarily attaching a chiral moiety to the substrate.[1][10]
Problem: Low Diastereomeric Excess (d.e.) in an Alkylation Reaction Using a Chiral Auxiliary.
You are performing a diastereoselective alkylation of a lactam derived from a chiral auxiliary (e.g., a phenylglycinol-derived lactam), but the resulting d.e. is unsatisfactory.[1][11]
Potential Causes & Recommended Solutions:
-
Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of starting material and product, complicating purification and analysis.
-
Poor Facial Selectivity: The chiral auxiliary may not be providing sufficient steric hindrance to effectively block one face of the enolate from the incoming electrophile.[3]
-
Enolate Geometry (E/Z): The geometry of the enolate can influence the stereochemical outcome. The conditions of deprotonation (base, solvent, temperature) can affect the E/Z ratio.
-
Reaction Temperature: Higher temperatures can lead to reduced selectivity.
Experimental Protocol: Diastereoselective Alkylation of a Valinol-Derived Bicyclic Lactam
This protocol illustrates a typical procedure where stereocontrol is critical.[1]
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral bicyclic lactam (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of LDA (1.2 eq) in THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.[1]
-
Alkylation: Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 4 hours, monitoring by TLC.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Troubleshooting Table for Chiral Auxiliary Alkylation
| Issue | Potential Cause | Recommended Solution | Reference |
| Low d.e. | Auxiliary provides insufficient steric bulk. | Screen alternative auxiliaries with different steric/electronic properties (e.g., Evans oxazolidinones). | [3][10] |
| Non-optimal reaction temperature. | Perform the reaction at lower temperatures (e.g., -78 °C or -100 °C). | [1] | |
| Incorrect base or solvent. | Screen different bases (e.g., LHMDS, KHMDS) and aprotic solvents (e.g., Toluene, Diethyl Ether). | [1] | |
| Incomplete Reaction | Inactive base or insufficient equivalents. | Use freshly prepared or titrated LDA. Ensure at least 1.1-1.2 equivalents are used. | [1] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of N-protecting group affect stereoselectivity?
A: The N-protecting group exerts a significant steric and electronic influence. A bulky protecting group like tert-butoxycarbonyl (Boc) or benzyl (Bn) can direct an incoming reagent or catalyst to the less hindered face of the molecule.[3][12] For instance, in the hydrogenation of pyridines, a bulky N-substituent can control the facial selectivity of hydrogen addition.[3] In reactions involving lithiation, a directing group like a carbamate can position the organometallic base, leading to regioselective and stereoselective deprotonation.
Q2: My reaction to form a trans-2,6-disubstituted piperidine is giving the cis isomer as the major product. How can I invert the stereochemistry?
A: You may be able to epimerize the undesired cis isomer to the more thermodynamically stable trans isomer. This can often be achieved under thermodynamic control conditions, such as heating with a base (e.g., NaOMe in MeOH).[13] Recently, photoredox-mediated epimerization methods have also been developed, which can convert a less stable diastereomer into the more stable one via a radical intermediate.[14]
Q3: What role does the solvent play in controlling stereoselectivity?
A: Solvents can have a profound impact on stereoselectivity by influencing the energies of the diastereomeric transition states.[5][15] Key factors include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates or transition states, potentially favoring one reaction pathway over another.[16]
-
Coordinating Ability: Solvents like THF or DME can coordinate to metal catalysts or Lewis acids, altering their reactivity and the steric environment around the catalytic center.
-
Hydrogen Bonding: Protic solvents can form hydrogen bonds with the substrate or catalyst, influencing conformational preferences and, consequently, stereochemical outcomes.[17]
A systematic screening of solvents with varying properties is a crucial step in optimizing any stereoselective reaction.[3]
Q4: I'm performing a Pictet-Spengler reaction to form a tetrahydro-β-carboline, but the diastereoselectivity is poor. What should I try?
A: Poor diastereoselectivity in the Pictet-Spengler reaction often points to issues with the stability and geometry of the key iminium ion intermediate.[4]
-
Optimize Reaction Temperature: Lowering the temperature (e.g., to 0 °C or -20 °C) is often the most effective first step to enhance selectivity.[4]
-
Screen Acid Catalysts: The nature of the acid (Brønsted vs. Lewis) and its concentration can influence the transition state of the cyclization. Try screening acids like TFA, HCl, or BF₃·OEt₂.[4]
-
Vary the Solvent: Solvents of different polarities (e.g., dichloromethane, toluene, acetonitrile) can affect the stability of the transition states leading to the different diastereomers.[4]
References
- Zheng, L.-S., Wang, F., Ye, X.-Y., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry.
- Li, W., Wang, W.-X., Ma, J.-J., et al. (2021). Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Zheng, L.-S., Wang, F., Ye, X.-Y., et al. (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters.
- Chen, R., et al. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. RSC Publishing.
- Rovira, M., et al. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH.
- Goralski, C. T., et al. (1993). Stereocontrol in N-directed hydroboration: synthesis of amino alcohols related to the piperidine alkaloids. PubMed.
- Fadina, O. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal.
- Johnson, C. R., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. The Chemical Record.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li's Group Website.
- ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. ResearchGate.
- Watson, P. S., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
- Kumar, A., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Publishing.
- Le, C. M., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. NIH.
- Gotor, R., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.
- Le, C. M., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. NIH.
- Lindberg, J., et al. (2022). A Multicomponent aza-Prins Strategy for the Diastereoselective Synthesis of Piperidine-Fused Dihydroquinazolinones. DiVA.
- Reddy, C., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.
- France, S. P., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
- ResearchGate. (2025). Stereoselective Synthesis of Piperidines. ResearchGate.
- Blois, E., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
- Blois, E., et al. (2025). Solvent effects on stereoselectivity: More than just an environment. ResearchGate.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- Chen, Y.-R., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- Rocha, L. C., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Smith, L. C., et al. (2020). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online.
- Comins, D. L., et al. (1991). Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jocpr.com [jocpr.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. researchgate.net [researchgate.net]
Minimizing di-alkylation products in reactions with piperidine derivatives
Welcome to the technical support center for synthetic challenges involving piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation reactions. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its functionalization is paramount. One of the most persistent challenges is preventing di-alkylation, which leads to undesired byproducts, reduced yields, and complicated purification processes.
This document provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will explore the mechanistic underpinnings of these issues and provide field-proven protocols to achieve selective mono-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation of a piperidine derivative is producing a significant amount of the di-alkylated product. What is the primary cause of this?
Answer: The formation of di-alkylated products is a common issue stemming from the fact that the initial mono-alkylated piperidine product is often as nucleophilic, or even more so, than the starting secondary amine.[1] Once the first alkyl group is attached, the resulting tertiary amine can compete with the starting material for the remaining alkylating agent, leading to a mixture of products. This "runaway train" of alkylation is a classic challenge in amine chemistry.[1]
Several factors can exacerbate this issue:
-
High concentration of the alkylating agent.
-
Reaction conditions that favor high reactivity.
-
The use of a strong base that deprotonates the mono-alkylated product, thereby increasing its nucleophilicity. [2][3]
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing mono- and di-alkylation pathways for piperidine.
Q2: How can I control the stoichiometry of my reaction to favor mono-alkylation?
Answer: Manipulating the stoichiometry is the most direct and often simplest method to statistically favor mono-alkylation. The core principle is to ensure that the alkylating agent is more likely to react with the starting piperidine than the mono-alkylated product.
Strategy: Use a Large Excess of the Piperidine Derivative
By significantly increasing the molar ratio of the piperidine derivative to the alkylating agent, you create a competitive environment where the alkylating agent is consumed by the abundant starting material before it can react with the newly formed mono-alkylated product.[2]
| Reagent Ratio (Piperidine:Alkylating Agent) | Expected Outcome |
| 1:1 | Significant mixture of starting material, mono-, and di-alkylated products. |
| 3:1 | Improved selectivity for mono-alkylation, but some di-alkylation may persist. |
| 5:1 to 10:1 | Generally good to excellent selectivity for the mono-alkylated product.[2] |
Experimental Protocol: Mono-N-alkylation Using Piperidine Excess
-
Setup: In a round-bottom flask, dissolve the piperidine derivative (5-10 equivalents) in a suitable solvent like dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath to moderate the initial reaction rate.
-
Slow Addition: Add the alkylating agent (1 equivalent) dropwise to the stirred solution over a period of 30-60 minutes. Slow addition is crucial to maintain a low concentration of the electrophile.[2][3]
-
Reaction: Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction and perform a standard aqueous workup. The excess piperidine starting material will need to be removed during purification, often via distillation or chromatography.
Q3: Beyond stoichiometry, what reaction conditions can I adjust to minimize di-alkylation?
Answer: Fine-tuning your reaction conditions is a powerful way to influence the kinetics of the competing alkylation reactions.
Key Parameters to Optimize:
-
Temperature: Lowering the reaction temperature can disproportionately slow down the second alkylation step (k2) compared to the first (k1), thus enhancing selectivity for the mono-alkylated product.[2]
-
Rate of Addition: As mentioned previously, adding the alkylating agent slowly (e.g., with a syringe pump) is highly effective.[3] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting amine.
-
Choice of Base: The presence and strength of a base are critical.
-
No Base: Running the reaction without a base can favor mono-alkylation. The first alkylation produces an ammonium salt, which is significantly less nucleophilic and less soluble, slowing down the second alkylation.[3]
-
Weak Base: If a base is necessary to scavenge the acid byproduct and drive the reaction to completion, use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydride (NaH).[3] Strong bases can deprotonate the mono-alkylated product, making it more reactive.[2]
-
-
Solvent: The solvent can influence reaction rates by stabilizing charged intermediates.[4] For SN2 reactions like N-alkylation, polar aprotic solvents such as DMF or acetonitrile are common. Experimenting with different solvents can sometimes alter the selectivity.[2]
Caption: A workflow for troubleshooting and optimizing mono-alkylation reactions.
Q4: I'm working with a valuable or complex piperidine derivative and cannot use a large excess. What is a more robust method to guarantee mono-alkylation?
Answer: For situations where stoichiometric control is not feasible or when absolute selectivity is required, a protecting group strategy is the most reliable approach.[2][5][6] This involves temporarily "blocking" one of the reactive sites if you are working with a diamine, or in the context of preventing di-alkylation of a single nitrogen, this method is more formally considered a two-step process to achieve mono-alkylation without over-alkylation byproducts. A related strategy for piperidine itself involves forming a less reactive intermediate.
A more direct and often superior alternative for synthesizing tertiary amines from secondary amines is reductive amination .[7][8][9]
Method 1: Protecting Group Strategy (Example with Piperazine as a model)
This strategy is best illustrated with a symmetrical diamine like piperazine but the principle applies to controlling reactivity.
-
Protection: Selectively protect one nitrogen atom with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[7][10]
-
Alkylation: Alkylate the remaining unprotected nitrogen.
-
Deprotection: Remove the protecting group to yield the pure mono-alkylated product.
Protocol: N-Boc Protection of Piperazine [10]
-
Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine in DCM.
-
Slowly add a solution of (Boc)₂O in DCM over 2-3 hours at room temperature.
-
Stir for 20-24 hours.
-
Evaporate the solvent and purify to isolate mono-Boc-piperazine.
-
Method 2: Reductive Amination
This is one of the most effective methods to form tertiary amines from secondary amines while completely avoiding over-alkylation.[8][9] The reaction involves forming an iminium ion from the piperidine and an aldehyde/ketone, which is then reduced in-situ.
Advantages:
-
Avoids the use of highly reactive alkyl halides.
-
The reducing agents used, like sodium triacetoxyborohydride (NaBH(OAc)₃), are mild and selective for the iminium ion over the carbonyl starting material.[8][9]
-
Quaternary ammonium salt formation is not possible.[7]
Experimental Protocol: N-Alkylation via Reductive Amination [8]
-
Setup: Dissolve the 2-substituted piperidine derivative (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
References
- BenchChem. (n.d.). troubleshooting low conversion in N-alkylation of secondary amines.
- BenchChem. (n.d.). A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study.
- Fiveable. (n.d.). Piperidine Definition - Organic Chemistry II Key Term.
- BenchChem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
- Ataman Kimya. (n.d.). PIPERIDINE.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- BenchChem. (n.d.). A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis.
- Bienz, S. (2013). Answer to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347.
- Google Patents. (n.d.). WO2019049918A1 - Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(1), 139-146.
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation.
- Wikipedia. (n.d.). Protecting group.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- Various Authors. (2017). N-alkylation of secondary amine? ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Tajbakhsh, M., Hosseinzadeh, R., & Ramzanian-Lehmali, F. (2006). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Tetrahedron Letters, 47(20), 3455-3458.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Control in the Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of temperature control in their synthetic workflows. Precise temperature management is paramount for achieving desired yields, stereoselectivity, and purity. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in the synthesis of substituted piperidines?
Temperature directly influences the kinetics and thermodynamics of a chemical reaction.[1][2] In piperidine synthesis, this translates to:
-
Reaction Rate: Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired byproducts or decomposition of starting materials and products.[3][4]
-
Stereoselectivity: Many synthetic routes to substituted piperidines involve the formation of chiral centers. Temperature can significantly impact the diastereoselectivity of these reactions by influencing the energy difference between the transition states leading to different stereoisomers.[5] Lower temperatures often favor the formation of the thermodynamically more stable product, enhancing stereoselectivity.[5]
-
Kinetic vs. Thermodynamic Control: The final product distribution can be dictated by whether the reaction is under kinetic or thermodynamic control.[6][7][8] Low temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures can allow for equilibrium to be reached, favoring the more stable thermodynamic product.[6][7][8]
-
Side Reactions: Undesirable side reactions, such as polymerization or decomposition, are often accelerated at higher temperatures.[3]
Q2: I am observing low diastereoselectivity in my Pictet-Spengler reaction. How can temperature optimization help?
Low diastereoselectivity in the Pictet-Spengler reaction is a common issue that can often be addressed by carefully controlling the temperature.[5]
-
Causality: The Pictet-Spengler reaction proceeds through an iminium ion intermediate, and the stereochemical outcome is determined by the facial selectivity of the subsequent cyclization. Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[5]
-
Troubleshooting: A systematic screening of lower reaction temperatures is a crucial first step.[5] It is recommended to explore a range of temperatures such as 0 °C, -20 °C, or even -78 °C to enhance the diastereoselectivity.[5]
Q3: My reaction is sluggish at low temperatures. How can I improve the reaction rate without compromising selectivity?
Balancing reaction rate and selectivity is a common challenge. If lowering the temperature to improve selectivity results in an impractically slow reaction, consider the following:
-
Catalyst Optimization: The choice of catalyst can significantly influence the reaction pathway and rate.[3] For instance, in the synthesis of highly substituted piperidines via a one-pot reaction, the concentration of the catalyst (e.g., tartaric acid) can be optimized to achieve a better yield at ambient temperature.[1][2]
-
Solvent Effects: The solvent can impact the stability of transition states and thus the reaction rate and selectivity.[4][5] Experimenting with solvents of varying polarities may reveal an optimal medium for your reaction at a given temperature.[5]
-
Extended Reaction Time: If the reaction is clean but slow, simply increasing the reaction time at the optimal temperature for selectivity may be the most straightforward solution. Careful monitoring by techniques like TLC or LC-MS is essential to determine the point of maximum conversion without significant byproduct formation.[3]
Q4: How can I effectively monitor and control the temperature of my reaction?
Precise temperature control requires appropriate equipment and monitoring.[9][10][11]
-
Heating and Cooling Systems:
-
Cooling: For reactions requiring sub-ambient temperatures, options include ice-water baths (0 °C), dry ice-acetone baths (–78 °C), and recirculating chillers for precise temperature control.[9]
-
Heating: For elevated temperatures, use oil baths for uniform heating, heating mantles for round-bottom flasks, or sand baths for safer heating of flammable solvents.[9] Jacketed reactors are ideal for maintaining consistent temperatures in larger-scale reactions.[10]
-
-
Temperature Monitoring: Always measure the internal reaction temperature using a thermocouple or thermometer.[9] For sensitive reactions, continuous data logging with alarm systems for temperature deviations is highly recommended.[9]
Troubleshooting Guide: Common Temperature-Related Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction due to low temperature. | Gradually increase the temperature while monitoring for byproduct formation. Optimize catalyst and solvent.[12] |
| Decomposition of starting materials or products at high temperatures. | Lower the reaction temperature.[3] Ensure uniform heating to avoid localized hot spots.[9] | |
| Poor Stereoselectivity | Reaction temperature is too high, allowing for the formation of the undesired stereoisomer. | Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[5] |
| Reaction is under kinetic control, favoring the less stable product. | If the desired product is the thermodynamic one, increase the temperature to allow for equilibration.[6][7] | |
| Formation of Side Products | High reaction temperature promoting side reactions like polymerization or decomposition. | Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times.[3] |
| Reaction Runaway (Exothermic Reactions) | Inadequate cooling or too rapid addition of reagents. | Pre-cool the reaction mixture before adding reagents.[9] Use an appropriate cooling bath and add reagents dropwise with continuous temperature monitoring.[9] |
Kinetic vs. Thermodynamic Control: A Visual Guide
In many piperidine syntheses, a crucial decision is whether to favor the kinetic or the thermodynamic product. This choice is often governed by the reaction temperature.
Caption: Energy profile for kinetic vs. thermodynamic control.
-
Kinetic Product: Formed via the lower activation energy pathway (TS1). It is the faster-forming product and is favored at lower temperatures.[7][8]
-
Thermodynamic Product: The more stable product (lower Gibbs free energy). Its formation is favored at higher temperatures, which provide enough energy to overcome the higher activation barrier (TS2) and allow the reaction to reach equilibrium.[7][8]
Experimental Protocols
Protocol 1: Temperature Optimization for Diastereoselective Pictet-Spengler Reaction
This protocol provides a general framework for optimizing the temperature to enhance diastereoselectivity.
Materials:
-
β-arylethylamine derivative (1.0 equiv)
-
Aldehyde or ketone (1.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., trifluoroacetic acid, 1.1 equiv)
-
Cooling baths (ice-water, dry ice-acetone)
Procedure:
-
Set up three parallel reactions in flame-dried flasks under an inert atmosphere (e.g., nitrogen or argon).
-
To each flask, add the β-arylethylamine and anhydrous solvent.
-
Cool each flask to a different temperature:
-
Flask A: Room Temperature (approx. 20-25 °C)
-
Flask B: 0 °C (ice-water bath)
-
Flask C: -20 °C (e.g., using a cryocooler or a salt-ice bath)
-
-
Add the aldehyde or ketone to each flask, followed by the dropwise addition of the acid catalyst.
-
Stir the reactions at their respective temperatures and monitor their progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Once the starting material is consumed or no further progress is observed, quench the reactions (e.g., with a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product for each reaction using ¹H NMR spectroscopy or other suitable analytical techniques.
Caption: Workflow for temperature optimization experiment.
Protocol 2: General Procedure for Aza-Prins Cyclization
This protocol outlines a typical experimental setup for an aza-Prins cyclization, where temperature control is crucial for selectivity.[13]
Materials:
-
Homoallylic amine (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lewis or Brønsted acid (e.g., InCl₃, 10 mol%; or TFA, 1.0 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the homoallylic amine and the anhydrous solvent.[13]
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.[13]
-
Add the aldehyde to the solution.[13]
-
Add the acid catalyst portion-wise or as a solution in the reaction solvent.[13]
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or LC-MS.[13]
-
Upon completion, quench the reaction with a suitable agent (e.g., saturated NaHCO₃ solution for acidic reactions).[13]
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).[13]
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel.[13]
Data Presentation: Impact of Temperature on Yield and Selectivity
The following table illustrates a hypothetical outcome of a temperature optimization study for the synthesis of a substituted piperidine, demonstrating the typical trade-offs between temperature, yield, and diastereoselectivity.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 50 | 2 | 85 | 60:40 |
| 2 | 25 | 6 | 78 | 85:15 |
| 3 | 0 | 24 | 70 | 95:5 |
| 4 | -20 | 48 | 65 | >99:1 |
Data is illustrative and will vary depending on the specific reaction.
References
- Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives. Benchchem.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. PubMed.
- Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed.
- Best Practices for Working with Chemical Reactions in the Lab.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. ResearchGate.
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC - NIH.
- One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols. Benchchem.
- Technical Support Center: Synthesis of Substituted Piperazinediones. Benchchem.
- Best Practices for Temperature Monitoring Systems.
- Technical Support Center: Aza-Prins Cyclization for Piperidine Synthesis. Benchchem.
- Technical Support Center: Piperidine Synthesis & Purification. Benchchem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry - ACS Publications.
- Piperidine synthesis. Organic Chemistry Portal.
- A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones. Benchchem.
- Temperature Control and Efficiency in Chemical Processing. Fluorotherm™.
- Ensure the Integrity of Temperature-Sensitive Reagents: A Guide to Effective Monitoring Solutions. SpotSee.
- 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. Forberg Smith.
- Common side reactions and byproducts in 2-Piperidinol synthesis. Benchchem.
- Asymmetric routes to substituted piperidines. Chemical Communications (RSC Publishing).
- Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ResearchGate.
- Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
- Photochemical, Kinetic, and Thermodynamic Experimental Data of Piperidine Bases PSa−c Taken from Ref 75 a. ResearchGate.
- Piperidine-1-carbonyl azide synthesis protocol. Benchchem.
- Have you experienced that your piperidine crystallizes when not in use?. ResearchGate.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Synthetic route and chemical structures of piperidine derivatives. ResearchGate.
- Piperidine Synthesis.. DTIC.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- Thermodynamic vs Kinetic Control. YouTube.
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
- Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.. ResearchGate.
- A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. ResearchGate.
- 6-Ring Piperidine-Based Polymers with Both Upper and Lower Critical Solution Temperatures as Kinetic Hydrate Inhibitors. ACS Publications.
- Piperidine. NIST WebBook.
Sources
- 1. Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. labproinc.com [labproinc.com]
- 10. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 11. 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency - Forberg Smith [forbergsmith.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Piperidine Ring Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for piperidine synthesis. The piperidine motif is a cornerstone in modern medicinal chemistry, integral to a vast number of FDA-approved drugs.[1] However, its synthesis is not without challenges, often related to catalyst selection, reaction conditions, and substrate-specific sensitivities. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common experimental hurdles and to offer a strategic framework for catalyst selection.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during piperidine synthesis in a direct question-and-answer format.
Q1: My catalytic hydrogenation of a substituted pyridine is giving low to no conversion. What are the likely causes?
This is a frequent issue stemming from the inherent properties of the pyridine ring and the sensitivity of hydrogenation catalysts. The primary culprits are typically catalyst poisoning, incorrect reaction conditions, or catalyst deactivation.
-
Cause 1: Catalyst Poisoning. The pyridine ring's nitrogen atom, with its lone pair of electrons, can act as a catalyst poison by strongly adsorbing to the active sites of metal catalysts, thereby preventing the substrate from binding and reacting.[1]
-
Solution:
-
Acidic Medium: Performing the hydrogenation in an acidic solvent like glacial acetic acid can protonate the pyridine nitrogen.[2] This protonation reduces its ability to bind to the catalyst surface, thus mitigating the poisoning effect.
-
Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more resistant to poisoning by nitrogen heterocycles compared to palladium catalysts (e.g., Pd/C).[1][3][4]
-
-
-
Cause 2: Suboptimal Reaction Conditions. Hydrogenation reactions are highly sensitive to pressure, temperature, and solvent.
-
Solution:
-
Increase Hydrogen Pressure: Insufficient hydrogen pressure (typically below 50 bar) may not provide the energy needed to overcome the aromaticity of the pyridine ring.[2][5]
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic optimization, starting from room temperature up to 80 °C, is recommended.[5]
-
-
-
Cause 3: Catalyst Deactivation. The catalyst may be inactive due to improper storage, handling, or previous exposure to poisons.
-
Solution: Always use a fresh batch of catalyst or a properly stored and activated catalyst. Ensure all solvents and the substrate are free from potential poisons like sulfur compounds.
-
Q2: I'm observing significant side products, such as ring-opened amines, during my hydrogenation. How can I improve selectivity?
The formation of ring-opened byproducts is a classic sign of over-reduction, where the C-N bond in the newly formed piperidine ring is cleaved.[1]
-
Cause: Over-reduction. This occurs when the reaction conditions are too harsh or the catalyst is too aggressive for the specific substrate.
-
Solution:
-
Catalyst Selection: Platinum (e.g., PtO₂) and Rhodium catalysts often provide higher selectivity for the piperidine ring without promoting C-N bond cleavage, especially under acidic conditions.[1][2]
-
Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature. Monitor the reaction closely using techniques like TLC, GC-MS, or LC-MS and stop it as soon as the starting material is consumed to prevent further reduction of the product.[6]
-
-
Q3: My reductive amination reaction for piperidine synthesis is resulting in a low yield. What could be the problem?
Reductive amination is a powerful one-pot method, but its success hinges on the delicate equilibrium of iminium ion formation.
-
Cause 1: Inefficient Iminium Ion Formation. This crucial intermediate is formed from the reaction of an amine and a carbonyl compound, a process that is highly pH-dependent.
-
Cause 2: Decomposition of the Reducing Agent. Borohydride-based reducing agents are sensitive to moisture and highly acidic conditions.
-
Cause 3: Inappropriate Reducing Agent. The choice of reducing agent is critical for selectivity.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is mild and shows excellent selectivity for iminium ions over ketones or aldehydes.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but highly toxic, while sodium borohydride (NaBH₄) is less selective and can reduce the starting carbonyl compound.[6]
-
Section 2: Catalyst & Strategy Selection - FAQs
This section provides answers to broader questions to help guide your synthetic strategy from the outset.
Q1: What are the main catalytic strategies for synthesizing piperidines, and what are their pros and cons?
Several robust catalytic strategies exist, each with distinct advantages and limitations.
-
Catalytic Hydrogenation of Pyridines: This is one of the most direct and atom-economical methods.[1]
-
Pros: High atom economy, readily available starting materials, well-established procedures.
-
Cons: Susceptible to catalyst poisoning, can require high pressure/temperature, and may lead to over-reduction or C-N bond cleavage.[1]
-
-
Reductive Amination: Involves the reaction of a dicarbonyl compound (or equivalent) with an amine, followed by reduction.
-
Biocatalysis: Utilizes enzymes to catalyze the formation of the piperidine ring or its functionalization.
-
Pros: Extremely high chemo-, regio-, and enantioselectivity; operates under mild, environmentally friendly conditions.[7][8] Recent advances include using immobilized lipases for multicomponent reactions.[9][10]
-
Cons: Substrate scope can be limited by the enzyme's specificity; enzyme cost and stability can be concerns.
-
-
Modern Synthetic Methods: Includes approaches like electrocatalytic hydrogenation and radical cross-coupling.
-
Pros: Can provide access to previously inaccessible molecules, often occurs under very mild conditions, and avoids the need for expensive precious metal catalysts or harsh reagents.[8][11][12]
-
Cons: May require specialized equipment (e.g., potentiostat for electrocatalysis); methodologies are newer and may not be as broadly applicable yet.
-
Q2: How do I choose between a heterogeneous and a homogeneous catalyst?
The choice depends on the specific requirements of your synthesis, balancing factors like scalability, cost, and desired selectivity.
-
Heterogeneous Catalysts: The catalyst is in a different phase from the reactants (e.g., a solid catalyst like Pd/C in a liquid reaction mixture).[1][13]
-
Advantages: Easily separated from the reaction mixture by simple filtration, which simplifies product workup and allows for catalyst recycling. They are widely used in industrial settings.[1]
-
Disadvantages: May require harsher conditions (higher temperature/pressure), can have lower selectivity, and active sites may not be as well-defined as in homogeneous systems.
-
-
Homogeneous Catalysts: The catalyst is in the same phase as the reactants (e.g., a soluble Rh-phosphine complex).[13]
-
Advantages: Often exhibit higher activity and selectivity under milder conditions, and their properties can be finely tuned by modifying ligands, which is particularly important for asymmetric synthesis.
-
Disadvantages: Separation of the catalyst from the product can be difficult and costly, often requiring chromatography.
-
Q3: Which heterogeneous catalysts are most commonly used for pyridine hydrogenation and under what conditions?
The selection of a heterogeneous catalyst is crucial for achieving high yield and selectivity. The table below summarizes common choices.
| Catalyst | Typical H₂ Pressure (bar) | Typical Temperature (°C) | Common Solvents | Key Characteristics & Insights |
| PtO₂ (Adams' catalyst) | 50 - 70[5] | Room Temp - 80 | Glacial Acetic Acid[5] | Highly effective for various substituted pyridines; the acidic medium helps prevent catalyst poisoning.[1][2] |
| Rh/C or Rh₂O₃ | 5 - 80[3][4][5] | 40 - 80[4][5] | Acetic Acid, Alcohols, TFE[4] | Generally more active and less prone to poisoning than Palladium for pyridine reduction. Often shows high selectivity.[1][4] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | A versatile and common catalyst, but can be more susceptible to poisoning by the pyridine substrate.[1][5] |
| Nickel (e.g., Raney-Ni) | High | 170 - 200[14] | - | Often used for the industrial-scale synthesis of piperidine itself from pyridine, but requires harsh conditions.[14] |
Section 3: Protocols and Visual Workflows
To provide a practical starting point, this section includes detailed experimental protocols and logical workflows for strategy selection and troubleshooting.
Experimental Protocols
Protocol 1: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of a substituted pyridine where chemoselectivity is a concern.[5]
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent (e.g., 0.1-0.5 M concentration).
-
Catalyst Addition: To the solution, add PtO₂ (Adams' catalyst), typically 1-5 mol%.[5]
-
Hydrogenation: Seal the reactor securely. Purge the vessel with hydrogen gas three times to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar).[1][2]
-
Execution: Stir the reaction mixture vigorously at room temperature for 4-24 hours.[5] Monitor the reaction progress by taking aliquots (after carefully depressurizing and purging with inert gas) and analyzing via GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to completely remove the heterogeneous catalyst.[5] Wash the pad with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified further by standard methods such as distillation, crystallization, or column chromatography.[5]
Protocol 2: Biocatalytic Synthesis of Piperidines via Immobilized Lipase
This protocol describes a green, multicomponent synthesis of piperidines using an immobilized enzyme.[9][10]
-
Catalyst System: The biocatalyst is an immobilized Candida antarctica lipase B (CALB). A commercially available immobilized version can be used, or it can be prepared according to literature procedures.[9][10]
-
Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), aniline (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the immobilized CALB catalyst (e.g., 20 mg) in a suitable solvent like ethanol (5 mL).[10]
-
Reaction Execution: Stir the mixture at a moderate temperature (e.g., 60 °C) for the required time (e.g., 8 hours). Monitor the reaction progress via TLC.[10]
-
Catalyst Recovery: After the reaction is complete, if a magnetic support was used, the catalyst can be separated using an external magnet. Otherwise, it can be recovered by filtration.[10]
-
Product Isolation: The solvent is removed from the supernatant under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired substituted piperidine.
-
Catalyst Reusability: The recovered catalyst can be washed with fresh solvent, dried, and reused for subsequent reactions, demonstrating a key advantage of this approach.[9]
Visual Workflows
Caption: Decision Tree for Piperidine Synthesis Strategy.
Caption: Troubleshooting Flowchart for Low Yield in Catalytic Hydrogenation.
References
- New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Phys.org.
- Sustainable Biocatalytic Approaches to Pyridine and Piperidine Heterocycles. UKRI.
- Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews.
- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Rasayan J. Chem.
- Sustainable biocatalytic approaches to pyridine and piperidine heterocycles. Research Explorer The University of Manchester.
- Piperidine synthesis. Organic Chemistry Portal.
- First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. (2019). New Journal of Chemistry (RSC Publishing).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). ACS Catalysis via PMC - NIH.
- Piperidine Synthesis. (1993). Defense Technical Information Center (DTIC).
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC - PubMed Central.
- Preparation of Piperidines, Part 2: Substituted at Position 3. (2023). YouTube.
- Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3-H Amination under Visible Light. (2018). RECERCAT.
- Types of catalysis. Chemguide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GtR [gtr.ukri.org]
- 8. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 9. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. news-medical.net [news-medical.net]
- 12. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Solvent Effects on the Reactivity of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. The choice of solvent is a critical parameter that dictates the outcome of reactions involving this versatile building block. Understanding these effects is paramount for optimizing reaction yields, minimizing side products, and ensuring the synthesis of the desired compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is a primary alkyl iodide. Due to the relatively unhindered nature of the electrophilic carbon and the excellent leaving group ability of iodide, it primarily undergoes bimolecular nucleophilic substitution (SN2) reactions.[1] However, depending on the reaction conditions—particularly the nature of the nucleophile/base and the solvent—bimolecular elimination (E2) can be a competing pathway. Unimolecular pathways (SN1/E1) are generally not favored as they would require the formation of a relatively unstable primary carbocation.[2]
Q2: How does the solvent choice influence the SN2 reaction rate?
A2: The solvent plays a crucial role in stabilizing the reactants and the transition state of the SN2 reaction. Solvents are broadly classified as polar protic and polar aprotic.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetone, acetonitrile) are generally the best choice for SN2 reactions.[3] They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, leading to a faster SN2 reaction rate.
-
Polar protic solvents (e.g., water, methanol, ethanol) can significantly slow down SN2 reactions.[4] These solvents have acidic protons that can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and increases the energy required for it to attack the electrophile.[3]
Q3: Can elimination be a significant side reaction? How can I minimize it?
A3: Yes, E2 elimination can compete with SN2 substitution, especially when using a strong, sterically hindered base.[5] The product of elimination would be tert-butyl 3-methylenepiperidine-1-carboxylate. To minimize this side reaction:
-
Choose a non-basic or weakly basic nucleophile: Strong bases favor elimination. If your desired reaction is substitution, use a nucleophile that is a weak base (e.g., azide, cyanide).
-
Use a polar aprotic solvent: These solvents enhance the nucleophilicity of the nucleophile more than its basicity.
-
Keep the temperature low: Higher temperatures tend to favor elimination over substitution.[6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause 1: Inappropriate Solvent Choice
-
Explanation: You are using a polar protic solvent like ethanol or water. This is solvating your nucleophile and drastically reducing its reactivity.[4]
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophile's reactivity.
-
-
Potential Cause 2: Poor Nucleophile
-
Explanation: The chosen nucleophile is too weak to displace the iodide leaving group under the current reaction conditions.
-
Solution: Consider using a stronger nucleophile. If this is not possible, you may need to increase the reaction temperature, but be mindful of potential side reactions like elimination.
-
-
Potential Cause 3: Starting Material Degradation
-
Explanation: Alkyl iodides can be sensitive to light and prolonged storage, potentially leading to decomposition.
-
Solution: Use fresh or properly stored this compound. Store the compound in a cool, dark place.
-
Issue 2: Formation of an Unexpected Side Product
-
Potential Cause 1: E2 Elimination
-
Explanation: You observe a product with a molecular weight corresponding to the loss of HI from the starting material. This is likely the elimination product, tert-butyl 3-methylenepiperidine-1-carboxylate. This occurs when using a strong or bulky base.
-
Solution:
-
Use a less sterically hindered, and if possible, weaker base.
-
Lower the reaction temperature.
-
Ensure you are using a polar aprotic solvent.
-
-
-
Potential Cause 2: N-Deprotection
-
Explanation: Under acidic conditions, the Boc protecting group can be cleaved. If your workup involves a strong acid wash, you may lose the Boc group.
-
Solution: Use a mild acidic wash during workup (e.g., saturated aqueous NH4Cl) or a basic workup if your product is stable to base.
-
Data Presentation
The choice of solvent has a profound impact on the efficiency of the SN2 reaction. The following table provides a qualitative comparison of expected reaction outcomes in different solvent systems.
| Solvent System | Solvent Type | Expected Predominant Pathway | Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | SN2 | Excellent for SN2; solvates cations well, leaving the nucleophile highly reactive.[7] |
| Acetone | Polar Aprotic | SN2 | Good for SN2, though generally less polar than DMF or DMSO.[7] |
| Acetonitrile (ACN) | Polar Aprotic | SN2 | Effective for SN2 reactions. |
| Ethanol (EtOH) | Polar Protic | Slow SN2 / Potential for E2 | Solvates and deactivates the nucleophile through hydrogen bonding, slowing the SN2 rate.[3][4] |
| Water (H₂O) | Polar Protic | Very Slow SN2 | Strong hydrogen bonding significantly hinders the nucleophile.[4] |
Experimental Protocols
Protocol 1: General Procedure for SN2 Reaction in DMF
This protocol describes a typical reaction of this compound with a nucleophile, as adapted from procedures used in the synthesis of Ibrutinib intermediates.[7]
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile, cesium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 90-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Decision pathway for substitution vs. elimination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
Technical Support Center: Work-up Procedures for Reactions Involving Iodinated Organic Compounds
Welcome to the Technical Support Center for handling reactions involving iodinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of post-reaction work-ups. The unique properties of organoiodides, such as the lability of the carbon-iodine bond and the potential for residual iodine, necessitate specialized procedures to ensure product purity and stability.[1]
This resource is structured to address common challenges through a series of frequently asked questions and troubleshooting guides. Each section explains the causality behind the recommended experimental choices, ensuring a thorough understanding of the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
FAQ 1: Why does my organic layer remain colored (brown/purple) after an aqueous wash?
This persistent coloration is almost always due to the presence of elemental iodine (I₂), which has significant solubility in many organic solvents.[2][3] A simple aqueous wash is often insufficient to remove it completely.
Causality: The distribution coefficient of iodine between an organic solvent and water typically favors the organic phase. This means that even with multiple water washes, a significant amount of iodine can remain dissolved in the organic layer.
Solution: The most common and effective method for removing residual iodine is to wash the organic layer with an aqueous solution of a reducing agent.[4] Sodium thiosulfate (Na₂S₂O₃) is the reagent of choice for this purpose.[4][5]
-
Reaction: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)
The resulting sodium iodide and sodium tetrathionate are water-soluble and are readily removed into the aqueous phase, leaving a colorless organic layer.
FAQ 2: I've washed my reaction mixture with sodium thiosulfate, but a faint color still returns. What's happening?
Causality: While sodium iodide is highly soluble in water, trace amounts can remain in the organic phase, particularly if the organic solvent has some polarity. Over time, this iodide can be oxidized.
Troubleshooting Steps:
-
Thorough Washing: Ensure you are washing with a saturated or near-saturated aqueous solution of sodium thiosulfate. Vigorous shaking of the separatory funnel is crucial to maximize interfacial contact.[7]
-
Multiple Washes: Perform multiple washes with the thiosulfate solution. It is more effective to use several small-volume washes than a single large-volume wash.[3]
-
Brine Wash: After the thiosulfate wash, perform a final wash with saturated aqueous sodium chloride (brine). This helps to remove residual water and some polar impurities from the organic layer.
-
Drying: Thoroughly dry the organic layer with an appropriate drying agent (e.g., MgSO₄, Na₂SO₄) to remove all traces of water, which can harbor dissolved iodide salts.
FAQ 3: Are there alternatives to sodium thiosulfate for removing iodine?
Yes, other reducing agents can be used, although sodium thiosulfate is generally the most convenient and effective.
| Reagent | Chemical Formula | Notes |
| Sodium Bisulfite | NaHSO₃ | Can be effective, but may lower the pH of the aqueous layer.[6] |
| Sodium Sulfite | Na₂SO₃ | Similar to sodium bisulfite. The reaction can produce SO₂, so it should be used in a well-ventilated fume hood.[7] |
| Ascorbic Acid (Vitamin C) | C₆H₈O₆ | A milder, more "green" alternative, but may be less efficient for large amounts of iodine. |
FAQ 4: My iodinated product seems to be degrading during work-up or purification. What are the likely causes and how can I prevent this?
The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making organoiodides susceptible to degradation under certain conditions.[1]
Common Causes of Degradation:
-
Light Sensitivity: Many organoiodides are light-sensitive and can undergo homolytic cleavage of the C-I bond to form radical species, which can lead to decomposition.
-
Thermal Instability: Prolonged heating can also lead to the cleavage of the C-I bond.
-
Nucleophilic Attack: The iodide is an excellent leaving group, making the carbon to which it is attached susceptible to nucleophilic attack from residual reagents, byproducts, or even solvents.[1]
-
Deiodination: In some cases, particularly with certain biological molecules or under specific enzymatic conditions, deiodination can occur.[8][9][10]
Preventative Measures:
-
Protect from Light: Wrap reaction flasks, separatory funnels, and chromatography columns in aluminum foil.
-
Avoid Excessive Heat: Concentrate solutions under reduced pressure at low temperatures (rotary evaporation). Avoid using a heating mantle unless necessary.
-
Prompt Purification: Purify the crude product as soon as possible after the work-up to minimize exposure to potentially reactive species.
-
Inert Atmosphere: For particularly sensitive compounds, conduct the work-up and purification under an inert atmosphere (e.g., nitrogen or argon).
II. Troubleshooting Guides
Problem 1: Formation of an Emulsion During Extraction
Emulsions are a common problem during the liquid-liquid extraction of reaction mixtures.
Causality: Emulsions are colloidal suspensions of one liquid in another and are often stabilized by the presence of finely divided solids or amphiphilic molecules at the interface.
Troubleshooting Workflow:
Caption: Step-by-step workflow for DMP reaction work-up.
III. Safety Precautions
Working with iodine and iodinated compounds requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended). [11]* Ventilation: Handle elemental iodine and volatile organoiodides (e.g., methyl iodide) in a well-ventilated chemical fume hood to avoid inhalation of vapors. [12]* Exposure: Iodine and its compounds can be harmful if inhaled, swallowed, or absorbed through the skin. [13]They can cause skin and eye irritation and may damage the thyroid gland through prolonged or repeated exposure. [12][13]* Spills: In case of a spill, contain the material with an absorbent pad or sand. For larger spills involving volatile compounds, evacuate the area. [11]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
IV. References
-
Process for the removal of iodine from organic compounds - Google Patents.
-
Analysis of alkyl organoiodide mixtures by high-performance liquid chromatography using electrochemical detection with a post-column photochemical reactor - PubMed. [Link]
-
Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction - RSC Publishing. [Link]
-
How do I get rid of excess iodine in a reaction? - Reddit. [Link]
-
Removal of Iodine - Reddit. [Link]
-
Iodine removing method in organic solvent - INIS-IAEA. [Link]
-
Process for extraction of iodine - Google Patents.
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - ResearchGate. [Link]
-
Iodine - SAFETY DATA SHEET - Penta chemicals. [Link]
-
Extraction of Iodine - 3NChemistry. [Link]
-
Workup: Bromine or Iodine - University of Rochester, Department of Chemistry. [Link]
-
Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? - ResearchGate. [Link]
-
Lab 4: Extraction of Iodine from an Aqueous Solution - CSUB. [Link]
-
Airborne Radioiodine: A Comparative View of Chemical Forms in Medicine, Nuclear Industry, and Fallout Scenarios - MDPI. [Link]
-
Iodine - SAFETY DATA SHEET . [Link]
-
Iodine - Production, Uses, Compounds - Britannica. [Link]
-
A novel approach for the simultaneous determination of iodide, iodate and organo-iodide for 127I and 129I in environmental samples using gas chromatography-mass spectrometry - PubMed. [Link]
-
Process for purifying iodine and/or an iodine compound - Google Patents.
-
How to Extract Iodine From Potassium Iodide - YouTube. [Link]
-
How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. [Link]
-
Safety Data Sheet: Iodine solution - Carl ROTH. [Link]
-
Chemistry of Iodine in Containment . [Link]
-
Specific Solvent Issues with Iodination - Wordpress. [Link]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. [Link]
-
Help needed! Why my appel reaction did not work ? - Reddit. [Link]
-
Recovery and purification of iodine - Google Patents.
-
Stability of Iodine in Iodized Salt Against Heat, Light and Humidity - ResearchGate. [Link]
-
Gas phase reactions of organic iodine in containment conditions - research.chalmers.se. [Link]
-
Im trying iodination of an arene, but only getting black precipitates, is there anyone with iodination experience who can advise? - ResearchGate. [Link]
-
how to destroy excess iodomethane in reaction mixture? - Chemistry Stack Exchange. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . [Link]
-
Organoiodine chemistry - Wikipedia. [Link]
-
Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC. [Link]
-
Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. [Link]
-
(PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions - ResearchGate. [Link]
-
Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC - PubMed Central. [Link]
-
Chromatography – Separation Tool in Bioanalysis - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
Sources
- 1. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 2. 3nchemistry.weebly.com [3nchemistry.weebly.com]
- 3. csub.edu [csub.edu]
- 4. Workup [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemsupply.com.au [chemsupply.com.au]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. fishersci.com [fishersci.com]
Technical Support Center: Scaling the Synthesis of Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize this valuable building block at scale. As a key intermediate in the development of various pharmaceutical agents, a robust and scalable synthesis is critical.
This document moves beyond a simple recitation of steps. It delves into the causality behind procedural choices, anticipates common experimental failures, and provides validated troubleshooting pathways. Our goal is to equip you with the expertise to not only execute this synthesis but to intelligently adapt and optimize it for your specific laboratory context.
Section 1: Strategic Overview of Synthetic Routes
The conversion of the commercially available and stable precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, to the desired iodide is the central challenge. The primary alcohol must be transformed into an excellent leaving group to facilitate nucleophilic substitution by an iodide anion. Two principal strategies dominate this conversion, each with distinct advantages and drawbacks.
-
The Two-Step Pathway (Activation & Substitution): This is the most common, reliable, and often most scalable approach. It involves two discrete chemical operations:
-
Activation: The primary alcohol is first converted into a sulfonate ester, typically a tosylate (OTs) or mesylate (OMs). This transforms the poor leaving group (-OH) into an excellent one.
-
Substitution: The resulting sulfonate ester is then subjected to a Finkelstein reaction , an SN2 substitution using an iodide salt (e.g., sodium iodide) to yield the final product.[1][2]
-
-
The One-Step Pathway (Mitsunobu Reaction): This powerful reaction accomplishes the conversion in a single pot.[3][4] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ for immediate displacement by an iodide source.[5]
Comparative Analysis of Synthetic Routes
The choice of route is a strategic decision based on scale, available resources, and purification capabilities.
| Parameter | Two-Step (Tosylation/Finkelstein) | One-Step (Mitsunobu Reaction) |
| Scalability | Excellent; reagents are inexpensive and byproducts are easily removed. | Moderate; stoichiometric PPh₃ and azodicarboxylate generate significant byproducts (TPPO and hydrazine) that complicate purification at scale. |
| Yield | Generally high and reproducible over two steps (80-95%). | Can be high, but often more variable and sensitive to reaction conditions (60-90%). |
| Reagent Cost | Low to moderate. TsCl, MsCl, and NaI are commodity chemicals. | High; PPh₃ is inexpensive, but DEAD/DIAD are specialty reagents. |
| Ease of Purification | High; byproducts (salts) are removed via aqueous workup. The tosylate intermediate is often crystalline. | Low to moderate; removal of triphenylphosphine oxide (TPPO) can be challenging, often requiring careful chromatography. |
| Safety Profile | Moderate; sulfonyl chlorides are corrosive and lachrymatory. | Moderate to high; azodicarboxylates are toxic and potentially explosive. Azide byproducts can form if the wrong nucleophile is used.[6] |
Section 2: Recommended Experimental Protocol (Two-Step Pathway)
This protocol is optimized for reliability and scalability.
Workflow Diagram
Caption: Two-step synthesis workflow.
Step 1: Synthesis of tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (2.0 eq.) or triethylamine (2.0 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise as a solid, again maintaining the temperature below 5 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Work-up:
-
Quench the reaction by slowly adding cold 1 M HCl (aq.).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used directly in the next step after drying.
-
Step 2: Synthesis of this compound
-
Setup: To a round-bottom flask, add the crude tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq.) from the previous step.
-
Reagent Addition: Add sodium iodide (NaI, 3.0 eq.) and acetone (approx. 10 mL per gram of tosylate).
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. A white precipitate (sodium tosylate) will form as the reaction proceeds, driving the equilibrium forward according to Le Châtelier's principle.[1]
-
Monitoring: Monitor the reaction by TLC until the starting tosylate spot is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude product is typically a pale yellow oil or solid. Purify by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.[7]
Section 3: Troubleshooting and FAQ
This section addresses the most common issues encountered during the synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Troubleshooting guide for low product yield.
Frequently Asked Questions (FAQs)
Q1: My tosylation reaction is sluggish and does not go to completion, even after 16 hours. What's wrong?
-
Causality & Solution: This is almost always due to the presence of water. Tosyl chloride reacts rapidly with water, consuming the reagent.
-
Expertise: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents; purchasing solvent from a sealed bottle or passing it through a drying system is recommended. The starting alcohol should also be thoroughly dried under a high vacuum before use.
-
Trustworthiness: A second common cause is degraded pyridine or triethylamine. Use a fresh bottle of base. If the problem persists, consider using 4-dimethylaminopyridine (DMAP) as a catalyst (0.05 - 0.1 eq.) along with your primary base to accelerate the reaction.
-
Q2: During the Finkelstein reaction, my mixture turns dark brown or black. Is this normal?
-
Causality & Solution: This indicates iodide oxidation (I⁻ → I₂), which can be caused by impurities or prolonged exposure to heat and light. While some color change is common, a very dark mixture suggests a problem.
-
Expertise: While not always detrimental to the yield, it can complicate purification. To mitigate this, conduct the reaction under a nitrogen or argon atmosphere. During work-up, you can add a small amount of aqueous sodium thiosulfate solution to wash the organic layer, which will reduce any I₂ back to colorless I⁻.
-
Trustworthiness: Ensure the grade of acetone used does not contain excessive oxidizing impurities. Using freshly opened reagent-grade acetone is best practice.
-
Q3: I attempted the Mitsunobu reaction, but the purification is a nightmare. I can't separate my product from a white solid.
-
Causality & Solution: The white solid is triphenylphosphine oxide (TPPO), a notorious byproduct of the Mitsunobu reaction due to its polarity, which is often similar to that of the desired product.
-
Expertise: Several field-proven techniques can remove TPPO.
-
Crystallization: If your product is an oil, you can sometimes precipitate the TPPO by concentrating the crude mixture and triturating with a non-polar solvent like diethyl ether or hexanes, in which TPPO is poorly soluble.
-
Modified Chromatography: Use a less polar solvent system if possible. In some cases, adding a small percentage (~1%) of triethylamine to the eluent can help improve separation on silica gel.
-
Alternative Reagents: For future attempts, consider using polymer-bound triphenylphosphine, which can be removed by simple filtration.[3]
-
-
Q4: Can I use other leaving groups besides tosylate?
-
Causality & Solution: Absolutely. Mesylate (-OMs) and nosylate (-ONs) are excellent alternatives.
-
Expertise: Mesyl chloride (MsCl) is often cheaper and the mesylate group is smaller, which can sometimes lead to faster SN2 substitution. The procedure is nearly identical to tosylation. Nosylates are even more reactive but the reagents are more expensive. The choice is typically based on cost and the specific reactivity required. For a primary alcohol like this, tosylate or mesylate is perfectly sufficient.
-
Q5: The final product, this compound, seems to degrade over time in storage. How can I prevent this?
-
Causality & Solution: Alkyl iodides, particularly those adjacent to heteroatoms, can be sensitive to light and heat, and may be prone to slow decomposition.
-
Expertise: Store the purified product in an amber vial under a nitrogen or argon atmosphere. For long-term storage, keeping it in a freezer at -20 °C is highly recommended.[8] If you observe discoloration (a pink or brownish tint) upon storage, it indicates the formation of I₂, but the material may still be usable after re-purification if necessary.
-
References
- Vertex AI Search: (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- Smolecule: tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate.
- Supplementary information: General experimental procedures involving tert-butyl 4-iodopiperidine-1-carboxylate.
- PubChem: tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.
- Fisher Scientific: Sigma Aldrich Tert-Butyl 4-(3-(Hydroxymethyl)Phenyl)Piperidine-1-Carboxylate.
- National Institutes of Health (NIH): Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Wikipedia: Finkelstein reaction.
- Sigma-Aldrich: (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
- Wikipedia: Mitsunobu reaction.
- SATHEE: Finkelstein Reaction.
- Organic Chemistry Portal: Finkelstein Reaction.
- National Institutes of Health (NIH): Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- Organic Synthesis: Mitsunobu reaction.
- ChemUniverse: TERT-BUTYL 3-(TOSYLOXY)PIPERIDINE-1-CARBOXYLATE.
- ResearchGate: Mitsunobu Reaction of 1,3-Dicarbonyl Compounds and Subsequent Pd-Catalyzed Intramolecular Arylation: An Expedient Route to Tricyclic Oxoisochromenes.
- PubChem: tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
- Connect Journals: Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- Organic Chemistry Portal: Mitsunobu Reaction.
- Fluorochem: (S)-tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate.
- BLDpharm: this compound.
- 3-Iodomethyl-piperidine-1-carboxylic acid tert-butyl ester: Product Information.
- PubChem: Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.
- Organic Syntheses: 2-tert-Butyl-1,1,3,3-tetramethylguanidine.
- Organic Syntheses: t-BUTYL AZODIFORMATE.
- Organic Syntheses: Preparation of Tributyl(iodomethyl)stannane.
- Scribd: Synthesis and Purification of Tert-Butyl Chloride.
- BLDpharm: tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate.
- Google Patents: WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
Sources
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. rsc.org [rsc.org]
- 8. This compound | 253177-03-6 [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate via ¹H NMR Analysis
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, intermediates such as tert-butyl 3-(iodomethyl)piperidine-1-carboxylate are pivotal building blocks. Their structural integrity must be unequivocally verified before proceeding to subsequent synthetic steps. This guide provides an in-depth analysis of how ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for the structural elucidation of this specific piperidine derivative. We will explore the theoretical underpinnings of its ¹H NMR spectrum, present a detailed experimental protocol, and compare the expected data with that of potential isomeric impurities, thereby demonstrating the self-validating nature of this analytical technique.
The Strategic Importance of Structure Confirmation
In the multi-stage process of drug discovery and development, the purity and structural correctness of each intermediate are paramount. An incorrect starting material can lead to the synthesis of the wrong final compound, resulting in a significant loss of time, resources, and potentially misleading biological data. ¹H NMR spectroscopy is a primary analytical technique for organic chemists due to its ability to provide a detailed "fingerprint" of a molecule, revealing the number of different types of protons, their electronic environments, and their spatial relationships to one another.
Predicting the ¹H NMR Spectrum: A Theoretical Walkthrough
Before acquiring an experimental spectrum, a seasoned scientist will predict the expected chemical shifts, multiplicities, and integration values based on the molecule's structure. This predictive exercise is crucial for an efficient and accurate interpretation of the experimental data.
The structure of this compound contains several distinct proton environments that will give rise to a characteristic set of signals in the ¹H NMR spectrum.
Molecular Structure and Proton Labeling
Caption: Labeled protons on this compound.
Based on established principles of ¹H NMR spectroscopy, we can anticipate the following signals:
-
t-Butyl Protons (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to the free rotation around the carbon-carbon bonds, they will appear as a sharp, intense singlet. The chemical shift is typically in the upfield region, around 1.4-1.5 ppm, as they are shielded and not adjacent to any strongly electronegative atoms.[1]
-
Iodomethyl Protons (-CH₂I): The two protons of the iodomethyl group are diastereotopic. They are adjacent to a chiral center (C3 of the piperidine ring) and will therefore be chemically non-equivalent. They are expected to appear as a doublet of doublets (or a more complex multiplet) due to coupling with the proton on C3. The electronegativity of the iodine atom will deshield these protons, shifting their resonance downfield to the range of 3.1-3.3 ppm.[2][3]
-
Piperidine Ring Protons (CH, CH₂): The protons on the piperidine ring will exhibit complex splitting patterns due to geminal (on the same carbon) and vicinal (on adjacent carbons) coupling.
-
Protons on C2 and C6 (alpha to Nitrogen): These protons are deshielded by the adjacent nitrogen atom of the carbamate. They are expected to appear in the range of 2.8-4.2 ppm.[4][5] The presence of the bulky Boc group can restrict ring inversion, leading to distinct signals for the axial and equatorial protons.
-
Proton on C3: This proton is a methine proton and is coupled to the protons on C2, C4, and the iodomethyl group. It will likely appear as a complex multiplet. Its proximity to the electron-withdrawing iodomethyl group will shift it downfield.
-
Protons on C4 and C5: These methylene protons will be in the more shielded region of the piperidine ring protons, likely appearing between 1.2 and 2.0 ppm.[5] They will show complex splitting due to coupling with their geminal and vicinal neighbors.
-
Experimental Protocol: Ensuring Data Integrity
A robust experimental protocol is the foundation of reliable data. The following steps outline the best practices for preparing a sample of this compound for ¹H NMR analysis.
-
Sample Preparation:
-
Dissolve the sample in a clean, dry vial with approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual proton signals should not overlap with the signals of interest.
-
Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any particulate matter.[8] Solid impurities can degrade the spectral resolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. TMS is defined as 0.00 ppm.[6]
-
Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
Standard acquisition parameters for a ¹H spectrum are typically sufficient. This includes a sufficient number of scans to achieve a good signal-to-noise ratio, a standard relaxation delay, and an appropriate spectral width.
-
Data Analysis and Structure Confirmation
The following table summarizes the predicted ¹H NMR data for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | 1.45 | s (singlet) | 9H |
| Piperidine ring CH ₂ (C4, C5) | 1.2 - 2.0 | m (multiplet) | 4H |
| Piperidine ring CH (C3) | 2.0 - 2.5 | m (multiplet) | 1H |
| -CH ₂I | 3.1 - 3.3 | m (multiplet) | 2H |
| Piperidine ring CH ₂ (C2, C6) | 2.8 - 4.2 | m (multiplet) | 4H |
Workflow for Structure Confirmation
Sources
- 1. rsc.org [rsc.org]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. tert-butyl 3-hydroxy-3-(mercaptomethyl)piperidine-1-carboxylate(959701-68-9) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 140695-84-7|tert-Butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. 1303974-47-1|tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 7. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 8. Sigma Aldrich Tert-Butyl 4-(3-(Hydroxymethyl)Phenyl)Piperidine-1-Carboxylate 50 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
The Theoretical Framework: Predicting the 13C NMR Spectrum
An In-Depth Guide to the 13C NMR Characterization of N-Boc-3-iodomethylpiperidine: A Comparative Analysis
For researchers engaged in the synthesis of complex molecules and drug development, unambiguous structural characterization is paramount. N-Boc-3-iodomethylpiperidine serves as a valuable synthetic intermediate, and its purity and structural integrity must be rigorously confirmed. While multiple analytical techniques contribute to a complete picture, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct, high-resolution map of the carbon skeleton.
This guide offers a comprehensive analysis of the 13C NMR characterization of N-Boc-3-iodomethylpiperidine. We will delve into the theoretical underpinnings of its spectrum, provide predicted chemical shifts based on extensive data from related structures, and compare the insights gained from 13C NMR with those from other common analytical methods.
The structure of N-Boc-3-iodomethylpiperidine presents three distinct structural motifs, each with characteristic 13C NMR chemical shifts: the N-Boc protecting group, the piperidine ring, and the iodomethyl substituent. The final spectrum is a composite of the electronic environments of each carbon atom, influenced by these neighboring groups.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, and its 13C NMR signals are highly characteristic.[1] It typically displays three distinct signals: a carbonyl carbon (C=O) in the downfield region (154-156 ppm), a quaternary carbon (-C(CH₃)₃) around 79-80 ppm, and the three equivalent methyl carbons (-C(CH₃)₃) appearing upfield at approximately 28 ppm.[2][3][4] The presence of rotamers due to hindered rotation around the carbamate C-N bond can sometimes lead to broadening or splitting of these peaks.[4]
-
The Piperidine Ring: The carbons of the saturated piperidine ring are expected to resonate in the aliphatic region of the spectrum. Their exact chemical shifts are influenced by their position relative to the nitrogen atom and the C3-substituent. Carbons alpha to the nitrogen (C2 and C6) are deshielded and typically appear between 40 and 55 ppm.[5] The other ring carbons (C3, C4, C5) will appear further upfield.
-
The Iodomethyl Group (-CH₂I): The carbon atom directly attached to iodine presents a unique case due to the "heavy atom effect." While iodine is electronegative, the large number of electrons and relativistic effects lead to significant spin-orbit coupling, which induces a strong shielding effect on the attached carbon nucleus.[6] Consequently, the chemical shift of the -CH₂I carbon is shifted dramatically upfield, often appearing between -10 and 10 ppm.[7][8] This is in stark contrast to the α-carbons of alkyl chlorides or bromides, which are deshielded. This upfield shift is a hallmark of a primary alkyl iodide.[9]
Predicted 13C NMR Chemical Shifts
Based on data from analogous structures, a predicted 13C NMR spectrum for N-Boc-3-iodomethylpiperidine in CDCl₃ is summarized below.
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |
| C=O | Boc Group (Carbamate) | 154.5 - 155.5 | Typical range for N-Boc carbonyls.[2][3][4] |
| C(CH₃)₃ | Boc Group (Quaternary) | 79.0 - 80.5 | Characteristic quaternary carbon signal for the Boc group.[2][3] |
| C(CH₃)₃ | Boc Group (Methyls) | 28.3 - 28.7 | Highly conserved signal for the three equivalent methyls of the Boc group.[2][3] |
| C2, C6 | Piperidine Ring (α to N) | 45.0 - 50.0 | Deshielded due to proximity to the electron-withdrawing nitrogen of the carbamate.[2] |
| C3 | Piperidine Ring (CH) | 33.0 - 38.0 | Aliphatic methine carbon, shift influenced by both the ring and substituent. |
| C4 | Piperidine Ring (CH₂) | 25.0 - 30.0 | Standard aliphatic methylene carbon in a six-membered ring. |
| C5 | Piperidine Ring (CH₂) | 23.0 - 28.0 | Standard aliphatic methylene carbon in a six-membered ring. |
| CH₂I | Iodomethyl Group | 5.0 - 10.0 | Strong shielding due to the heavy atom effect of iodine.[7][8][9] |
A Comparative Guide to Characterization Techniques
While 13C NMR is powerful, it forms part of a suite of analytical tools. A robust characterization strategy leverages the complementary nature of different techniques.
| Technique | Information Provided for N-Boc-3-iodomethylpiperidine | Strengths | Limitations |
| 13C NMR | Provides a count of non-equivalent carbons and their electronic environment. Confirms the carbon skeleton, presence of the Boc group, and the unique upfield shift of the CH₂I carbon. | Direct evidence of the carbon framework. Highly sensitive to the local electronic environment of each carbon. | Relatively low sensitivity (requires more sample or longer acquisition time). Does not show proton-proton coupling. |
| 1H NMR | Shows the number of distinct proton environments, their integration (ratio), and splitting patterns (J-coupling), revealing connectivity between adjacent protons. | High sensitivity. Provides detailed connectivity information through spin-spin coupling. | Can have overlapping signals in complex regions of the spectrum, making interpretation difficult without 2D techniques. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, confirming the molecular weight of the compound. Fragmentation patterns can provide structural clues. | Extremely high sensitivity. Provides definitive molecular weight. | Does not provide information on the specific arrangement of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups by their vibrational frequencies. A strong absorption around 1690-1700 cm⁻¹ confirms the C=O stretch of the Boc group's carbamate. | Fast and simple to perform. Excellent for confirming the presence or absence of key functional groups. | Provides limited information about the overall molecular structure and carbon skeleton. |
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
This protocol outlines the steps for obtaining a quantitative 13C NMR spectrum. The causality behind each step is explained to ensure a robust, self-validating methodology.
Objective: To obtain a proton-decoupled 13C NMR spectrum of N-Boc-3-iodomethylpiperidine for structural verification.
Materials:
-
N-Boc-3-iodomethylpiperidine (~20-50 mg)
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
-
5 mm NMR Tube
-
Pasteur Pipette
-
NMR Spectrometer (e.g., 400 or 500 MHz)
Procedure:
-
Sample Preparation:
-
Action: Weigh 20-50 mg of the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.
-
Rationale: This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time. CDCl₃ is a common solvent for nonpolar to moderately polar organic molecules and its deuterium signal is used for field-frequency locking by the spectrometer.[7][8]
-
-
Transfer to NMR Tube:
-
Action: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Rationale: The solution height must be sufficient to cover the detection coils of the NMR probe (typically ~4-5 cm) for optimal signal detection.
-
-
Instrument Setup:
-
Action: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve high homogeneity.
-
Rationale: Locking ensures the stability of the magnetic field during the experiment. Shimming corrects for field inhomogeneities, resulting in sharp, symmetrical peaks, which is critical for accurate chemical shift determination.
-
-
Acquisition Parameters:
-
Action: Set up a standard proton-decoupled 13C NMR experiment. Key parameters include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width: ~220-240 ppm to ensure all signals, from the downfield carbonyl to potentially upfield alkyl signals, are captured.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for the proper relaxation of quaternary carbons, ensuring their signals are not attenuated.
-
Number of Scans (ns): Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
Rationale: Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making interpretation easier. The choice of relaxation delay is critical for obtaining quantitatively reliable data, especially for the non-protonated carbons of the Boc group.
-
-
Data Processing:
-
Action: After acquisition, apply an exponential multiplication (line broadening of ~1-2 Hz) to the Free Induction Decay (FID), followed by a Fourier Transform (FT). Phase the resulting spectrum and perform a baseline correction.
-
Rationale: Line broadening improves the signal-to-noise ratio at the cost of a slight decrease in resolution. Phasing and baseline correction are essential for accurate peak picking and integration.
-
-
Referencing:
-
Action: Calibrate the chemical shift axis by setting the residual CDCl₃ solvent peak to its known value of 77.16 ppm.[2] If TMS was added, its signal should be set to 0 ppm.
-
Rationale: Proper referencing is essential for comparing the experimental spectrum to literature values and ensuring data accuracy and reproducibility.
-
Visualization of the Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a synthesized compound like N-Boc-3-iodomethylpiperidine, integrating multiple analytical techniques for unambiguous structure confirmation.
Caption: Workflow for structural confirmation of N-Boc-3-iodomethylpiperidine.
References
- Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.
- RSC Publishing. (1972). Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides.
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- ResearchGate. Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules.
- The Royal Society of Chemistry. Supplementary Information.
- Doc Brown's Chemistry. 13C nmr spectrum of iodoethane C2H5I CH3CH2I.
- Doc Brown's Chemistry. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I.
- CuI-NPs catalyzed mechanochemical-assisted N-Boc protection of organic amines.
- National Institutes of Health (NIH). (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- ACS Publications. (2002). Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
- SpectraBase. Iodomethane - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Deshielding of carbon-13 nuclei by attached iodine atoms. Solvent effects on carbon-13 chemical shifts in alkyl iodides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate and its Structural Elucidation
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. For researchers and scientists working with complex heterocyclic scaffolds, such as piperidine derivatives, a deep understanding of their analytical behavior is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of a key synthetic intermediate, tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. We will dissect its expected fragmentation under electrospray ionization (ESI) conditions and compare this powerful technique with other instrumental methods, offering a comprehensive perspective on its structural elucidation.
The Subject Molecule: A Versatile Building Block
This compound is a valuable building block in medicinal chemistry, featuring a piperidine core, a reactive iodomethyl substituent, and a bulky tert-butoxycarbonyl (Boc) protecting group. The interplay of these functionalities dictates its fragmentation behavior in the mass spectrometer, providing a unique fingerprint for its identification.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): A Detailed Fragmentation Analysis
Electrospray ionization is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, as the precursor ion in the mass spectrum. For this compound (molecular weight: 325.17 g/mol ), the expected precursor ion in positive ion mode would be observed at m/z 326. Tandem mass spectrometry (MS/MS) of this precursor ion, through collision-induced dissociation (CID), reveals a cascade of characteristic fragment ions.
Predicted Fragmentation Pathways
The fragmentation of the [M+H]⁺ ion of this compound is primarily driven by the lability of the Boc group and the piperidine ring structure. The following pathways are predicted based on established fragmentation mechanisms of N-Boc protected amines and piperidine derivatives.
Diagram of the Predicted ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Key Fragmentation Events:
-
Loss of Isobutene (C₄H₈, 56 Da): This is a hallmark fragmentation of the Boc group, proceeding through a six-membered ring transition state to yield a carbamic acid intermediate at m/z 270.[1]
-
Decarboxylation (CO₂, 44 Da): The carbamic acid intermediate readily loses carbon dioxide to form the protonated 3-(iodomethyl)piperidine at m/z 226.[1]
-
Loss of the Entire Boc Group (C₅H₉O₂, 101 Da): A direct cleavage of the N-C(O) bond can lead to the loss of the entire Boc group as a neutral radical, resulting in an ion at m/z 225.
-
Loss of a tert-butyl cation (C₄H₉⁺, 57 Da): A common fragmentation pathway for tert-butyl esters and carbamates is the formation of the stable tert-butyl cation, leaving a fragment at m/z 269.
-
Cleavage of the C-I Bond: The relatively weak carbon-iodine bond can undergo homolytic cleavage, leading to the loss of an iodine radical (•I, 127 Da), which would produce a fragment ion at m/z 199.
-
Loss of the Iodomethyl Group (•CH₂I, 141 Da): Alpha-cleavage adjacent to the piperidine ring can result in the loss of the iodomethyl radical, generating a stable N-Boc piperidinyl cation at m/z 184.
Table 1: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]⁺ = m/z 326)
| Proposed Fragment Ion | m/z (Th) | Neutral Loss |
| [M+H - C₄H₈]⁺ | 270.04 | Isobutene (56.11 Da) |
| [M+H - C₄H₈ - CO₂]⁺ | 226.00 | Isobutene + Carbon Dioxide (100.12 Da) |
| [M+H - C₅H₉O₂]⁺ | 225.00 | Boc radical (101.12 Da) |
| [M+H - C₄H₉]⁺ | 269.04 | tert-butyl radical (57.12 Da) |
| [M+H - I]⁺ | 199.10 | Iodine radical (126.90 Da) |
| [M+H - CH₂I]⁺ | 184.13 | Iodomethyl radical (140.94 Da) |
Comparative Analysis with Alternative Techniques
While mass spectrometry provides invaluable molecular weight and structural information, a comprehensive characterization often relies on the synergy of multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation.
-
¹H NMR: Would provide detailed information on the proton environment, including the characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the diastereotopic protons of the piperidine ring, and the iodomethyl group (a doublet).
-
¹³C NMR: Would confirm the number of unique carbon atoms and their chemical environment, including the carbonyl of the Boc group (around 155 ppm), the carbons of the piperidine ring, and the iodomethyl carbon.
Comparison: NMR provides definitive connectivity information, which is inferred in MS. However, MS is significantly more sensitive, requiring much less sample, and can be easily coupled to chromatographic separation techniques for mixture analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful analytical tool.
-
Applicability: The target molecule may have limited volatility due to its molecular weight and polarity. Derivatization might be necessary to improve its chromatographic behavior, though this adds complexity to the analysis. The thermal stability of the Boc group can also be a concern, as in-source fragmentation or degradation can occur at elevated injector temperatures.
-
Fragmentation: Electron ionization (EI) used in GC-MS is a "hard" ionization technique, leading to extensive fragmentation. The resulting spectrum would likely be dominated by fragments from the Boc group (e.g., m/z 57 for the tert-butyl cation) and the piperidine ring. The molecular ion may be weak or absent.
Comparison: LC-MS with ESI is generally preferred for this type of molecule due to its non-destructive ionization, allowing for the observation of the intact protonated molecule. GC-MS can be a valuable tool for identifying more volatile impurities in a sample.
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the ESI-MS and ESI-MS/MS spectra of this compound.
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile. Further dilute to 1-10 µg/mL with the initial mobile phase.
-
LC-MS Method (Optional, for sample introduction):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Direct Infusion (Alternative to LC): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan (MS1): Scan from m/z 100 to 500 to identify the [M+H]⁺ ion.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 326) as the precursor and acquire the product ion spectrum. Optimize the collision energy (typically 10-30 eV) to achieve a rich fragmentation pattern.
-
Diagram of the Analytical Workflow
Caption: A comparative workflow for the structural characterization of the target molecule.
Conclusion: An Integrated Approach to Structural Certainty
The structural elucidation of this compound is most effectively achieved through a multi-technique approach. ESI-MS/MS provides rapid and sensitive analysis, yielding a characteristic fragmentation pattern that is highly informative for confirming the molecular weight and key structural motifs, particularly the N-Boc group and the iodomethyl substituent. While NMR spectroscopy remains the definitive tool for establishing atomic connectivity, its lower sensitivity and throughput can be complemented by the speed of mass spectrometry. GC-MS, although potentially challenging for this specific molecule, can offer valuable insights into volatile impurities. By understanding the principles behind the fragmentation of this versatile building block and judiciously applying a combination of analytical techniques, researchers can confidently advance their drug discovery and development programs.
References
- Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 2025, 46(1): 40-47. [Link]
- Mass Spectrometry - Fragmentation P
- Fragmentation (mass spectrometry). Wikipedia. [Link]
- GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Collision-induced dissoci
Sources
A Comparative Guide to HPLC Methodologies for the Purity Analysis of Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Introduction
Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds, particularly those featuring a piperidine scaffold.[1] The piperidine ring is a fundamental heterocyclic motif in numerous drugs, and its precise functionalization is critical to the final Active Pharmaceutical Ingredient's (API) efficacy and safety.[2] Consequently, the purity of this intermediate is of paramount importance, as any impurities can propagate through the synthetic route, potentially leading to final products with altered pharmacological profiles or unacceptable toxicity.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into a traditional Reversed-Phase (RP-HPLC) C18-based method and an alternative approach using a Phenyl-Hexyl stationary phase, which offers orthogonal selectivity. The objective is to equip researchers, scientists, and drug development professionals with the technical rationale and experimental data needed to select the most appropriate analytical method for their specific requirements, whether for routine quality control or comprehensive stability testing.
The development of a robust, stability-indicating HPLC method is a regulatory expectation and a scientific necessity.[3][4][5] Such a method must be capable of separating the main compound from its potential process-related impurities and degradation products that may arise under various stress conditions.[6] This guide is structured to not only present protocols but to explain the scientific reasoning behind the choice of columns, mobile phases, and other chromatographic parameters, ensuring a self-validating and trustworthy analytical system.
Understanding the Analyte and Potential Impurities
Before developing a separation method, understanding the physicochemical properties of the analyte and its likely impurities is crucial.
-
Analyte: this compound possesses a moderately polar piperidine ring, a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group, and a reactive iodomethyl functional group. The carbamate moiety provides a chromophore for UV detection, albeit a weak one, with maximum absorbance expected in the low UV range (around 210-220 nm).
-
Potential Impurities:
-
Process Impurities: Unreacted starting materials or by-products from synthesis.
-
Degradation Products: The molecule has several potential degradation pathways.[7][8][9]
-
Hydrolysis: The iodomethyl group can hydrolyze to the corresponding hydroxymethyl derivative, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
-
Deprotection: The acid-labile Boc group can be cleaved to yield 3-(iodomethyl)piperidine.[10]
-
Elimination: Base-catalyzed elimination could lead to the formation of an unsaturated piperidine derivative.
-
Oxidation: The piperidine nitrogen is susceptible to oxidation, potentially forming an N-oxide.[8]
-
-
A successful stability-indicating method must be able to resolve the parent compound from all these potential impurities.[11]
Methodology Comparison: C18 vs. Phenyl-Hexyl
We will compare two RP-HPLC methods. The primary difference lies in the stationary phase chemistry, which is the main driver of selectivity in HPLC.[12]
-
Method A: The Workhorse (C18 Column): C18 (octadecylsilane) columns are the most widely used in RP-HPLC due to their high hydrophobicity and versatility.[13] Separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Method B: The Alternative Selectivity (Phenyl-Hexyl Column): Phenyl-Hexyl columns provide a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, they offer π-π interactions between the phenyl rings and aromatic or unsaturated analytes. While our target analyte is not aromatic, this phase often provides unique selectivity for compounds with polarizable groups and can differentiate subtle structural differences.
Experimental Workflow
The overall process for method comparison follows a logical sequence from preparation to analysis and interpretation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijtsrd.com [ijtsrd.com]
- 5. scispace.com [scispace.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. glsciencesinc.com [glsciencesinc.com]
A Comparative Guide to the GC-MS Analysis of Impurities in tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate
<
Introduction
In the landscape of pharmaceutical development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are not merely a regulatory formality but a cornerstone of drug safety and efficacy. Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Its purity profile directly impacts the quality of the final drug product. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of impurities in this critical intermediate. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare its performance against alternative analytical techniques, grounded in scientific principles and adherence to international guidelines.
The inherent structure of this compound, a halogenated organic compound, presents unique analytical challenges. The presence of iodine makes it amenable to sensitive detection by certain techniques, but also susceptible to degradation, potentially introducing further impurities. Therefore, a robust and validated analytical method is paramount. This guide is intended for researchers, scientists, and drug development professionals to aid in establishing effective impurity control strategies.
The Primacy of GC-MS in Halogenated Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and often preferred technique for the analysis of volatile and semi-volatile compounds, a category to which our target analyte and many of its potential impurities belong.[1] The choice of GC-MS is underpinned by several key advantages:
-
High Chromatographic Resolution: The gas chromatograph provides excellent separation of complex mixtures into individual components based on their volatility and interaction with the stationary phase. This is crucial for distinguishing structurally similar impurities.
-
Definitive Identification: The mass spectrometer offers unparalleled specificity. By providing mass-to-charge ratio information and fragmentation patterns, it allows for the confident identification of known and unknown impurities. This is a significant advantage over less specific detectors.[2]
-
High Sensitivity: Modern GC-MS systems can achieve low detection limits, which is essential for quantifying impurities that may be present at trace levels, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5][6][7]
The analysis of halogenated organic compounds by GC-MS is a well-established field, with methodologies adaptable to the specific challenges posed by this compound.[2][8][9][10][11]
Potential Impurities in this compound
A thorough understanding of the synthetic route and potential degradation pathways is critical for anticipating the types of impurities that may be present. Common impurities could arise from:
-
Starting Materials and Reagents: Unreacted starting materials such as (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, and reagents used in the iodination step.[12]
-
Byproducts of the Synthesis: Side reactions can lead to the formation of structurally related compounds.
-
Degradation Products: The compound may degrade upon exposure to heat, light, or incompatible materials, potentially leading to de-iodination or other structural changes.
A hypothetical list of potential impurities is presented in Table 1.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Potential Origin |
| tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | Unreacted starting material |
| 3-(Iodomethyl)piperidine | C6H12IN | Incomplete Boc-protection or degradation |
| Di-tert-butyl dicarbonate | C10H18O5 | Reagent from Boc-protection step |
| tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate | C11H20ClNO2 | Impurity from iodinating reagent |
Experimental Workflow: A Step-by-Step Protocol for GC-MS Analysis
The following protocol outlines a robust method for the GC-MS analysis of impurities in this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.
Diagram of the GC-MS Experimental Workflow
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Blogs | Restek [discover.restek.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. tasianinch.com [tasianinch.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate with its bromo and chloro analogs
An Application Scientist's Guide to Selecting the Right Building Block: A Comparative Analysis of tert-Butyl 3-(Halomethyl)piperidine-1-carboxylates
In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold is a cornerstone, featured in a multitude of approved therapeutics and clinical candidates.[1][2] Its prevalence drives a continuous need for versatile and efficient building blocks for its elaboration. Among these, tert-butyl 3-(halomethyl)piperidine-1-carboxylates serve as critical electrophilic synthons for introducing the 3-methylpiperidine moiety via nucleophilic substitution.
This guide provides an in-depth comparison of the iodo, bromo, and chloro analogs of this important building block. The choice of halogen has profound implications for reactivity, stability, and cost-effectiveness, directly impacting reaction outcomes and the feasibility of a synthetic campaign. We will delve into the fundamental principles governing their reactivity, present a comparative analysis of their practical attributes, and provide representative experimental protocols to guide researchers in making an informed selection for their specific synthetic challenges.
The utility of these reagents hinges on their performance in nucleophilic substitution reactions, predominantly following a bimolecular (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the halide, which departs as a leaving group. The rate of this reaction is critically dependent on the identity of the halogen.[3][4][5]
The established order of reactivity for primary alkyl halides in SN2 reactions is:
This trend is governed by two primary electronic and physical factors:
-
Carbon-Halogen (C-X) Bond Strength : The C-X bond must be broken during the reaction. The strength of this bond decreases down the halogen group (C-Cl > C-Br > C-I).[4][7] The carbon-iodine bond is the longest and weakest, requiring the least energy to cleave, thus leading to a faster reaction rate.[4][7]
-
Halide Ion Stability : A good leaving group is one that is stable on its own after it departs with the electron pair from the former bond.[8][9] The stability of the halide anions increases down the group (I⁻ > Br⁻ > Cl⁻). This is because the iodide ion is the largest and most polarizable, allowing the negative charge to be dispersed over a larger volume. This stability also correlates with the acidity of their conjugate acids (HI > HBr > HCl), with the strongest acid (HI) producing the most stable (and weakest) conjugate base (I⁻).[10] Weaker bases are better leaving groups.[8][9][10]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Which alkyl halide is more reactive in an SN2 reaction with a giv... | Study Prep in Pearson+ [pearson.com]
- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Iodomethyl vs. Tosylmethyl Piperidine Derivatives in Drug Discovery
In the landscape of modern drug discovery, piperidine scaffolds are foundational building blocks, integral to the structure of numerous pharmaceuticals.[1][2] Their prevalence stems from their ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. Consequently, the efficient and predictable functionalization of the piperidine ring is a critical task for medicinal chemists. This guide provides an in-depth comparison of two common electrophilic intermediates used for this purpose: iodomethyl- and tosylmethyl-piperidine derivatives. We will explore the mechanistic nuances that dictate their reactivity, present comparative data, and offer practical guidance for their application in synthesis.
The Decisive Role of the Leaving Group: A Mechanistic Overview
The utility of both iodomethyl and tosylmethyl piperidine derivatives lies in their ability to act as electrophiles in nucleophilic substitution reactions, most commonly following a bimolecular (SN2) pathway. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of a leaving group.[3] The efficiency of this process is profoundly influenced by the stability of the departing species, the leaving group.
A superior leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departure.[4]
-
Iodide (I⁻): As the conjugate base of a strong acid (hydroiodic acid, HI, pKa ≈ -10), iodide is an excellent leaving group. Its large atomic radius allows for the negative charge to be dispersed over a large volume, enhancing its stability.[5]
-
Tosylate (TsO⁻): The tosylate anion is the conjugate base of p-toluenesulfonic acid (pTsOH), a very strong acid (pKa ≈ -2.8). Its exceptional stability is derived from the delocalization of the negative charge across three oxygen atoms through resonance.[4]
While both are considered excellent leaving groups, tosylate is generally superior to iodide. The resonance stabilization in the tosylate anion makes it a more stable species in solution compared to the iodide ion.[4]
}
Figure 1: Generalized SN2 Reaction Mechanism.
Comparative Reactivity: A Data-Driven Analysis
In SN2 reactions, the rate is dependent on both the substrate and the nucleophile.[6] The choice of leaving group can significantly impact reaction kinetics. While tosylates are thermodynamically more stable, the reactivity landscape can be nuanced.
| Leaving Group | Relative Rate (vs. Cl) | Nucleophile | Solvent |
| Iodide | 200 | Thiocyanate (SCN⁻) | Acetone |
| Tosylates | 50 | Thiocyanate (SCN⁻) | Acetone |
| Bromide | 10 | Thiocyanate (SCN⁻) | Acetone |
| Chloride | 1 | Thiocyanate (SCN⁻) | Acetone |
This table presents generalized relative reactivity data for illustrative purposes. Actual rates can vary based on specific substrates and conditions.
Interestingly, while tosylate is an excellent leaving group, iodide often exhibits faster reaction rates in SN2 reactions, particularly with soft nucleophiles in polar aprotic solvents.[7] This can be attributed to the "softness" of the iodide ion, which aligns well with soft nucleophiles according to Hard-Soft Acid-Base (HSAB) theory. However, with harder nucleophiles, such as alkoxides, tosylates can be more reactive.[7][8]
In some cases, the steric bulk of the tosylate group can also influence reactivity, potentially favoring elimination side reactions over substitution, especially with hindered substrates.[9]
Experimental Protocols
To provide a practical context, we outline general protocols for the synthesis and subsequent nucleophilic substitution of N-Boc-4-(iodomethyl)piperidine and N-Boc-4-(tosyloxymethyl)piperidine.
Protocol 1: Synthesis of N-Boc-4-(tosyloxymethyl)piperidine
This protocol details the conversion of a primary alcohol on the piperidine scaffold to its corresponding tosylate.[10]
Materials:
-
N-Boc-4-(hydroxymethyl)piperidine (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Pyridine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of N-Boc-4-(iodomethyl)piperidine via Finkelstein Reaction
This protocol describes the conversion of the tosylate to the corresponding iodide. The Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the sodium tosylate byproduct in acetone.[11]
Materials:
-
N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq.)
-
Sodium iodide (NaI) (1.5 eq.)
-
Acetone, anhydrous
Procedure:
-
Dissolve N-Boc-4-(tosyloxymethyl)piperidine in anhydrous acetone in a round-bottom flask.
-
Add sodium iodide to the solution.
-
Reflux the reaction mixture with stirring for 2-4 hours. The formation of a white precipitate (sodium tosylate) indicates reaction progress.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: General Nucleophilic Substitution
This protocol details a general procedure for the displacement of the leaving group with a nucleophile, for instance, sodium azide.[10]
Materials:
-
N-Boc-4-(iodomethyl)piperidine or N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the piperidine derivative in anhydrous DMF in a round-bottom flask.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
}
Figure 2: Synthetic workflow for piperidine functionalization.
Practical Considerations and Recommendations
Synthesis and Stability:
-
Tosylates are typically prepared in one step from the corresponding alcohol. This is often a high-yielding and straightforward transformation.
-
Iodides are frequently synthesized from tosylates or mesylates via the Finkelstein reaction.[12] While an extra step, it is generally efficient.
-
Alkyl iodides can be light-sensitive and may decompose over time, often requiring storage in the dark and under an inert atmosphere. Tosylates generally exhibit greater bench stability.
Choosing the Right Reagent:
-
For speed and reactivity with soft nucleophiles: The iodomethyl derivative is often the preferred choice. Its higher reactivity can lead to shorter reaction times and milder conditions.
-
For stability and use with hard nucleophiles: The tosylmethyl derivative is a robust and reliable option. Its stability makes it easier to handle and store, and it performs well with a wide range of nucleophiles.
-
To avoid an extra synthetic step: Direct tosylation of the alcohol is more step-economical than proceeding through the tosylate to the iodide.
Conclusion
Both iodomethyl- and tosylmethyl-piperidine derivatives are valuable tools in the medicinal chemist's arsenal for the synthesis of complex drug candidates. The choice between them is not always clear-cut and depends on the specific nucleophile, desired reaction kinetics, and overall synthetic strategy. A thorough understanding of the underlying principles of leaving group ability and SN2 reactivity, as outlined in this guide, is paramount for making informed decisions in the rational design of synthetic routes.
References
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
- O'Connor, S., et al. (2020). Piperidine-based drug discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Unknown. (n.d.). Alkyl Iodide. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- University of Calgary. (n.d.).
- Chemistry Stack Exchange. (2018).
- Organic Chemistry Portal. (n.d.).
- Utah Tech University. (n.d.). Nucleophilic Substitution. [Link]
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
- Unknown. (n.d.). Nucleophilic Substitution Reactions. [Link]
- Química Organica.org. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]
- LibreTexts Chemistry. (2024). 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
- Organic Chemistry Portal. (2006). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. [Link]
- Chem LibreTexts. (n.d.). NS10.
- Reddit. (2023). Tosylate vs. iodide reactivity in Williamson synthesis?. [Link]
- Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]
A Comparative Guide to Advanced Alkylating Agents: The Strategic Advantages of tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate
Introduction: The Quest for Precision in Molecular Assembly
In the intricate world of medicinal chemistry and drug development, the covalent attachment of molecular fragments—a process known as alkylation—is a cornerstone of synthesis. Traditional alkylating agents, while foundational, often present challenges of non-specific reactivity and toxicity, legacies of their origins in early chemotherapy research.[1] Modern drug discovery, however, demands a higher level of precision. The goal is not simply to alkylate, but to introduce complex, functionally significant scaffolds onto a lead molecule with surgical accuracy.
This guide provides an in-depth comparison of alkylating agents, focusing on the distinct advantages offered by tert-butyl 3-(iodomethyl)piperidine-1-carboxylate . We will explore how its unique structural architecture overcomes the limitations of simpler reagents, providing researchers with a powerful tool for building next-generation therapeutics. The piperidine motif is a highly valued "privileged scaffold" in pharmaceuticals, appearing in numerous biologically active compounds.[2][3] The ability to introduce this scaffold cleanly and efficiently is therefore of paramount importance.
The Landscape of Alkylating Agents: A Primer
Alkylating agents function by creating a reactive electrophilic center that forms a covalent bond with a nucleophile, such as an amine or thiol.[4] They are broadly categorized by their reaction kinetics, primarily SN1 and SN2 mechanisms.[5]
-
Classical Alkylating Agents (e.g., Nitrogen Mustards, Alkyl Sulfonates): These are often highly reactive and cytotoxic, designed to damage DNA in rapidly dividing cancer cells.[6][7] While effective in oncology, their indiscriminate nature makes them unsuitable for precise synthetic applications where functional group tolerance is key.
-
Simple Alkyl Halides (e.g., Methyl Iodide, Benzyl Bromide): These are workhorses in organic synthesis for adding small alkyl groups. However, they do not contribute significant structural complexity or introduce desirable pharmacophoric features. Over-alkylation is also a common challenge.[8]
The limitations of these traditional agents highlight the need for reagents that are not only reactive but also selective and capable of transferring structurally significant fragments.
Dissecting the Advantage: this compound
The efficacy of this compound stems from the synergistic interplay of its three key structural components: the piperidine scaffold, the Boc protecting group, and the iodomethyl reactive group.
Figure 1: A diagram illustrating how the structural features of this compound directly translate to key synthetic advantages.
Key Advantages Explained:
-
Direct Introduction of a Privileged Scaffold: Unlike agents that merely add a methyl or ethyl group, this reagent installs a complete, N-protected piperidine ring. This is a highly efficient strategy for incorporating a proven pharmacophore, accelerating structure-activity relationship (SAR) studies.[2][9]
-
Controlled Reactivity and Selectivity: The tert-butoxycarbonyl (Boc) group is the cornerstone of this reagent's precision. It serves two roles:
-
Deactivation: It temporarily protects the piperidine nitrogen, rendering it non-nucleophilic. This prevents the reagent from reacting with itself and allows for clean mono-alkylation of the target substrate.[10]
-
Steric Directing: The bulk of the Boc group can influence the conformation of the piperidine ring, enhancing regioselectivity in certain reactions.[9]
-
-
Superior Reactivity Profile: Iodine is an excellent leaving group, making the iodomethyl moiety significantly more reactive than its bromo- or chloro-analogs. This enhanced reactivity allows alkylation reactions to proceed under milder conditions (e.g., lower temperatures, weaker bases), which is critical for preserving sensitive functional groups elsewhere in the target molecule.
-
Access to Chiral Building Blocks: This reagent is commercially available as racemic, (R)-, and (S)-enantiomers.[11] This provides medicinal chemists with direct access to stereochemically defined building blocks, a critical requirement for developing selective and potent drug candidates.
Comparative Performance Data
The theoretical advantages of this compound are borne out in its practical application. The following table compares its key performance metrics against other common classes of alkylating agents.
| Feature | This compound | 1-Boc-3-(bromomethyl)piperidine | Methyl Iodide | Nitrogen Mustards (e.g., Mechlorethamine) |
| Function | Introduces a protected piperidine scaffold | Introduces a protected piperidine scaffold | Methylation | Non-specific cytotoxic alkylation |
| Relative Reactivity | High | Moderate | High | Very High (forms aziridinium ion) |
| Typical Base | Mild (e.g., K₂CO₃, DIPEA) | Moderate to Strong (e.g., NaH, K₂CO₃) | Mild (e.g., K₂CO₃) | Not applicable (spontaneous activation) |
| Reaction Temp. | Room Temp to 50°C | 50°C to 100°C | 0°C to Room Temp | Physiological Temp |
| Selectivity | High (for target nucleophile) | Good | Moderate (risk of over-alkylation) | Low (reacts with DNA, proteins, water) |
| Byproducts | Iodide salts (benign) | Bromide salts (benign) | Iodide salts (benign) | HCl, various cellular adducts |
| Handling Safety | Standard organic reagent precautions | Standard organic reagent precautions | Volatile, toxic, light-sensitive | Extremely toxic, vesicant, carcinogenic[1] |
| Application | Scaffold synthesis in drug discovery | Scaffold synthesis in drug discovery | Simple functional group modification | Cancer chemotherapy[7] |
Experimental Protocols: A Practical Demonstration
To illustrate the practical utility and superior handling of this compound, we provide a detailed protocol for the N-alkylation of a model primary amine, 4-methoxy aniline.
Protocol: N-Alkylation of 4-Methoxyaniline
This procedure details the selective mono-alkylation of a primary aromatic amine, a common transformation in pharmaceutical synthesis.
Rationale: We use potassium carbonate (K₂CO₃), a mild inorganic base, which is sufficient to deprotonate the amine nucleophile without causing unwanted side reactions. Acetonitrile is chosen as the solvent for its polarity and appropriate boiling point. The reaction proceeds cleanly at a slightly elevated temperature to ensure a reasonable reaction rate.
Figure 2: Standard experimental workflow for the N-alkylation of an amine using this compound.
Materials:
-
This compound (1.0 eq, 325 mg, 1.0 mmol)[12]
-
4-Methoxyaniline (1.1 eq, 135 mg, 1.1 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq, 276 mg, 2.0 mmol)
-
Acetonitrile (CH₃CN), anhydrous (10 mL)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard work-up and purification glassware/reagents
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-methoxyaniline, potassium carbonate, and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add this compound to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50°C and allow it to stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-16 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KI). c. Rinse the filter cake with a small amount of acetonitrile or ethyl acetate. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This self-validating protocol, with its straightforward work-up and purification, consistently yields the desired product in high purity, demonstrating the reagent's reliability and ease of use.
Conclusion
This compound is more than just an alkylating agent; it is a sophisticated molecular delivery system. Its key advantages—the ability to introduce a privileged piperidine scaffold, the precise reactivity control afforded by the Boc group, and the enhanced reaction kinetics from the iodomethyl group—position it as a superior choice for complex molecule synthesis in drug discovery. By enabling cleaner reactions under milder conditions, it allows researchers to build complex molecular architectures with greater efficiency and confidence, accelerating the path from initial design to viable drug candidate.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Modern Drug Discovery.
- Oncohema Key. (2016, May 27). Alkylating Agents.
- Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.
- MCE. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- National Center for Biotechnology Information. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine.
- Ali, M. H., et al. (2025, December 6). Development of heterocyclic-based anticancer agents: A comprehensive review. ResearchGate.
- Lamoureux, G., & Agüero, C. (2025, August 9). A comparison of several modern alkylating agents. ResearchGate.
- Slideshare. (n.d.). Alkylating agents - Medicinal Chemistry.
- BioPharma Notes. (2020, December 27). Alkylating agents.
- Oronsky, B., et al. (2012, August 1). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. PMC - NIH.
- ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system.
- Foley, D. J., et al. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
- Sigma-Aldrich. (n.d.). tert-Butyl (3R)-3-(iodomethyl)piperidine-1-carboxylate.
- Fluorochem. (n.d.). (S)-tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate.
Sources
- 1. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 7. Alkylating agents - BioPharma Notes [biopharmanotes.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fluorochem.co.uk [fluorochem.co.uk]
- 12. This compound | 253177-03-6 [sigmaaldrich.com]
Alternative reagents for the introduction of a piperidin-3-ylmethyl moiety
An In-Depth Guide to Alternative Reagents for the Introduction of a Piperidin-3-ylmethyl Moiety
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its favorable physicochemical properties often impart improved solubility, metabolic stability, and target engagement. Specifically, the piperidin-3-ylmethyl moiety serves as a critical linker or pharmacophoric element, providing a flexible three-dimensional vector from the core piperidine scaffold.
The selection of a synthetic route to introduce this moiety is a crucial decision, directly impacting yield, purity, scalability, and the overall efficiency of a drug discovery campaign. While seemingly straightforward, the choice of reagents and strategy can be complex, with each approach offering a unique profile of advantages and limitations. This guide provides an in-depth comparison of the primary synthetic strategies for installing a piperidin-3-ylmethyl group, moving beyond simple protocols to explain the underlying chemical principles and provide field-proven insights to guide your experimental design.
The most direct and frequently employed method for forging a bond to the piperidin-3-ylmethyl group is through nucleophilic substitution using a pre-functionalized electrophile, typically 3-(chloromethyl)piperidine hydrochloride.[2][3]
Causality Behind the Method
This strategy relies on the classic SN2 reaction mechanism. The chloromethyl group provides a potent electrophilic carbon, readily attacked by a wide range of nucleophiles (amines, thiols, alcohols, etc.). The reaction is often driven to completion by the irreversible formation of a new covalent bond. The use of the hydrochloride salt is a practical consideration, as it enhances the reagent's shelf-life and crystallinity, although it necessitates the use of a base in the reaction mixture to liberate the free piperidine and/or deprotonate the incoming nucleophile.[2]
Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol provides a general procedure for the reaction of 3-(chloromethyl)piperidine with a generic secondary amine nucleophile.
Materials:
-
3-(Chloromethyl)pyridine hydrochloride
-
Secondary amine (e.g., morpholine) (1.0 equivalent)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the amine).
-
Add 3-(chloromethyl)piperidine hydrochloride (1.1 eq.) to the mixture in one portion.
-
Stir the reaction mixture at 60 °C and monitor its progress using TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(piperidin-3-ylmethyl) product.
Performance Data
The direct alkylation approach is versatile, with reported yields varying based on the nucleophilicity and steric hindrance of the reacting partner.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Secondary Amine | Morpholine | K₂CO₃ | DMF | 60 | ~85-95 |
| Thiol | 4-methoxythiophenol | NaH | DMF | 25 | ~90 |
| Phenol | Phenol | K₂CO₃ | DMF | 80 | ~75-85 |
Yields are approximate and based on general procedures described in the literature.[2]
Workflow Diagram: Direct Alkylation
Sources
A Comparative Guide to the Quantitative Analysis of tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is paramount to ensuring the efficiency, reproducibility, and safety of a synthetic route. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the quantitative analysis of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate, a crucial building block in the synthesis of various pharmaceutical agents. This document will delve into the theoretical underpinnings, practical implementation, and comparative performance of each method, supported by experimental data and protocols, to empower you in selecting the most appropriate analytical strategy for your research needs.
Introduction to this compound and the Importance of its Quantification
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its piperidine core is a prevalent scaffold in many pharmaceuticals, and the iodomethyl group provides a reactive handle for introducing this moiety into a target structure. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability and controlled reactivity of the piperidine nitrogen during synthesis.
Given its role as a synthetic precursor, the precise quantification of this compound in a reaction mixture is critical for several reasons:
-
Reaction Monitoring and Optimization: Accurate measurement of the consumption of the starting material and the formation of the product allows for real-time monitoring of reaction progress, enabling the optimization of reaction conditions such as temperature, time, and catalyst loading.
-
Yield Determination: Precise quantification is fundamental for calculating the accurate yield of a reaction, a key metric in assessing the efficiency of a synthetic step.
-
Impurity Profiling: The quantification of unreacted starting material and the identification of by-products are essential for understanding the impurity profile of a reaction.[2] This information is crucial for developing effective purification strategies and ensuring the quality of the final active pharmaceutical ingredient (API).[3]
-
Process Safety and Control: In a manufacturing setting, the accurate monitoring of key intermediates is vital for process control and ensuring the safety and consistency of the production process.[4]
This guide will now explore the application of HPLC, GC-MS, and qNMR for the quantitative analysis of this important intermediate, providing a comparative framework to aid in method selection.
High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility, robustness, and high sensitivity.[5] For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity.
Principle of HPLC Analysis
In RP-HPLC, the sample is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. Compounds with higher polarity will have a greater affinity for the mobile phase and elute from the column more quickly, while less polar compounds will be retained longer by the stationary phase.[6] The separated components are then detected by a suitable detector, most commonly an ultraviolet (UV) detector.
A key consideration for the HPLC analysis of this compound is its lack of a strong UV chromophore. The Boc-protected piperidine ring does not absorb significantly in the typical UV range. Therefore, to achieve the necessary sensitivity for quantitative analysis, a pre-column derivatization step is often required to attach a UV-active tag to the molecule.[6] Alternatively, a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), can be used. However, derivatization followed by UV detection remains a common and cost-effective approach.
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
1. Sample Preparation and Derivatization:
-
Reaction Mixture Quenching: A defined volume of the reaction mixture is quenched at a specific time point by adding a suitable reagent to stop the reaction (e.g., a saturated solution of sodium thiosulfate to remove any unreacted iodine).
-
Extraction: The analyte of interest is extracted from the aqueous layer into an organic solvent (e.g., ethyl acetate). The organic layer is then dried and the solvent removed under reduced pressure.
-
Derivatization: The dried residue is redissolved in a suitable solvent (e.g., acetonitrile). A derivatizing agent, such as dansyl chloride or 4-nitrobenzoyl chloride, is added in the presence of a base (e.g., triethylamine) to facilitate the reaction. The mixture is then heated to ensure complete derivatization.[7]
-
Final Sample Preparation: The derivatized sample is diluted to a known volume with the mobile phase and filtered through a 0.45 µm syringe filter before injection into the HPLC system.[8]
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at the maximum absorbance of the derivative (e.g., 254 nm for a benzoyl derivative) |
| Injection Volume | 10 µL |
3. Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[9][10][11] Key validation parameters include:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12] This is often assessed through forced degradation studies.[13][14]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Hypothetical HPLC Method Validation Data
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% |
| LOD | 0.1 µg/mL | S/N ratio ≥ 3:1 |
| LOQ | 0.3 µg/mL | S/N ratio ≥ 10:1 |
| Specificity | No interference from degradation products | Peak purity > 0.995 |
Workflow Diagram
Caption: Workflow for HPLC analysis with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[17] It is particularly well-suited for the analysis of volatile and thermally stable compounds.
Principle of GC-MS Analysis
In GC, the sample is vaporized and injected into a heated column. An inert carrier gas (e.g., helium) carries the vaporized sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.
A significant challenge in the GC-MS analysis of this compound is its potential for thermal degradation. The Boc protecting group can be thermally labile, and the C-I bond in the iodomethyl group can also be susceptible to cleavage at the high temperatures typically used in GC inlets and columns. This can lead to inaccurate quantification and the formation of artifacts. Therefore, careful method development is required to minimize on-column degradation.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Reaction Mixture Quenching and Extraction: Similar to the HPLC sample preparation, the reaction is quenched, and the analyte is extracted into a suitable organic solvent.
-
Derivatization (Optional): To improve volatility and thermal stability, a derivatization step may be employed. For example, the Boc group could be removed and the resulting secondary amine derivatized with a more thermally stable group. However, for direct analysis, this step is omitted.
-
Final Sample Preparation: The extract is dried, and the solvent is exchanged for a more volatile and GC-compatible solvent (e.g., dichloromethane). The sample is then diluted to a known concentration and an internal standard is added for more accurate quantification.
2. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C (or lower to minimize degradation) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50 - 400 m/z |
| Quantification | Selected Ion Monitoring (SIM) of characteristic ions |
3. Method Validation:
The GC-MS method would also require validation according to ICH guidelines, with a particular focus on demonstrating the absence of significant on-column degradation.
Data Presentation
Table 2: Hypothetical GC-MS Method Validation Data
| Validation Parameter | Result | Acceptance Criteria (as per ICH Q2(R1)) |
| Linearity (r²) | 0.9985 | ≥ 0.995 |
| Range | 5 - 150 µg/mL | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 97.5% - 102.5% | 97.0% - 103.0% |
| Precision (RSD) | Repeatability: < 1.5%Intermediate: < 2.5% | Repeatability: ≤ 2.0%Intermediate: ≤ 3.0% |
| LOD | 0.5 µg/mL | S/N ratio ≥ 3:1 |
| LOQ | 1.5 µg/mL | S/N ratio ≥ 10:1 |
| Specificity | High (based on mass spectral data) | No co-eluting interferences |
Workflow Diagram
Caption: Workflow for GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that allows for the direct quantification of a substance in a sample without the need for a calibration curve of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Principle of qNMR Analysis
In a qNMR experiment, a known amount of an internal standard is added to a precisely weighed sample of the reaction mixture. The ¹H NMR spectrum is then acquired under specific conditions that ensure accurate integration of the signals. By comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard, the concentration of the analyte can be determined.
qNMR is a primary ratio method, meaning it can provide highly accurate and precise results. It is also non-destructive, and sample preparation is relatively straightforward. For this compound, the sharp singlet of the tert-butyl group is an ideal signal for quantification due to its high number of protons (9H) and its typical location in a clean region of the spectrum.
Experimental Protocol: qNMR
1. Sample Preparation:
-
Reaction Mixture Sampling: A precise weight or volume of the reaction mixture is taken.
-
Internal Standard Addition: A precisely weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is added to the sample. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or other components in the mixture.
-
Dissolution: The sample and internal standard are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Data Acquisition:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ |
| Pulse Sequence | A simple 1D proton experiment (e.g., zg30) |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals being integrated |
| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32) |
| Data Processing | Manual phasing and baseline correction |
3. Quantification:
The concentration of the analyte is calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_analyte / Molar_mass_standard) * (Mass_standard / Mass_sample)
Data Presentation
Table 3: Hypothetical qNMR Method Validation Data
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | Not applicable (primary method) | N/A |
| Accuracy (% Bias) | < 1.0% | ≤ 1.0% |
| Precision (RSD) | Repeatability: < 0.5%Intermediate: < 1.0% | Repeatability: ≤ 0.5%Intermediate: ≤ 1.0% |
| LOD | ~ 10 µg/mL | Dependent on spectrometer field strength and sample matrix |
| LOQ | ~ 30 µg/mL | Dependent on spectrometer field strength and sample matrix |
| Specificity | High (based on unique chemical shifts) | Resolved signals for analyte and standard |
Workflow Diagram
Caption: Workflow for qNMR analysis.
Comparison of Analytical Techniques
The choice of the most suitable analytical technique for the quantitative analysis of this compound depends on several factors, including the specific requirements of the analysis, the available instrumentation, and the desired level of accuracy and precision.
Table 4: Comparison of HPLC, GC-MS, and qNMR
| Feature | HPLC with Derivatization | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and boiling point | Nuclear magnetic resonance signal intensity |
| Specificity | Good, can be affected by co-eluting impurities | Very high (mass spectral data) | Very high (unique chemical shifts) |
| Sensitivity | Very high (sub-µg/mL) | High (µg/mL) | Moderate (µg/mL to mg/mL) |
| Accuracy | High | High (if no degradation) | Very high (primary method) |
| Precision | High | Good (can be affected by inlet discrimination) | Very high |
| Throughput | High | Moderate to high | Low to moderate |
| Sample Preparation | More complex (derivatization required) | Moderately complex | Simple |
| Instrumentation Cost | Moderate | High | Very high |
| Key Advantage | Widely available, high sensitivity | High specificity, good for volatile impurities | No need for analyte-specific calibration standards, high accuracy |
| Key Disadvantage | Derivatization adds complexity and potential for error | Potential for thermal degradation of the analyte | Lower sensitivity, higher instrument cost |
Conclusion and Recommendations
Each of the discussed analytical techniques offers a viable approach for the quantitative analysis of this compound in a reaction mixture, with distinct advantages and disadvantages.
-
HPLC with pre-column derivatization is a highly sensitive and robust method that is well-suited for routine analysis in a quality control setting. While the derivatization step adds complexity, it allows for the use of widely available HPLC-UV systems.
-
GC-MS provides excellent specificity due to the mass spectral data it generates. However, the potential for thermal degradation of the analyte is a significant concern that must be carefully addressed during method development. This method may be more suitable for identifying and quantifying volatile impurities in the reaction mixture.
-
qNMR stands out for its high accuracy and precision, and its ability to provide quantitative results without the need for an analyte-specific calibration curve. This makes it an excellent choice for the primary quantification of reference standards and for obtaining highly accurate yield calculations in a research and development setting. Its lower sensitivity and higher instrumentation cost may limit its use for routine, high-throughput analysis.
Ultimately, the optimal choice of analytical method will depend on the specific goals of the analysis. For high-throughput screening and routine monitoring, a validated HPLC method is often the most practical choice. For definitive identification and quantification, especially when high accuracy is required, qNMR is the superior technique. GC-MS can be a valuable tool for specialized applications, such as the analysis of volatile by-products. By understanding the principles and limitations of each method, researchers can make an informed decision to ensure the generation of high-quality, reliable data in their drug development endeavors.
References
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Labcompare. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- PubMed Central. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
- Journal of Pharmaceutical and Biomedical Analysis. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Research and Reviews: A Journal of Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- ResearchGate. (n.d.). hplc method validation for pharmaceuticals: a review.
- International Journal of Creative Research Thoughts. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Royal Society of Chemistry. (n.d.). Supplementary information.
- Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- GE Healthcare. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Symbiosis Online Publishing. (2024, December 27). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
- World Journal of Advanced Research and Reviews. (n.d.). Analytical method validation: A brief review.
- Journal of The American Society for Mass Spectrometry. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography-Mass Spectrometry.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.
- PubMed Central. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Royal Society of Chemistry. (n.d.). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information.
- ResearchGate. (2025, August 5). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate.
- PubChem. (n.d.). tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate.
- ChemRxiv. (n.d.). DiKTa ESI Final.
- Cellular, Molecular and Biomedical Reports. (n.d.). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects.
- JEOL. (n.d.). Analysis of additive in film by using single-scan mode of GC/MS/MS.
- PubChem. (n.d.). Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.
- Agilent. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
- Journal of Health in the Field. (n.d.). Validation of a method to assess occupational exposure to tert-buthyl mercaptan by gas chromatography- mass spectrometry (GC-MS).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rroij.com [rroij.com]
- 3. biomedres.us [biomedres.us]
- 4. par.nsf.gov [par.nsf.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. starodub.nl [starodub.nl]
- 11. fda.gov [fda.gov]
- 12. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. pharmtech.com [pharmtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. cmbr-journal.com [cmbr-journal.com]
A Senior Application Scientist's Guide to Validated Analytical Methods for Piperidine-Based Pharmaceutical Intermediates
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, forming the structural core of a multitude of blockbuster drugs. Its prevalence demands rigorous analytical control of the synthetic intermediates used in their manufacture. Ensuring the purity, identity, and chiral integrity of these building blocks is not merely a matter of regulatory compliance; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the principal analytical techniques for the characterization and quality control of piperidine-based pharmaceutical intermediates. We will move beyond simple procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are truly fit for purpose.
Pillar 1: The Foundation of Trustworthiness - ICH Q2(R2) Validation Principles
Before comparing techniques, we must establish the framework for what constitutes a "validated" method. The objective of analytical validation is to demonstrate that a procedure is suitable for its intended purpose.[3][4] The ICH Q2(R2) guidelines provide a harmonized approach to this process, focusing on several key performance parameters.[1][2][4][5]
| Validation Parameter | Description | Typical Acceptance Criteria (Example) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[1] | Peak purity index > 0.995; Baseline resolution (Rs > 2.0) between analyte and known impurities. |
| Linearity | A direct correlation between the analyte concentration and the analytical signal over a defined range.[1] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value, often expressed as percent recovery of a known added amount of analyte.[1] | 98.0% to 102.0% recovery for assay; 90.0% to 110.0% for impurities. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay, different days/analysts). | Relative Standard Deviation (%RSD) ≤ 1.0% for assay; ≤ 5.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; Acceptable precision (%RSD) and accuracy at this concentration. |
| Range | The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[4][5] | Typically 80% to 120% of the test concentration for an assay. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, temperature). | System suitability parameters (e.g., resolution, tailing factor) remain within defined limits. |
Pillar 2: Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked. Is the goal a simple purity check, the identification of an unknown impurity, or the quantification of a specific stereoisomer? Here, we compare the most powerful and widely used techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Chiral Analysis
HPLC is the gold standard for purity and impurity analysis in the pharmaceutical industry due to its high resolving power and versatility.[6] For piperidine intermediates, the primary mode is Reversed-Phase HPLC (RP-HPLC), where separation is based on the analyte's hydrophobic interactions with a non-polar stationary phase.[7]
The key consideration for HPLC with Ultraviolet (UV) detection is whether the piperidine intermediate possesses a UV-absorbing chromophore.[7]
-
Scenario 1: Analyte with a Native Chromophore: Intermediates containing aromatic rings or conjugated systems (e.g., N-aryl piperidines) can often be analyzed directly.
-
Scenario 2: Analyte Lacking a Chromophore: Simple saturated piperidines do not absorb UV light and require pre-column derivatization to attach a UV-active tag.[7][8] This is a critical step, as the reaction must be rapid, quantitative, and produce a single, stable derivative. Common derivatizing agents include 4-toluenesulfonyl chloride (tosyl chloride) and benzoyl chloride.[8][9][10]
Experimental Protocol: Purity of a Non-Chromophoric Piperidine via Pre-Column Derivatization
This protocol is a representative example for determining the purity of a simple piperidine intermediate using tosyl chloride derivatization followed by RP-HPLC-UV analysis.[8]
1. Derivatization Procedure: a. Standard Preparation: Accurately weigh ~10 mg of the piperidine reference standard into a 10 mL volumetric flask. b. Sample Preparation: Accurately weigh ~10 mg of the piperidine intermediate sample into a separate 10 mL volumetric flask. c. Reaction: To each flask, add 5 mL of a suitable aprotic solvent (e.g., Acetonitrile). Add 1 mL of a 1M sodium carbonate solution, followed by 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile. d. Incubation: Vortex the flasks and heat at 60°C for 30 minutes. e. Quenching & Dilution: Cool to room temperature. Add 1 mL of 1M HCl to quench the reaction. Dilute to the mark with acetonitrile/water (50:50, v/v).
2. HPLC-UV Analysis: a. Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector. b. Chromatographic Conditions:
- Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.
- Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 30°C.
- Detection Wavelength: 228 nm (typical for tosyl derivatives).[10]
- Injection Volume: 10 µL. c. Analysis: Inject a blank (diluent), five calibration standards, and the derivatized sample. Calculate purity using area normalization.
Workflow for HPLC-UV Analysis with Derivatization
Caption: Workflow for piperidine analysis via derivatization and HPLC-UV.
Table 2: Typical HPLC-UV Method Validation Parameters [7][8]
| Parameter | Result (Example) |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (r²) | 0.9996 |
| Accuracy (% Recovery) | 101.8% |
| Precision (%RSD, Repeatability) | 0.38% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.44 µg/mL |
For chiral piperidine intermediates, controlling the enantiomeric excess (ee) is critical for ensuring the efficacy and safety of the API.[11] Chiral HPLC is the premier technique for this, relying on Chiral Stationary Phases (CSPs) to differentiate between enantiomers.[11][12] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are widely used for their broad applicability.[11]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess
This protocol is a representative method for separating the enantiomers of a piperidine derivative, which may require derivatization if it lacks a chromophore.[10]
1. Sample Preparation (with Derivatization if needed): a. Prepare the sample as described in the HPLC-UV protocol, using a suitable derivatizing agent like para-toluenesulfonyl chloride (PTSC) to introduce a chromophore.[10] b. Dissolve the final derivatized product in the mobile phase.
2. Chiral HPLC Analysis: a. Instrumentation: HPLC system with a UV/Vis or PDA detector. b. Chromatographic Conditions:
- Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[10]
- Mobile Phase: 0.1% Diethylamine in Ethanol (Isocratic).
- Flow Rate: 0.5 mL/min.[10]
- Column Temperature: 25°C.
- Detection Wavelength: 228 nm.[10]
- Injection Volume: 10 µL. c. Analysis: Inject the derivatized racemic standard to confirm separation and peak identification. Inject the derivatized sample. Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers. The resolution between the two enantiomer peaks should be greater than 2.0.[10]
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by chiral HPLC.
Gas Chromatography (GC): The Choice for Volatile Intermediates
GC is an ideal technique for the purity analysis of volatile and thermally stable compounds.[13][14] Many smaller piperidine intermediates, especially those with protective groups like Boc, are amenable to GC analysis.
The primary detector is the Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. For unequivocal identification of impurities, a Mass Spectrometer (MS) detector is superior.[13][14] A key challenge with GC analysis of amines is the potential for poor peak shape (tailing) due to interaction with active sites in the injector or column. This can sometimes be mitigated by using a base-deactivated column or through derivatization to make the analyte less polar.[13]
Experimental Protocol: GC-FID Purity of 1-Boc-4-(aminomethyl)piperidine
This protocol provides a standard method for the purity assessment of a common piperidine building block.[13]
1. Sample Preparation: a. Accurately prepare a solution of the intermediate in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 10 mg/mL.
2. GC-FID Analysis: a. Instrumentation: Gas Chromatograph with an FID and autosampler. b. Chromatographic Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[13]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]
- Injector Temperature: 250°C.[13]
- Detector Temperature: 300°C.[13]
- Oven Program: Initial temp 100°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min.[13]
- Injection Volume: 1 µL (Split mode, e.g., 50:1). c. Analysis: Inject a solvent blank followed by the sample solution. Determine purity based on the area percent report.
Workflow for GC Purity Analysis
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Leaving Group Efficacy in Piperidine Alkylation
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of piperidine is a cornerstone reaction in medicinal chemistry and drug development. The piperidine motif is a ubiquitous scaffold in a vast number of pharmaceuticals, and its functionalization via N-alkylation is a critical step in modulating pharmacological activity, selectivity, and pharmacokinetic properties. The success of this nucleophilic substitution reaction hinges on a number of factors, paramount among them being the nature of the leaving group on the alkylating agent. This guide provides an in-depth comparison of the efficacy of various leaving groups in piperidine alkylation reactions, supported by theoretical principles and experimental insights to aid in the rational design of synthetic routes.
The Heart of the Matter: Understanding Leaving Group Ability
The N-alkylation of piperidine is predominantly a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the piperidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group.
The rate of an SN2 reaction is directly influenced by the ability of the leaving group to depart and stabilize the negative charge it takes with it. A good leaving group is a species that is stable on its own. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups. This is because weak bases are less likely to donate their electrons and are thus more stable with a negative charge.
A reliable predictor of leaving group ability is the pKa of the conjugate acid of the leaving group. The stronger the conjugate acid (i.e., the lower its pKa), the weaker the conjugate base, and consequently, the better the leaving group.
A Comparative Analysis of Common Leaving Groups
The choice of leaving group is a critical parameter in optimizing the N-alkylation of piperidine. The most commonly employed leaving groups are halides (I⁻, Br⁻, Cl⁻) and sulfonates (tosylates, mesylates).
Halides: The Workhorses of Alkylation
Alkyl halides are the most frequently used alkylating agents for piperidine. Their reactivity follows a clear trend directly related to the stability of the halide anion.
-
Iodide (I⁻): As the conjugate base of a very strong acid (hydroiodic acid, HI, pKa ≈ -10), iodide is an excellent leaving group. Alkyl iodides are highly reactive towards piperidine, often leading to rapid and high-yielding N-alkylation reactions at room temperature.
-
Bromide (Br⁻): Bromide is the conjugate base of another strong acid (hydrobromic acid, HBr, pKa ≈ -9) and is also a very good leaving group. Alkyl bromides are slightly less reactive than alkyl iodides but are often preferred due to their lower cost and greater stability.
-
Chloride (Cl⁻): Chloride is the conjugate base of a strong acid (hydrochloric acid, HCl, pKa ≈ -7), making it a good leaving group. However, alkyl chlorides are significantly less reactive than the corresponding bromides and iodides. Reactions with alkyl chlorides often require higher temperatures and longer reaction times to achieve comparable yields.
-
Fluoride (F⁻): Fluoride is the conjugate base of a weak acid (hydrofluoric acid, HF, pKa ≈ 3.2). Consequently, it is a poor leaving group and alkyl fluorides are generally not suitable for the N-alkylation of piperidine via an SN2 mechanism.
Sulfonates: Activating Alcohols for Alkylation
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are another class of excellent leaving groups. They are typically prepared from the corresponding alcohol, effectively converting a poor leaving group (hydroxide, OH⁻) into a highly effective one.
-
Tosylates (p-toluenesulfonates, OTs⁻): The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pTsOH, pKa ≈ -2.8). The negative charge on the oxygen is delocalized by resonance over the three oxygen atoms of the sulfonate group, making it a very stable anion and an excellent leaving group.
-
Mesylates (methanesulfonates, OMs⁻): Similar to tosylates, mesylates are the conjugate bases of a strong acid (methanesulfonic acid, MsOH, pKa ≈ -1.9). The mesylate anion is also highly resonance-stabilized, rendering it an excellent leaving group.
The reactivity of tosylates and mesylates is comparable to or, in some cases, even greater than that of alkyl bromides. They are particularly useful when the desired alkylating agent is derived from an alcohol.
Experimental Data: A Head-to-Head Comparison
| Leaving Group | Alkylating Agent Example | Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| Iodide (I⁻) | Ethyl Iodide | Very High | Room Temperature, 1-4 hours | Excellent (>90%) |
| Bromide (Br⁻) | Ethyl Bromide | High | Room Temp. to 50°C, 4-12 hours | Very Good (80-95%) |
| Tosylate (OTs⁻) | Ethyl Tosylate | High | Room Temp. to 60°C, 6-18 hours | Very Good (80-95%) |
| Mesylate (OMs⁻) | Ethyl Mesylate | High | Room Temp. to 60°C, 6-18 hours | Very Good (80-95%) |
| Chloride (Cl⁻) | Ethyl Chloride | Moderate | 50-80°C, 12-24 hours | Good (60-80%) |
| Fluoride (F⁻) | Ethyl Fluoride | Very Low | Harsh conditions, not practical | Poor (<10%) |
Note: The above data is a synthesized representation based on established principles of SN2 reactivity and qualitative information from various sources. Actual yields and reaction times will vary depending on the specific substrate, solvent, base, and temperature used.
Causality Behind Experimental Choices
The selection of a leaving group is a strategic decision guided by several factors:
-
Reactivity: For simple, unhindered alkyl groups, the high reactivity of alkyl iodides allows for mild reaction conditions and short reaction times. However, for more complex or sensitive substrates, a less reactive leaving group like a bromide or chloride might be chosen to avoid side reactions.
-
Availability and Cost: Alkyl bromides and chlorides are generally more commercially available and less expensive than the corresponding iodides. This often makes them the preferred choice for large-scale syntheses.
-
Substrate Synthesis: If the desired alkylating agent is readily available as an alcohol, conversion to a tosylate or mesylate is a highly efficient way to activate it for N-alkylation.
-
Avoiding Over-alkylation: A common side reaction in the N-alkylation of secondary amines is the formation of a quaternary ammonium salt (over-alkylation). While the choice of leaving group has a minor influence on this, controlling the stoichiometry (using a slight excess of the amine) and slow addition of the alkylating agent are more critical factors.
Experimental Protocols
The following are representative protocols for the N-alkylation of piperidine using different classes of leaving groups.
Protocol 1: N-Alkylation of Piperidine with an Alkyl Bromide
This protocol describes a general procedure for the N-benzylation of piperidine using benzyl bromide.
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 equivalent) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add benzyl bromide (1.1 equivalents) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylpiperidine.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Conversion of an Alcohol to a Tosylate and Subsequent N-Alkylation of Piperidine
This two-step protocol is useful when the desired alkyl group is readily available as an alcohol.
Step 1: Tosylation of an Alcohol
Materials:
-
Alcohol (e.g., 1-butanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alkyl tosylate.
Step 2: N-Alkylation of Piperidine with the Alkyl Tosylate
Materials:
-
Piperidine
-
Alkyl tosylate (from Step 1)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask, add piperidine (1.0 equivalent), the alkyl tosylate (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Heat the reaction mixture to 60-70°C and stir for 12-18 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization of the SN2 Reaction and Leaving Group Principles
Caption: Generalized SN2 mechanism for the N-alkylation of piperidine.
Benchmarking the synthesis of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate against other methods
In the landscape of modern drug discovery and development, the piperidine moiety stands as a cornerstone scaffold, integral to the architecture of a multitude of therapeutic agents. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. Within this class of compounds, tert-butyl 3-(iodomethyl)piperidine-1-carboxylate emerges as a particularly valuable building block. The presence of a reactive iodomethyl group, coupled with the Boc-protected nitrogen, provides a versatile handle for introducing the piperidine core into more complex molecules through various cross-coupling and nucleophilic substitution reactions.
This guide presents a comprehensive benchmark analysis of a common and efficient two-step synthesis of this compound from the corresponding alcohol. This primary route is critically evaluated against a robust, multi-step alternative involving the formation and subsequent displacement of a sulfonate ester. Through a detailed examination of experimental protocols, reaction efficiencies, and operational considerations, this document aims to equip researchers, scientists, and drug development professionals with the practical insights necessary to select the optimal synthetic strategy for their specific needs.
Benchmarked Synthesis: Direct Iodination of the Precursor Alcohol
The most direct and frequently employed route to this compound involves a two-step sequence commencing with the readily available 3-piperidinemethanol. This approach is favored for its operational simplicity and generally good yields.
Step 1: N-Boc Protection of 3-Piperidinemethanol
The initial step involves the protection of the secondary amine of 3-piperidinemethanol with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding transformation that renders the subsequent functional group manipulation more straightforward by deactivating the nucleophilic nitrogen.
Step 2: Iodination of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate
The conversion of the primary alcohol to the corresponding iodide is typically achieved using an Appel-type reaction. This method utilizes triphenylphosphine and iodine, with imidazole acting as a crucial activator and acid scavenger. The reaction proceeds via a phosphonium iodide intermediate, which is then displaced by the alcohol to form an alkoxyphosphonium iodide. A subsequent SN2 attack by iodide ion on the activated primary carbon results in the desired product with inversion of configuration, although this is not relevant for an achiral center.
Alternative Synthetic Route: The Sulfonate Ester Pathway
An established and highly reliable alternative to direct iodination proceeds through a sulfonate ester intermediate. This three-step method, while longer, often provides a cleaner reaction profile and can be advantageous when the direct iodination proves problematic.
Step 1: N-Boc Protection of 3-Piperidinemethanol
This initial step is identical to the benchmarked synthesis.
Step 2: Mesylation of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate
The hydroxyl group is first converted into a better leaving group by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. This forms the corresponding mesylate ester.
Step 3: Finkelstein Reaction
The mesylate is then subjected to a Finkelstein reaction, where it is treated with an iodide salt, typically sodium iodide, in a polar aprotic solvent like acetone or DMF. The iodide ion displaces the mesylate group via an SN2 reaction to furnish the final product. This reaction is driven to completion by the precipitation of the sodium mesylate byproduct in solvents like acetone.
Comparative Analysis
The choice between these two synthetic routes will depend on several factors, including scale, desired purity, and available resources. The following table provides a comparative overview of the key performance indicators for each method.
| Feature | Benchmarked Synthesis (Direct Iodination) | Alternative Synthesis (Sulfonate Ester Pathway) |
| Overall Yield | Good to Excellent (Typically 70-85% over 2 steps) | Good (Typically 65-80% over 3 steps) |
| Number of Steps | 2 | 3 |
| Key Reagents | Di-tert-butyl dicarbonate, Triphenylphosphine, Iodine, Imidazole | Di-tert-butyl dicarbonate, Methanesulfonyl chloride, Triethylamine, Sodium iodide |
| Scalability | Good; removal of triphenylphosphine oxide can be challenging on a large scale. | Excellent; all intermediates and the final product are generally straightforward to purify. |
| Safety & Handling | Iodine is corrosive and requires careful handling. Triphenylphosphine can be an irritant. | Methanesulfonyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. |
| Purification | Column chromatography is often required to remove triphenylphosphine oxide. | Intermediates and the final product can often be purified by crystallization or simple extraction, with chromatography sometimes required. |
Experimental Protocols
Benchmarked Synthesis: Direct Iodination
Step 1: Synthesis of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate
To a stirred solution of 3-piperidinemethanol (10.0 g, 86.8 mmol) in dichloromethane (150 mL) at 0 °C, di-tert-butyl dicarbonate (20.8 g, 95.5 mmol) dissolved in dichloromethane (50 mL) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography (Ethyl acetate/Hexane gradient) to afford tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate as a colorless oil. (Typical yield: ~95%).
Step 2: Synthesis of this compound [1]
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (5.0 g, 23.2 mmol), triphenylphosphine (7.29 g, 27.8 mmol), and imidazole (1.89 g, 27.8 mmol) in dichloromethane (100 mL) at 0 °C, a solution of iodine (7.06 g, 27.8 mmol) in dichloromethane (50 mL) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Ethyl acetate/Hexane gradient) to yield this compound as a pale yellow oil. (Typical yield: ~80-90%).
Alternative Synthesis: Sulfonate Ester Pathway
Step 1: Synthesis of tert-Butyl 3-(Hydroxymethyl)piperidine-1-carboxylate
This step is carried out as described in the benchmarked synthesis.
Step 2: Synthesis of tert-Butyl 3-((Mesitylsulfonyl)oxymethyl)piperidine-1-carboxylate
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (5.0 g, 23.2 mmol) and triethylamine (4.85 mL, 34.8 mmol) in dichloromethane (100 mL) at 0 °C, methanesulfonyl chloride (2.16 mL, 27.8 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude mesylate, which is often used in the next step without further purification. (Typical yield: >95%).
Step 3: Synthesis of this compound (Finkelstein Reaction) [2]
To a solution of the crude mesylate from the previous step (approx. 23.2 mmol) in acetone (150 mL), sodium iodide (10.4 g, 69.6 mmol) is added. The reaction mixture is heated to reflux and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (Ethyl acetate/Hexane gradient) to afford this compound. (Typical yield for this step: ~85-95%).
Visualization of Synthetic Workflows
Caption: Comparative workflow of the benchmarked direct iodination versus the alternative sulfonate ester pathway.
Conclusion and Recommendations
Both the direct iodination and the sulfonate ester pathway represent viable and effective methods for the synthesis of this compound.
The benchmarked direct iodination is the more atom-economical and shorter route. It is well-suited for small to medium-scale synthesis where the purification of the final product by chromatography is manageable. The primary challenge lies in the removal of triphenylphosphine oxide, which can be cumbersome on a larger scale.
The alternative sulfonate ester pathway , while involving an additional step, offers greater reliability and often simpler purification. The intermediates are typically stable and can be isolated in high purity. This route is highly recommended for large-scale synthesis where avoiding chromatography is a significant advantage. The Finkelstein reaction is a robust and high-yielding transformation, making this pathway a dependable choice in a process chemistry setting.
Ultimately, the selection of the synthetic route should be guided by the specific requirements of the project, including the scale of the reaction, the desired purity of the final product, and the available purification capabilities. For rapid access to the material on a lab scale, the direct iodination is often sufficient. For more demanding applications and larger quantities, the sulfonate ester pathway provides a more robust and scalable solution.
References
- Ellwood, A. R., & Porter, M. J. (2009). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry, 74(20), 7982–7985. [Link]
- Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. [Link]
- Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833. [Link]
- Chemia. (2023). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). [Link]
- Organic Syntheses. (n.d.).
Sources
A Comparative Guide to the Cross-Reactivity of tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate in Nucleophilic Substitution Reactions
Introduction: The Role of Piperidine Scaffolds and the Importance of Selective Alkylation
The piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise substituent placement.[1][2][3]
tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate is a key building block for introducing the 3-methylpiperidine scaffold. As a primary alkyl iodide, its reactivity is dominated by nucleophilic substitution. However, in the complex molecular environments of drug synthesis, where multiple nucleophilic sites often coexist, understanding the cross-reactivity and selectivity of this reagent is paramount. Unintended reactions can lead to a complex mixture of byproducts, reducing yield and complicating purification.
This guide provides an in-depth analysis of the cross-reactivity profile of this compound. We will compare its performance against alternative reagents with different leaving groups, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for the rational design of synthetic routes.
Section 1: Mechanistic Grounding and Reactivity Profile
The primary reactive center of the title compound is the electrophilic methylene carbon attached to the iodide. The reaction with a nucleophile (Nu⁻) predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]
This concerted, single-step mechanism involves the backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of the iodide leaving group and an inversion of stereochemistry at the reaction center.[5][6] The rate of this reaction is dependent on the concentration of both the alkyl iodide and the nucleophile.[5]
Caption: Comparative reactivity of primary alkyl electrophiles based on the leaving group (LG).
The general order of reactivity for SN2 reactions is I > Br > OTs (tosylate) > Cl . [7]This trend is governed by two factors: the strength of the carbon-leaving group bond and the stability of the leaving group anion. Iodide is an excellent leaving group because the C-I bond is the weakest among the halogens, and the resulting iodide anion is large, polarizable, and stable.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Iodide (I⁻) | Highest | Excellent for unreactive nucleophiles; fast reaction times. | Higher cost; potential light sensitivity; lowest stability. |
| tert-butyl 3-(bromomethyl)piperidine-1-carboxylate | Bromide (Br⁻) | High | Good balance of reactivity and stability; widely used. | Less reactive than the iodide analog. |
| tert-butyl 3-(tosyloxymethyl)piperidine-1-carboxylate | Tosylate (OTs⁻) | Moderate-High | High stability; crystalline solid; good for controlled reactions. | Requires synthesis from the corresponding alcohol; less atom-economical. |
| tert-butyl 3-(chloromethyl)piperidine-1-carboxylate | Chloride (Cl⁻) | Lowest | High stability; lower cost. | Requires harsh conditions (high temp, strong nucleophiles). |
Section 4: Experimental Protocols & Comparative Data
To provide actionable insights, we present a standardized protocol for a competitive reactivity study. This allows for the direct, quantitative comparison of selectivity between two different nucleophiles.
Experimental Workflow: Competitive Reactivity Assay
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. siue.edu [siue.edu]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Determination of Chiral Piperidine Derivatives
Introduction: The Critical Role of Chirality in Piperidine-Based Pharmaceuticals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure allows for three-dimensional diversity, making it an ideal building block for molecules designed to interact with complex biological targets. When substituted, the piperidine ring frequently contains one or more stereocenters, leading to the existence of enantiomers. These non-superimposable mirror-image isomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.[3]
Consequently, for researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is not merely an analytical task; it is a fundamental requirement for ensuring drug safety and efficacy. This guide provides an in-depth comparison of the principal analytical techniques for quantifying the enantiomeric excess (e.e.) of chiral piperidine derivatives, grounded in field-proven insights and experimental data. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Comparative Analysis of Key Analytical Techniques
The primary methods for determining the enantiomeric purity of chiral piperidine derivatives include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique is dictated by the physicochemical properties of the analyte, the required sensitivity, the desired analysis speed, and the available instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is the most established and widely employed method for enantioseparation in the pharmaceutical industry due to its versatility, robustness, and high resolution.[3] The separation is most commonly achieved directly, using a Chiral Stationary Phase (CSP).
The Mechanism of Chiral Recognition on Polysaccharide CSPs:
Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for a broad range of compounds, including the basic nature of many piperidine derivatives.[4] Chiral recognition on these phases is a complex process involving a combination of intermolecular interactions, including:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., amines, hydroxyls) and the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: Stacking between aromatic rings on the analyte and the phenyl groups of the CSP.
-
Dipole-Dipole Interactions: Occurring between polar functional groups.
-
Steric Interactions: The enantiomers fit differently into the chiral grooves or cavities of the helical polysaccharide structure, leading to differential retention.[2]
The formation of these transient diastereomeric complexes results in different retention times for the two enantiomers, allowing for their separation and quantification.
Data Presentation: Performance of Different Chiral HPLC Methods
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Reference |
| (R/S)-Piperidin-3-amine (derivatized with PTSC) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | 0.1% Diethylamine in Ethanol | > 4.0 | < 15 | [5] |
| (R/S)-N-Boc-3-hydroxypiperidine | Chiralpak-IC3 (250 x 4.6 mm, 3µm) | n-Hexane / Isopropanol (95:5, v/v) | > 1.5 | Not specified | [6] |
| Mefloquine | Chiralcel OD-H (250 x 4.6 mm, 10 µm) | n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) | 2.1 | < 10 | [7] |
| Aminoglutethimide | Kromasil CHI-DMB | Hexane and Dioxane (90:10 v/v) | Baseline | Not specified | [8] |
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component.[4]
Advantages of SFC for Piperidine Derivatives:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analyses, significantly reducing run times compared to HPLC.[2][9]
-
Reduced Solvent Consumption: SFC drastically cuts down on the use of organic solvents, making it a more environmentally friendly and cost-effective "green" technique.[4]
-
Improved Efficiency: For basic compounds like many piperidines, SFC often provides better peak shapes and higher efficiency.[2]
A comparative study on 25 racemic primary amines demonstrated that while normal-phase HPLC yielded the highest resolutions, SFC provided the best overall peak symmetries and offered a good balance of speed and separation.[10][11]
Data Presentation: HPLC vs. SFC for Chiral Primary Amine Separation
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Typical Analysis Time | 10-30 minutes | 2-10 minutes |
| Solvent Consumption | High | Low (primarily CO2) |
| Resolution | Generally high, can be optimized. | Comparable to HPLC, often with better peak shape for basic compounds. |
| Environmental Impact | Higher due to organic solvent use. | Lower, considered a "green" technique. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Indirect Approach
NMR spectroscopy offers a distinct method for determining enantiomeric excess that does not rely on physical separation. Instead, it involves converting the enantiomeric pair into a mixture of diastereomers, which are distinguishable by NMR. This is achieved by reacting the chiral piperidine derivative with a chiral derivatizing agent (CDA).
The Mechanism of Chiral Derivatizing Agents (CDAs):
A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its analogues.[12] When a racemic piperidine amine or alcohol reacts with an enantiomerically pure CDA, two diastereomeric amides or esters are formed. These diastereomers have different spatial arrangements, causing the protons in their respective structures to experience different magnetic environments. This results in distinct chemical shifts in the ¹H NMR spectrum, allowing for the integration of the signals and the calculation of the enantiomeric ratio.[11][13]
Alternatively, chiral solvating agents (CSAs) can be used. These form non-covalent diastereomeric complexes with the analyte, inducing chemical shift differences without the need for a chemical reaction.[4]
Diagram: Workflow for Enantiomeric Purity Determination by NMR
Caption: Workflow for determining enantiomeric excess using NMR with a chiral derivatizing agent.
Chiral Gas Chromatography (GC): For Volatile Derivatives
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[14] For many piperidine derivatives, derivatization is often necessary to increase their volatility. The separation occurs on a chiral stationary phase, typically based on cyclodextrin derivatives.[7]
Advantages and Limitations of Chiral GC:
-
High Efficiency and Sensitivity: GC columns offer a large number of theoretical plates, leading to excellent resolution and low detection limits.
-
Limited Applicability: The requirement for volatility and thermal stability restricts its use to a smaller subset of piperidine derivatives or necessitates derivatization, which adds a step to the workflow.
Experimental Protocols: A Practical Guide
Protocol 1: Chiral HPLC Method for (R/S)-Piperidin-3-amine (Indirect Method)
This protocol is based on the derivatization of piperidin-3-amine with p-toluenesulfonyl chloride (PTSC) to introduce a UV chromophore and facilitate separation on a polysaccharide-based CSP.[5]
Rationale: Piperidin-3-amine lacks a strong chromophore, making UV detection challenging. Derivatization with PTSC not only addresses this but also creates a derivative that is well-resolved on common chiral stationary phases.
Workflow Diagram: Chiral HPLC with Pre-column Derivatization
Sources
- 1. Two-dimensional supercritical fluid chromatography/mass spectrometry for the enantiomeric analysis and purification of pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. gcms.cz [gcms.cz]
- 14. chromatographytoday.com [chromatographytoday.com]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of tert-butyl 3-(iodomethyl)piperidine-1-carboxylate. This compound, while a valuable intermediate in pharmaceutical research and development, possesses a specific hazard profile that necessitates rigorous disposal procedures. This document is designed to provide researchers, scientists, and drug development professionals with the essential operational and safety information to manage this chemical waste responsibly, ensuring personnel safety and regulatory compliance.
Disclaimer: This guide is based on established safety principles and available hazard data. However, it is imperative to always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.[1] Local and state regulations may impose additional requirements.
Part 1: Core Safety Principles and Hazard Assessment
Understanding the chemical's inherent risks is the foundation of its safe disposal. This compound is a multi-functional molecule, and its hazards are a composite of its structural components: the piperidine ring, the organoiodide group, and the tert-butoxycarbonyl (Boc) protecting group.
-
Piperidine Backbone: The parent piperidine molecule is known to be corrosive, toxic, and irritating.[2][3] While the Boc-protection mitigates some of these properties by modifying the amine, the underlying potential for irritation and toxicity remains.
-
Iodomethyl Group: Alkyl iodides are reactive and are often classified as irritants and sensitizers. This functional group is the primary contributor to the compound's classification as a skin and eye irritant.
-
Environmental Impact: Organic iodine compounds should not be disposed of down the drain, as they can be harmful to aquatic life and the environment.[4]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard summary for this compound and its close isomers.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Skin Sensitization | H317 | May cause an allergic skin reaction | |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Based on this assessment, all waste streams containing this compound, including residual solid, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.[1][6]
Part 2: Personal Protective Equipment (PPE) Mandates
To mitigate the risks outlined above, strict adherence to PPE protocols is mandatory when handling this chemical for disposal.
-
Eye and Face Protection: Due to the risk of serious eye damage, chemical safety goggles in combination with a face shield are required.[7]
-
Skin Protection: A flame-resistant lab coat, fully buttoned, along with closed-toe shoes and long pants is essential. Use chemical-resistant gloves, such as nitrile, and ensure they are inspected before use.[6][8] Contaminated gloves must be disposed of as hazardous waste.
-
Respiratory Protection: All handling and packaging of this compound for disposal must be conducted within a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[7][8]
Part 3: Step-by-Step Disposal Protocols
The proper disposal route depends on the form of the waste. Segregation of waste is a critical principle to prevent dangerous chemical reactions.[6][9]
A. Unused or Surplus Solid Compound
-
Container Selection: Keep the chemical in its original container if possible. If transferring is necessary, use a new, clean container made of compatible material (e.g., glass or high-density polyethylene) that can be securely sealed.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name: "this compound," the CAS Number (e.g., 253177-03-6), and all applicable hazard pictograms (e.g., Corrosive, Irritant/Harmful).[1][9] Do not use abbreviations or chemical formulas on the primary label.[1]
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials like strong oxidizing agents.[1][7]
-
Collection: Arrange for collection by your institution's licensed hazardous waste disposal contractor. This waste will likely require high-temperature incineration.[1][6]
B. Contaminated Labware and Debris
-
Sharps Waste: Any contaminated items that can puncture skin (needles, syringes, broken glassware, etc.) must be placed immediately into a dedicated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[6][9]
-
Non-Sharps Solid Waste: Contaminated gloves, weigh boats, paper towels, and other debris should be collected in a separate, plastic-lined container designated for solid hazardous chemical waste. This container must also be sealed and labeled appropriately.
C. Contaminated Solvents and Solutions
-
Waste Stream Segregation: Collect all liquid waste containing this compound in a dedicated, sealable, and compatible liquid waste container (e.g., a glass solvent bottle).
-
Do Not Mix: Critically, do not mix this waste with other chemical waste streams (e.g., halogenated vs. non-halogenated, acidic vs. basic) unless specifically directed by your EHS office.[6][9]
-
Accurate Labeling: The liquid waste container must be labeled with the full names and estimated percentages of all components, including the title compound and all solvents (e.g., "Dichloromethane: ~95%, this compound: ~5%").
-
Storage and Disposal: Keep the container sealed when not in use and store it in your lab's designated liquid hazardous waste accumulation area. Arrange for professional disposal through your EHS department.
Caption: Logical workflow for the safe disposal of this compound.
Part 4: Regulatory Framework and Responsibility
The management of hazardous waste is governed by a strict regulatory framework. In the United States, this is primarily managed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
-
Cradle-to-Grave Responsibility: The RCRA framework establishes that the generator of the hazardous waste is legally responsible for its safe management from the point of generation to its final disposal.[10]
-
State and Local Regulations: Many states have their own hazardous waste regulations that can be more stringent than federal rules.[10] Your institution's EHS department is the authoritative source for these specific requirements.
-
Chemical Hygiene Plan: The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP).[13][14] This plan must include procedures for the safe removal of contaminated waste.[14][15]
By following the procedures outlined in this guide and consulting with your local EHS experts, you contribute to a safe laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner.
References
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services.
- Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate. (n.d.). PubChem.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Piperidine. (n.d.). PubChem.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- Hazardous Waste. (n.d.). US EPA.
- Laboratory Safety Guidance. (n.d.). OSHA.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
- Piperidine Safety Data Sheet. (2024, May 7). Penta chemicals.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Missouri Southern State University.
- Production, Import/Export, Use, and Disposal of Iodine. (n.d.). Agency for Toxic Substances and Disease Registry.
- Iodine Disposal For Businesses. (n.d.). Collect and Recycle.
- OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.
- tert-Butyl 3-hydroxy-3-(iodomethyl)piperidine-1-carboxylate. (n.d.). PubChem.
- Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. (n.d.). CERN Indico.
- Iodine Recycling Business. (n.d.). Godo Shigen Co., Ltd.
- How to store / dispose of Iodine crystals? (2021, June 4). Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. usbioclean.com [usbioclean.com]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. osha.gov [osha.gov]
- 14. md.rcm.upr.edu [md.rcm.upr.edu]
- 15. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate
Introduction: Beyond the Product - A Commitment to Your Safety
In the fast-paced world of drug discovery and chemical synthesis, Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate stands as a valuable intermediate for constructing complex molecular architectures. However, its utility is matched by its potential hazards. As your partner in research, we believe our responsibility extends beyond supplying a chemical; it includes providing the critical knowledge to handle it safely and effectively. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a simple checklist to provide a framework of deep operational knowledge, explaining the causality behind each safety recommendation to build a self-validating system of laboratory safety.
Hazard Profile: Understanding the "Why" Behind the Precautions
While comprehensive toxicological data for this compound is not fully available, its structure provides clear indicators of its potential hazards. By examining its constituent parts—the piperidine core, the Boc-protecting group, and the reactive iodomethyl group—we can construct an evidence-based risk assessment.
The primary hazards are derived from GHS classifications of structurally analogous compounds.[1][2] This substance should be treated as one that:
-
Causes Serious Eye Damage (H318): The piperidine moiety, like many amines, can be corrosive.[3][4] Any splash to the eye could result in irreversible damage.[1][3]
-
Causes Skin Irritation (H315): As a reactive alkylating agent, the iodomethyl group can react with biological nucleophiles in the skin, leading to irritation and inflammation.[1][2]
-
May Cause an Allergic Skin Reaction (H317): Alkylating agents are known sensitizers.[1] Repeated exposure, even at low levels, can trigger an immune response, leading to contact dermatitis.
-
May Cause Respiratory Irritation (H335): Inhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.[1][2][5]
Given these risks, a proactive and comprehensive safety strategy is not just recommended; it is essential.
Engineering Controls: Your Primary Defense
Before any personal protective equipment is worn, robust engineering controls must be in place. These systems are designed to contain the hazard at its source, representing the most effective means of exposure prevention.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[2][6][7] This is non-negotiable, as it is the primary control against respiratory exposure.
-
Emergency Infrastructure: Ensure immediate and unobstructed access to a safety shower and an eyewash station.[8][9] Verify their functionality before beginning work. In the event of an exposure, every second is critical to minimizing injury.
Personal Protective Equipment (PPE): An Essential Barrier
PPE is the final barrier between you and the chemical. It must be selected and used correctly to be effective. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Rationale (The "Why") |
| Eyes/Face | Chemical Safety Goggles & Full-Face Shield | Goggles: Must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against dust and splashes.[8] Face Shield: Worn over goggles. This is critical due to the H318 "Causes serious eye damage" classification. A face shield protects the entire face from splashes that could bypass goggles.[8][10] |
| Hands | Double-Layered Chemical-Resistant Gloves | Inner Glove: Nitrile examination glove. Outer Glove: Thicker nitrile or neoprene gloves.[8][11] The double-gloving technique provides redundant protection. The iodomethyl group makes this a reactive compound; check the glove manufacturer's data for resistance against alkylating agents. Always inspect gloves for tears or punctures before use.[12] |
| Body | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A buttoned, flame-resistant lab coat should be worn to protect against incidental contact and small splashes.[13][14] A chemical-resistant apron worn over the lab coat provides an additional layer of protection for torso and legs during transfers of solutions. |
| Respiratory | NIOSH-Approved Respirator (As needed) | While all work should be in a fume hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges should be available for emergency situations like a large spill or fume hood failure.[8][15] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized procedure minimizes risk and ensures reproducibility. The following workflow outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Safe handling workflow from preparation to cleanup.
Detailed Protocol:
-
Preparation: Before bringing the chemical into the work area, ensure all engineering controls are functional and all necessary equipment, including waste containers, is staged within the fume hood.[8] Don all PPE as specified in the table above.
-
Handling:
-
Post-Handling:
-
All contaminated glassware must be decontaminated before being removed from the fume hood.
-
Wipe down the work surface of the fume hood with an appropriate solvent.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the apron, face shield, goggles, and inner gloves last.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[7][8]
-
Emergency Response: Acting Swiftly and Correctly
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[16][17] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[2][16] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Spill: Evacuate the immediate area. If the spill is large or outside of a containment area, alert laboratory safety personnel. For small spills within the fume hood, absorb the material with an inert absorbent like vermiculite or sand, and place it into a sealed, labeled hazardous waste container.[2]
Disposal Plan: Responsible Stewardship
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid waste (unused compound, contaminated absorbents).
-
Liquid waste (reaction mixtures, solvent rinses).
-
Contaminated PPE.
-
-
Regulatory Compliance: All waste disposal must adhere strictly to your institution's environmental health and safety guidelines, as well as local and national regulations.[16][18] Do not pour any waste down the drain.[2]
References
- Benchchem. Personal protective equipment for handling 2-(2-Iodophenyl)propan-2-ol.
- CHEMM. Personal Protective Equipment (PPE).
- AK Scientific, Inc. Safety Data Sheet: Tert-butyl (3R)-3-(ethylaminomethyl)piperidine-1-carboxylate.
- U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.
- PubChem, National Center for Biotechnology Information. Laboratory Chemical Safety Summary (LCSS): Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate.
- The Chemistry Blog. How to Safely Handle Reactive Chemicals.
- Fluorochem. Safety Data Sheet: tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate.
- RSC Education. The interactive lab primer - working safely.
- Sigma-Aldrich. Safety Data Sheet: Piperidine.
- University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
- Fisher Scientific. Safety Data Sheet: Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride.
- Thermo Fisher Scientific. Safety Data Sheet: tert-Butyl isocyanide.
- Capot Chemical Co., Ltd. Safety Data Sheet: tert-butyl (2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)piperidine-1-carboxylate.
- Utah State University. Rules for the Safe Handling of Chemicals in the Laboratory.
- Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
- National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Piperidine: Human health tier II assessment.
- University of Illinois. Personal Protective Equipment (PPEs).
- ChemTalk. Lab Safety Equipment & PPE.
- Bitesize Bio. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Fisher Scientific. Safety Data Sheet: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
- Penta chemicals. Safety Data Sheet: Piperidine.
- Acros Organics. Safety Data Sheet: 1-Boc-piperazine.
- Carl ROTH. Safety Data Sheet: Piperidine.
- New Jersey Department of Health. Hazard Summary: Piperidine.
Sources
- 1. Tert-butyl 4-(iodomethyl)piperidine-1-carboxylate | C11H20INO2 | CID 10448961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 13. The interactive lab primer - working safely | Resource | RSC Education [edu.rsc.org]
- 14. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. epa.gov [epa.gov]
- 16. aksci.com [aksci.com]
- 17. fishersci.es [fishersci.es]
- 18. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
